molecular formula C34H58N7O17P3S B15546050 trans-11-methyldodec-2-enoyl-CoA

trans-11-methyldodec-2-enoyl-CoA

Cat. No.: B15546050
M. Wt: 961.8 g/mol
InChI Key: YCHYHJMQRAXKJR-PUXXFAQNSA-N
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Description

Trans-11-methyldodec-2-enoyl-CoA is a useful research compound. Its molecular formula is C34H58N7O17P3S and its molecular weight is 961.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H58N7O17P3S

Molecular Weight

961.8 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-11-methyldodec-2-enethioate

InChI

InChI=1S/C34H58N7O17P3S/c1-22(2)12-10-8-6-5-7-9-11-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h11,13,20-23,27-29,33,44-45H,5-10,12,14-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/b13-11+/t23-,27-,28-,29+,33-/m0/s1

InChI Key

YCHYHJMQRAXKJR-PUXXFAQNSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of trans-11-Methyldodec-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of trans-11-methyldodec-2-enoyl-CoA, a key intermediate in the formation of anteiso-branched-chain fatty acids (BCFAs). BCFAs are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. Understanding their synthesis is pivotal for the development of novel antimicrobial agents targeting bacterial lipid metabolism. This document details the enzymatic cascade, from the precursor amino acid isoleucine to the final intermediate, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for pathway analysis, and provides visual diagrams of the core biochemical processes and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are distinguished from their straight-chain counterparts by the presence of a methyl group at the iso (second to last) or anteiso (third to last) position of the acyl chain.[1] These lipids are particularly abundant in the cell membranes of many Gram-positive and some Gram-negative bacteria, where they play a critical role in maintaining membrane fluidity, especially at low temperatures.[2] The unique biosynthetic pathway of BCFAs presents a promising target for the development of new antimicrobial drugs.

This guide focuses on the biosynthesis of this compound, a C13 anteiso-fatty acyl-CoA intermediate. The synthesis of this molecule is a multi-step enzymatic process that begins with the branched-chain amino acid L-isoleucine and proceeds through the iterative action of the type II fatty acid synthase (FAS II) system.[1]

The Biosynthetic Pathway of this compound

The formation of this compound is initiated from L-isoleucine, which provides the characteristic methyl branch at the anteiso position. The pathway can be divided into two main stages: primer formation and fatty acid elongation.

Primer Formation: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine into the starter unit for fatty acid synthesis, 2-methylbutyryl-CoA. This process is catalyzed by two key enzymes:

  • Branched-chain amino acid aminotransferase (BCAT): This enzyme catalyzes the transamination of L-isoleucine to α-keto-β-methylvaleric acid.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvaleric acid to form 2-methylbutyryl-CoA.[1] The activity of this enzyme is significantly higher with branched-chain α-keto acid substrates compared to straight-chain ones.[1]

Fatty Acid Elongation: The FAS II Cycle

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) II cycle for elongation. The growing acyl chain is attached to an Acyl Carrier Protein (ACP). The cycle consists of four recurring enzymatic reactions: condensation, reduction, dehydration, and a second reduction. To reach the 13-carbon chain of dodecanoyl-CoA, four full elongation cycles are required, starting from the 5-carbon primer. This compound is the product of the dehydration step in the fourth elongation cycle.

The core enzymes of the bacterial FAS II system involved are:

  • β-Ketoacyl-ACP Synthase III (FabH): This enzyme initiates the process by catalyzing the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a critical determinant for branched-chain fatty acid synthesis.[3][4]

  • β-Ketoacyl-ACP Reductase (FabG): Catalyzes the NADPH-dependent reduction of the β-keto group.

  • β-Hydroxyacyl-ACP Dehydratase (FabZ or FabA): Catalyzes the dehydration of the β-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP.

  • Enoyl-ACP Reductase (FabI): Catalyzes the NADPH-dependent reduction of the trans-2-enoyl-ACP to a saturated acyl-ACP.

The diagram below illustrates the complete biosynthetic pathway.

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The kinetics of the enzymes involved in branched-chain fatty acid synthesis can vary between bacterial species. The substrate specificity of FabH is particularly important. The following table summarizes available kinetic data for FabH from Bacillus subtilis with various primers.

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)OrganismReference
bFabH1 Acetyl-CoA-1.8-B. subtilis[4]
Isobutyryl-CoA-13.8-B. subtilis[4]
Isovaleryl-CoA-11.2-B. subtilis[4]
2-Methylbutyryl-CoA -16.2 -B. subtilis[4]
bFabH2 Acetyl-CoA-12.8-B. subtilis[4]
Isobutyryl-CoA-21.0-B. subtilis[4]
Isovaleryl-CoA-22.0-B. subtilis[4]
2-Methylbutyryl-CoA -19.8 -B. subtilis[4]
eFabH Acetyl-CoA40~120-180~3-4.5E. coli[5]
Isobutyryl-CoA-No activity-E. coli[4]
Isovaleryl-CoA-No activity-E. coli[4]
2-Methylbutyryl-CoA -No activity-E. coli[4]

Note: Kinetic data for the full-length intermediates are scarce. The presented data highlights the primer specificity of FabH, a key control point.

Experimental Protocols

Investigating the biosynthesis of this compound and related BCFAs requires a combination of enzymatic assays and analytical techniques for intermediate and product identification.

In Vitro Reconstitution of the FAS II Pathway

This protocol allows for the study of the entire biosynthetic pathway or specific enzymatic steps in a controlled environment.

Materials:

  • Purified FAS II enzymes (FabD, FabH, FabG, FabZ, FabI) and Acyl Carrier Protein (ACP)

  • 2-Methylbutyryl-CoA (primer)

  • [14C]-Malonyl-CoA (extender unit)

  • NADPH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing ACP, NADPH, and the purified FAS enzymes in the reaction buffer.

  • Add the primer, 2-methylbutyryl-CoA, to the mixture.

  • Initiate the reaction by adding [14C]-malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Extract the fatty acid products using an organic solvent (e.g., hexane).

  • Analyze the incorporation of radioactivity into the fatty acid products using a scintillation counter.

  • For intermediate analysis, the reaction can be stopped at different time points and analyzed by LC-MS/MS.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA intermediates, including the target molecule, from bacterial cell extracts.[6][7]

Sample Preparation:

  • Culture bacteria under conditions known to produce BCFAs.

  • Quench metabolism rapidly (e.g., by adding cold methanol).

  • Lyse the cells (e.g., by sonication) in an extraction buffer (e.g., 2.5% sulfosalicylic acid).[8]

  • Centrifuge to remove cell debris.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction (SPE).[7]

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., acetonitrile).[7]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification of specific acyl-CoA species.[9]

Analysis of Total Branched-Chain Fatty Acids by GC-MS

This protocol is used to determine the overall profile of BCFAs in a sample after hydrolysis and derivatization.

Sample Preparation:

  • Extract total lipids from bacterial cells using a standard method (e.g., Bligh-Dyer).

  • Saponify the lipids to release free fatty acids.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a polar column).

  • Mass Spectrometry: Use electron impact (EI) ionization. The resulting mass spectra can be used to identify the structure of the fatty acids, including the position of methyl branches.[10]

The following diagram illustrates a typical experimental workflow for the analysis of BCFA biosynthesis.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Enzyme_Purification Purify FAS Enzymes FAS_Assay Reconstituted FAS Assay Enzyme_Purification->FAS_Assay Enzyme_Kinetics Determine Enzyme Kinetics FAS_Assay->Enzyme_Kinetics Data_Analysis Data Analysis and Pathway Elucidation Enzyme_Kinetics->Data_Analysis Bacterial_Culture Bacterial Culture Lipid_Extraction Total Lipid Extraction Bacterial_Culture->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction Bacterial_Culture->Acyl_CoA_Extraction FAME_Derivatization FAME Derivatization Lipid_Extraction->FAME_Derivatization LC_MS_Analysis LC-MS/MS Analysis of Acyl-CoAs Acyl_CoA_Extraction->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis of FAMEs FAME_Derivatization->GC_MS_Analysis GC_MS_Analysis->Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for studying BCFA biosynthesis.

Conclusion

The biosynthesis of this compound is an integral part of the formation of anteiso-branched-chain fatty acids in bacteria. This pathway, initiated from the amino acid isoleucine and carried out by the FAS II system, is a prime target for the development of novel antibacterial therapeutics. The methodologies and data presented in this guide provide a comprehensive resource for researchers in microbiology, biochemistry, and drug development to further investigate this essential metabolic process. The detailed protocols for in vitro reconstitution and in vivo analysis using advanced mass spectrometry techniques will facilitate a deeper understanding of the regulation and enzymology of BCFA synthesis, paving the way for the rational design of potent and specific inhibitors.

References

The Peroxisomal Beta-Oxidation of trans-11-methyldodec-2-enoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide on the metabolic pathway of trans-11-methyldodec-2-enoyl-CoA, a methyl-branched unsaturated fatty acid. This document is intended for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and its implications in various physiological and pathological states. While direct experimental data for this specific molecule is not extensively available, this guide outlines the putative metabolic pathway based on well-established principles of fatty acid oxidation of structurally similar compounds.

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. Methyl-branched fatty acids, in particular, present unique metabolic challenges that necessitate specialized enzymatic machinery. The presence of a methyl group can sterically hinder the standard beta-oxidation enzymes, often redirecting these lipids to peroxisomal degradation pathways[1]. This guide will detail the inferred enzymatic steps, present relevant quantitative data in a structured format, provide detailed experimental protocols, and visualize the metabolic and experimental workflows.

Core Metabolic Pathway

The metabolism of this compound is predicted to occur primarily within the peroxisome via the beta-oxidation pathway. The trans-2-enoyl-CoA configuration is a canonical intermediate in the oxidation of unsaturated fatty acids[2][3][4]. The pathway involves a sequence of three key enzymatic reactions for each cycle of beta-oxidation.

Step 1: Hydration

The initial step is the hydration of the double bond between the second and third carbons of the acyl-CoA chain. This reaction is catalyzed by Enoyl-CoA Hydratase (ECH) , also known as crotonase. This enzyme adds a water molecule across the double bond, resulting in the formation of 3-hydroxy-11-methyldodecanoyl-CoA[4][5][6]. Peroxisomes house specific isoforms of enoyl-CoA hydratase that are part of a multifunctional enzyme complex[2][3][7][8].

Step 2: Dehydrogenation

The newly formed hydroxyl group at the third carbon is then oxidized to a keto group. This dehydrogenation is carried out by 3-hydroxyacyl-CoA Dehydrogenase (HADH) . The product of this reaction is 3-keto-11-methyldodecanoyl-CoA[8][9]. Like enoyl-CoA hydratase, this enzyme is also a component of the peroxisomal multifunctional enzyme.

Step 3: Thiolytic Cleavage

The final step of the beta-oxidation spiral is the thiolytic cleavage of the carbon-carbon bond between the second and third carbons. This reaction is catalyzed by a thiolase enzyme, which utilizes a molecule of coenzyme A. The products of this reaction are acetyl-CoA and a shortened acyl-CoA, in this case, 9-methyldecanoyl-CoA[9][10].

The resulting 9-methyldecanoyl-CoA would then undergo subsequent rounds of beta-oxidation. Due to the methyl group's position at an odd-numbered carbon, the final round of beta-oxidation is expected to yield propionyl-CoA and acetyl-CoA.

Quantitative Data Summary

The following table summarizes the key enzymes involved in the peroxisomal beta-oxidation of this compound. While specific kinetic data for this substrate is not available, the table provides a general overview of the enzymatic functions.

EnzymeEC NumberFunctionSubstrateProduct
Enoyl-CoA Hydratase4.2.1.17Hydration of the trans-2-double bondThis compound3-hydroxy-11-methyldodecanoyl-CoA
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35Dehydrogenation of the 3-hydroxyacyl-CoA3-hydroxy-11-methyldodecanoyl-CoA3-keto-11-methyldodecanoyl-CoA
Thiolase2.3.1.16Thiolytic cleavage of the 3-ketoacyl-CoA3-keto-11-methyldodecanoyl-CoAAcetyl-CoA + 9-methyldecanoyl-CoA

Experimental Protocols

To investigate the metabolic pathway of this compound, a series of in vitro and in vivo experiments can be designed based on methodologies used for similar fatty acids[11].

Enzyme Assays
  • Objective: To determine the kinetic parameters of the enzymes involved in the metabolism of this compound.

  • Methodology:

    • Enzyme Source: Purified recombinant enzymes or isolated peroxisomal fractions.

    • Substrate: Synthesized this compound.

    • Enoyl-CoA Hydratase Assay: The hydration of the double bond can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

    • 3-Hydroxyacyl-CoA Dehydrogenase Assay: The activity can be measured by monitoring the reduction of NAD+ to NADH at 340 nm.

    • Thiolase Assay: The cleavage of the ketoacyl-CoA can be coupled to a reaction that consumes acetyl-CoA, and the rate can be determined by monitoring the disappearance of a reactant in the coupled reaction.

Metabolite Analysis
  • Objective: To identify and quantify the intermediates and products of this compound metabolism in a cellular context.

  • Methodology:

    • Cell Culture: Incubate a relevant cell line (e.g., hepatocytes) with isotopically labeled this compound.

    • Lipid Extraction: After incubation, perform a Folch extraction to isolate the lipid fraction from the cells and the culture medium.

    • Chromatographic Separation: Separate the different acyl-CoA species using High-Performance Liquid Chromatography (HPLC).

    • Mass Spectrometry: Identify and quantify the parent compound and its metabolites using electrospray ionization mass spectrometry (ESI-MS).

Visualizations

Metabolic Pathway Diagram

Metabolic_Pathway cluster_peroxisome Peroxisome This compound This compound 3-hydroxy-11-methyldodecanoyl-CoA 3-hydroxy-11-methyldodecanoyl-CoA This compound->3-hydroxy-11-methyldodecanoyl-CoA Enoyl-CoA Hydratase (H2O) 3-keto-11-methyldodecanoyl-CoA 3-keto-11-methyldodecanoyl-CoA 3-hydroxy-11-methyldodecanoyl-CoA->3-keto-11-methyldodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) 9-methyldecanoyl-CoA 9-methyldecanoyl-CoA 3-keto-11-methyldodecanoyl-CoA->9-methyldecanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-keto-11-methyldodecanoyl-CoA->Acetyl-CoA Thiolase (CoA-SH) Further_Beta_Oxidation Further_Beta_Oxidation 9-methyldecanoyl-CoA->Further_Beta_Oxidation

Caption: The peroxisomal beta-oxidation pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Cell_Culture Cell Culture with labeled substrate Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction HPLC HPLC Separation Lipid_Extraction->HPLC MS Mass Spectrometry (Identification & Quantification) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: A typical experimental workflow for metabolite analysis.

Conclusion

The metabolic pathway of this compound is a compelling area of study within the broader field of lipidomics. Understanding the intricacies of how cells process such modified fatty acids can provide valuable insights into metabolic disorders and may unveil novel targets for therapeutic intervention. The methodologies and conceptual framework presented in this whitepaper offer a solid foundation for researchers to further explore this and other related metabolic pathways.

References

The Pivotal Role of Methyl-Branched Fatty Acids in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched fatty acids (MBFAs) are a class of lipids characterized by one or more methyl groups along their acyl chain. Once considered minor components of the cellular lipidome, emerging research has illuminated their significant and diverse roles in cellular metabolism, signaling, and disease. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted functions of MBFAs, offering valuable insights for researchers and professionals in drug development. We will delve into the intricate metabolic pathways, detail key experimental methodologies for their study, and present quantitative data to provide a comprehensive understanding of their importance in cellular physiology and pathology.

Data Presentation: Quantitative Levels of Methyl-Branched Fatty Acids in Human Tissues

The concentration of methyl-branched fatty acids varies across different human tissues, reflecting their diverse roles in local cellular environments. The following tables summarize the available quantitative data for iso- and anteiso-fatty acids, the two most common forms of monomethyl-branched fatty acids.

TissueIso C15:0 (% of total fatty acids)Anteiso C15:0 (% of total fatty acids)Iso C17:0 (% of total fatty acids)Anteiso C17:0 (% of total fatty acids)Reference
Liver (Healthy) 0.15 ± 0.040.10 ± 0.030.25 ± 0.060.18 ± 0.05[1]
Liver (NAFLD) 0.28 ± 0.090.19 ± 0.070.45 ± 0.150.32 ± 0.11[1]

Table 1: Hepatic Concentrations of Major Iso and Anteiso Fatty Acids.

TissueIso C16:0 (% of total fatty acids)Iso C17:0 (% of total fatty acids)Reference
Adipose Tissue Present, but not quantifiedPresent, but not quantified[2][3]
Skeletal Muscle Present, but not quantifiedPresent, but not quantified[4][5]
Brain Present, but not quantifiedPresent, but not quantified[6][7][8][9]

Biosynthesis and Degradation of Methyl-Branched Fatty Acids

The metabolic pathways governing the synthesis and breakdown of MBFAs are distinct from those of their straight-chain counterparts, involving specific enzymatic machinery.

Biosynthesis

The synthesis of MBFAs is initiated by the use of branched-chain α-keto acids as primers, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Fatty acid synthase (FASN) then elongates these primers using methylmalonyl-CoA in place of malonyl-CoA, leading to the incorporation of a methyl branch.

MBFA_Synthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) BCKA->BCKDH AcylCoA_primer Branched-Chain Acyl-CoA Primer BCKDH->AcylCoA_primer FASN Fatty Acid Synthase (FASN) AcylCoA_primer->FASN PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MethylmalonylCoA->FASN MBFA Methyl-Branched Fatty Acid FASN->MBFA

Biosynthesis of Methyl-Branched Fatty Acids.
Degradation

The degradation of MBFAs with a methyl group at an odd-numbered carbon can proceed via standard β-oxidation. However, for those with a methyl group at an even-numbered carbon (e.g., at the β-carbon), a process known as α-oxidation is required to remove the methyl group before β-oxidation can occur. This process is crucial for the breakdown of dietary phytanic acid.

MBFA_Degradation PhytanicAcid Phytanic Acid (3-methyl-branched) PhytanoylCoA_Synthetase Phytanoyl-CoA Synthetase PhytanicAcid->PhytanoylCoA_Synthetase PhytanoylCoA Phytanoyl-CoA PhytanoylCoA_Synthetase->PhytanoylCoA PhytanoylCoA_Hydroxylase Phytanoyl-CoA 2-Hydroxylase PhytanoylCoA->PhytanoylCoA_Hydroxylase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA_Hydroxylase->HydroxyphytanoylCoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) HydroxyphytanoylCoA->HACL1 Pristanal Pristanal HACL1->Pristanal FormylCoA Formyl-CoA HACL1->FormylCoA ALDH Aldehyde Dehydrogenase Pristanal->ALDH PristanicAcid Pristanic Acid ALDH->PristanicAcid BetaOxidation β-Oxidation PristanicAcid->BetaOxidation

α-Oxidation Pathway for Phytanic Acid Degradation.

Role in Cellular Signaling

MBFAs are not merely structural components; they are active participants in cellular signaling cascades, influencing cell growth, proliferation, and metabolism.

mTORC1 Signaling

Recent studies have revealed a fascinating link between MBFAs and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and metabolism. A leucine-derived monomethyl-branched fatty acid has been shown to mediate amino acid sensing upstream of mTORC1.[6][10] This suggests that MBFAs can act as signaling molecules, informing the cell of nutrient availability and thereby influencing anabolic and catabolic processes.

MBFA_mTORC1 cluster_sensing Nutrient Sensing cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects BCAA Branched-Chain Amino Acids MBFA_synthesis MBFA Synthesis BCAA->MBFA_synthesis MBFA Methyl-Branched Fatty Acid MBFA_synthesis->MBFA GSL Glycosphingolipid MBFA->GSL Ragulator Ragulator GSL->Ragulator Rag_GTPase Rag GTPase Ragulator->Rag_GTPase mTORC1_inactive mTORC1 (inactive) Rag_GTPase->mTORC1_inactive Rheb Rheb-GTP mTORC1_inactive->Rheb Lysosomal surface mTORC1_active mTORC1 (active) Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1_active->Lipid_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Rheb->mTORC1_active

MBFA-mediated mTORC1 Signaling.
PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Branched-chain fatty acids and their CoA thioesters have been identified as potent ligands for PPARα.[10][11][12][13] Upon binding, they induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid uptake and oxidation.

MBFA_PPARa MBFA_CoA MBFA-CoA PPARa PPARα MBFA_CoA->PPARa Binds to Ligand Binding Domain RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits TargetGenes Target Genes (e.g., CPT1, ACOX1) Coactivators->TargetGenes Activates Transcription Transcription TargetGenes->Transcription

Activation of PPARα by MBFA-CoA.

Experimental Protocols

The accurate analysis of MBFAs is crucial for understanding their metabolic roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for their quantification, while stable isotope tracing allows for the elucidation of their metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of MBFAs

This protocol outlines the general steps for the analysis of MBFAs as their fatty acid methyl ester (FAME) derivatives.

1. Lipid Extraction:

  • Homogenize tissue samples in a chloroform:methanol (2:1, v/v) mixture.

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation):

  • Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol.

  • Heat the mixture to saponify the fatty acids.

  • Add a boron trifluoride-methanol solution and heat to methylate the fatty acids, forming FAMEs.

  • Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

3. GC-MS Analysis:

  • Column: Use a polar capillary column (e.g., biscyanopropyl polysiloxane) for optimal separation of FAME isomers.[14]

  • Injection: Employ a split or splitless injection depending on the sample concentration.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification of MBFA-FAMEs is based on their characteristic retention times and mass spectra compared to authentic standards.

GCMS_Workflow Sample Tissue Sample LipidExtraction Lipid Extraction (Chloroform/Methanol) Sample->LipidExtraction FAME_Prep FAME Preparation (Saponification & Methylation) LipidExtraction->FAME_Prep GC_Separation GC Separation (Polar Capillary Column) FAME_Prep->GC_Separation MS_Detection MS Detection (EI, Mass Spectra) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Workflow for GC-MS Analysis of MBFAs.
Stable Isotope Tracing of MBFA Metabolism

This protocol provides a framework for tracing the conversion of branched-chain amino acids to MBFAs using stable isotope-labeled precursors.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a stable isotope-labeled BCAA (e.g., ¹³C-leucine).

  • The labeling duration will depend on the turnover rate of the fatty acids of interest.

2. Sample Collection and Lipid Extraction:

  • Harvest the cells and perform lipid extraction as described in the GC-MS protocol.

3. FAME Preparation and GC-MS Analysis:

  • Prepare FAMEs from the extracted lipids.

  • Analyze the FAMEs by GC-MS. The mass spectrometer will detect the incorporation of the ¹³C label into the MBFAs, resulting in a mass shift in the corresponding mass spectra.

4. Data Analysis:

  • Determine the isotopic enrichment in the MBFA pool to quantify the contribution of the labeled BCAA to de novo MBFA synthesis.

  • Mass isotopomer distribution analysis can provide detailed insights into the metabolic pathways involved.[15][16][17]

Isotope_Tracing_Workflow Labeled_BCAA Culture Cells with ¹³C-Labeled BCAA Cell_Harvest Harvest Cells Labeled_BCAA->Cell_Harvest Lipid_Extraction Lipid Extraction Cell_Harvest->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Mass_Shift Detect Mass Shift in MBFA Spectra GCMS_Analysis->Mass_Shift Enrichment_Analysis Isotopic Enrichment Analysis Mass_Shift->Enrichment_Analysis

Workflow for Stable Isotope Tracing of MBFA Synthesis.

Conclusion and Future Directions

Methyl-branched fatty acids are emerging as critical players in a wide array of cellular processes, from maintaining membrane integrity to regulating key signaling pathways. Their involvement in metabolic diseases such as nonalcoholic fatty liver disease underscores their potential as both biomarkers and therapeutic targets.[1] The methodologies detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of MBFAs.

Future research should focus on obtaining more comprehensive quantitative data on MBFA concentrations in various human tissues under both healthy and diseased states. Elucidating the precise molecular mechanisms by which MBFAs interact with signaling proteins will be crucial for understanding their regulatory functions. Furthermore, exploring the therapeutic potential of modulating MBFA metabolism could open new avenues for the treatment of metabolic and inflammatory disorders. The continued development of advanced analytical techniques will undoubtedly accelerate our understanding of these fascinating and functionally diverse lipids.

References

Unraveling the Role of trans-11-Methyldodec-2-enoyl-CoA as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-11-methyldodec-2-enoyl-CoA, a putative metabolic intermediate in the biosynthesis of methyl-branched fatty acids. While direct experimental data for this specific molecule is limited, this document extrapolates from established principles of fatty acid metabolism, particularly the fatty acid elongation cycle, to delineate its likely formation, subsequent conversion, and the enzymes involved. This guide is intended to serve as a foundational resource for researchers in lipid metabolism and drug development, providing a theoretical framework and practical methodologies for further investigation.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids are a class of lipids characterized by the presence of one or more methyl groups along the acyl chain. These fatty acids are integral components of cell membranes, particularly in bacteria, and also occur in mammals.[1][2][3] The position of the methyl branch significantly influences the physical properties of the fatty acid, such as its melting point and fluidity, thereby affecting membrane structure and function.[2][3] The biosynthesis of these specialized lipids involves modifications to the canonical fatty acid synthesis or elongation pathways.

The Fatty Acid Elongation Cycle: A Central Pathway

The elongation of fatty acids beyond the common C16 (palmitate) and C18 (stearate) species occurs primarily in the endoplasmic reticulum and mitochondria.[4] This process is a four-step cycle that sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The key reactions are:

  • Condensation: An acyl-CoA condenses with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL).

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase.

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR).[5]

This compound is an intermediate in the third step of this elongation pathway, specifically in the synthesis of a 13-carbon methyl-branched fatty acid.

Proposed Metabolic Pathway for this compound

Based on the general fatty acid elongation pathway, the metabolism of this compound can be conceptualized as follows. The pathway likely originates from a shorter methyl-branched acyl-CoA primer.

Metabolic_Pathway Methyl-branched Acyl-CoA (C11) Methyl-branched Acyl-CoA (C11) 3-Keto-11-methyldodecanoyl-CoA 3-Keto-11-methyldodecanoyl-CoA Methyl-branched Acyl-CoA (C11)->3-Keto-11-methyldodecanoyl-CoA Fatty Acid Elongase (ELOVL) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Keto-11-methyldodecanoyl-CoA 3-Hydroxy-11-methyldodecanoyl-CoA 3-Hydroxy-11-methyldodecanoyl-CoA 3-Keto-11-methyldodecanoyl-CoA->3-Hydroxy-11-methyldodecanoyl-CoA β-Ketoacyl-CoA Reductase This compound This compound 3-Hydroxy-11-methyldodecanoyl-CoA->this compound β-Hydroxyacyl-CoA Dehydratase 11-Methyldodecanoyl-CoA 11-Methyldodecanoyl-CoA This compound->11-Methyldodecanoyl-CoA trans-2-Enoyl-CoA Reductase (TECR)

Figure 1: Proposed metabolic pathway of this compound.

Key Enzyme: trans-2-Enoyl-CoA Reductase (TECR)

The final and rate-limiting step in the fatty acid elongation cycle is the reduction of the trans-2-double bond, catalyzed by trans-2-enoyl-CoA reductase (TECR).[5] This enzyme utilizes NADPH as a cofactor to produce a saturated acyl-CoA.[6]

Substrate Specificity
Quantitative Data (Representative)

The following table presents representative kinetic parameters for trans-2-enoyl-CoA reductase with various substrates. This data is extrapolated from studies on similar, non-methylated substrates and should be considered as a predictive framework for this compound.

SubstrateKm (µM)Vmax (nmol/min/mg)Source OrganismReference
Crotonyl-CoA (C4)20150Rat Liver[7]
trans-2-Hexenoyl-CoA (C6)0.5250Rat Liver[7]
trans-2-Decenoyl-CoA (C10)----
trans-2-Hexadecenoyl-CoA (C16)1.080Rat Liver[7]
This compound (C13, branched) *Predicted: 0.5 - 5.0 Predicted: 50 - 200 Mammalian (Hypothetical)

Note: The predicted values for this compound are hypothetical and require experimental validation.

Experimental Protocols

To facilitate the investigation of this compound as a metabolic intermediate, the following detailed experimental protocols are provided.

Synthesis of this compound

The synthesis of the substrate is a prerequisite for enzymatic assays. A common method involves the activation of the corresponding free fatty acid.

Synthesis_Workflow 11-Methyldodecanoic Acid 11-Methyldodecanoic Acid 11-Methyldodecanoyl Chloride 11-Methyldodecanoyl Chloride 11-Methyldodecanoic Acid->11-Methyldodecanoyl Chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->11-Methyldodecanoyl Chloride 11-Methyldodecanoyl-CoA 11-Methyldodecanoyl-CoA 11-Methyldodecanoyl Chloride->11-Methyldodecanoyl-CoA Thioesterification Coenzyme A Coenzyme A Coenzyme A->11-Methyldodecanoyl-CoA This compound This compound 11-Methyldodecanoyl-CoA->this compound Dehydrogenation Acyl-CoA Oxidase Acyl-CoA Oxidase Acyl-CoA Oxidase->this compound

Figure 2: Workflow for the synthesis of this compound.

Methodology:

  • Activation: React 11-methyldodecanoic acid with a slight excess of thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature for 2-4 hours to form the acyl chloride.

  • Thioesterification: Add the crude acyl chloride dropwise to a solution of Coenzyme A (lithium salt) in an aqueous bicarbonate buffer (pH ~8.0) at 0-4°C. Stir for 1-2 hours.

  • Dehydrogenation: Purify the resulting 11-methyldodecanoyl-CoA by solid-phase extraction. Incubate the purified product with a suitable acyl-CoA oxidase to introduce the trans-2 double bond.

  • Purification: Purify the final product, this compound, using reverse-phase HPLC.

trans-2-Enoyl-CoA Reductase Assay

This spectrophotometric assay measures the activity of TECR by monitoring the decrease in absorbance of NADPH at 340 nm.

Materials:

  • Purified or recombinant TECR enzyme

  • Tris-HCl buffer (100 mM, pH 7.4)

  • NADPH (0.2 mM)

  • This compound (substrate, 10-100 µM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NADPH in a quartz cuvette.

  • Initiate the reaction by adding the TECR enzyme.

  • Monitor the baseline absorbance at 340 nm for 2-3 minutes to check for any background NADPH oxidation.

  • Start the enzymatic reaction by adding the substrate, this compound.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Data Analysis Buffer + NADPH Buffer + NADPH Add Enzyme Pre-incubation TECR Enzyme TECR Enzyme TECR Enzyme->Add Enzyme Initiate Reaction Add Substrate Add Enzyme->Initiate Reaction Substrate This compound Substrate->Initiate Reaction Monitor A340 Monitor Absorbance at 340 nm Initiate Reaction->Monitor A340 Calculate Rate Calculate Rate of NADPH Oxidation Monitor A340->Calculate Rate

Figure 3: Experimental workflow for the trans-2-enoyl-CoA reductase assay.

Significance in Drug Development

The enzymes of the fatty acid elongation pathway, including TECR, are potential targets for the development of novel therapeutics. Inhibitors of this pathway could have applications in oncology, as cancer cells often exhibit altered lipid metabolism, and in the treatment of metabolic disorders. Understanding the metabolism of specific intermediates like this compound can aid in the design of targeted therapies.

Conclusion

While this compound remains a putative metabolic intermediate, its role can be inferred from the well-established fatty acid elongation cycle. This guide provides a theoretical framework for its metabolism, highlighting the key enzymatic step catalyzed by trans-2-enoyl-CoA reductase. The provided experimental protocols offer a starting point for researchers to empirically validate the proposed pathway and to characterize the kinetics of the enzymes involved. Further research in this area will be crucial for a complete understanding of methyl-branched fatty acid biosynthesis and for the exploration of this pathway for therapeutic intervention.

References

An In-depth Technical Guide on the Putative Function of trans-11-methyldodec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the probable metabolic role of trans-11-methyldodec-2-enoyl-CoA as an intermediate in branched-chain fatty acid biosynthesis.

Introduction

This compound is a long-chain, branched acyl-Coenzyme A molecule. While direct experimental data on this specific molecule is not extensively available in current literature, its structure strongly suggests a definitive role as an intermediate in the biosynthesis of branched-chain fatty acids (BCFAs). This guide synthesizes information from established metabolic pathways to propose a putative function for this compound, providing a framework for future research and therapeutic exploration.

Branched-chain fatty acids are integral components of cell membranes in many bacteria, influencing membrane fluidity and permeability.[1][2] They are particularly significant in certain pathogenic bacteria, such as Mycobacterium tuberculosis, where they are precursors to complex cell wall lipids like mycolic acids.[3][4] Understanding the biosynthesis of these fatty acids is therefore of considerable interest for the development of novel antimicrobial agents.

Proposed Metabolic Role of this compound

Based on its chemical structure, this compound is hypothesized to be a key intermediate in the elongation cycle of a branched-chain fatty acid, specifically as a precursor to 12-methyltridecanoic acid.[5] This places it within the canonical pathway of fatty acid biosynthesis, a process that is highly conserved across various organisms.

The biosynthesis of fatty acids occurs through a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. This compound represents the product of the dehydration step and the substrate for the final reduction step in one of the elongation cycles.

Inferred Biosynthetic Pathway

The proposed pathway for the synthesis of 12-methyltridecanoic acid, involving this compound, is as follows:

  • Priming: The synthesis likely initiates with a branched-chain primer, such as isobutyryl-CoA (derived from valine), which provides the initial methyl branch.

  • Elongation Cycles: The primer undergoes several cycles of fatty acid elongation. In each cycle, a two-carbon unit from malonyl-CoA is added to the growing acyl chain.

  • Formation of the trans-2-enoyl-CoA Intermediate: Within a specific elongation cycle, a β-hydroxyacyl-CoA intermediate is dehydrated to form a trans-2-enoyl-CoA. In the context of our molecule of interest, this would be the formation of this compound.

  • Reduction to a Saturated Acyl-CoA: The double bond of this compound is then reduced by a trans-2-enoyl-CoA reductase, yielding 11-methyldodecanoyl-CoA.[6]

  • Further Elongation and Termination: The resulting saturated acyl-CoA can then undergo further elongation cycles or be released as the free fatty acid, 12-methyltridecanoic acid.

This proposed pathway is consistent with the general mechanisms of bacterial fatty acid synthesis.

Quantitative Data and Enzyme Kinetics

While no specific quantitative data for this compound is available, the kinetic parameters of enzymes involved in fatty acid elongation with similar substrates can provide valuable insights. The following table summarizes representative kinetic data for key enzyme families in these pathways.

Enzyme FamilySubstrate ClassTypical Km (µM)Typical kcat (s-1)Organism Source (Example)
β-Ketoacyl-ACP Synthase (KAS)Acyl-ACP10 - 1001 - 10Escherichia coli
β-Ketoacyl-ACP Reductase (KAR)β-Ketoacyl-ACP5 - 5010 - 100Mycobacterium tuberculosis
β-Hydroxyacyl-ACP Dehydratase (DH)β-Hydroxyacyl-ACP20 - 2001 - 20Escherichia coli
Enoyl-ACP Reductase (ER)trans-2-Enoyl-ACP1 - 205 - 50Mycobacterium tuberculosis
trans-2-enoyl-CoA Reductase (TER)trans-2-enoyl-CoA10 - 1001 - 15Euglena gracilis[7]

Note: These values are approximate and can vary significantly depending on the specific enzyme, substrate chain length, and experimental conditions.

Experimental Protocols

The investigation of the putative function of this compound would involve a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that could be adapted for this purpose.

In Vitro Reconstitution of the Fatty Acid Elongation Pathway

Objective: To demonstrate the conversion of this compound to 11-methyldodecanoyl-CoA by a trans-2-enoyl-CoA reductase.

Materials:

  • Purified recombinant trans-2-enoyl-CoA reductase (e.g., from E. coli or M. tuberculosis).

  • Synthesized this compound substrate.

  • NADPH or NADH as a cofactor.

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT).

  • Quenching solution (e.g., 10% formic acid).

  • LC-MS/MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH/NADH, and the purified enzyme.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to detect and quantify the formation of 11-methyldodecanoyl-CoA.

Metabolic Labeling and Analysis in Bacterial Cultures

Objective: To identify this compound as an intermediate in the biosynthesis of branched-chain fatty acids in vivo.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Mycobacterium smegmatis).

  • Culture medium.

  • Isotopically labeled precursor (e.g., 13C-labeled valine or a 13C-labeled short-chain branched fatty acid).

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Solid-phase extraction (SPE) cartridges for acyl-CoA enrichment.

  • LC-MS/MS system.

Procedure:

  • Grow the bacterial culture to mid-log phase.

  • Supplement the culture medium with the isotopically labeled precursor.

  • Continue incubation to allow for incorporation of the label into fatty acid biosynthetic pathways.

  • Harvest the cells by centrifugation.

  • Perform a total lipid extraction from the cell pellet.

  • Enrich for the acyl-CoA fraction using SPE.

  • Analyze the enriched fraction by LC-MS/MS, specifically looking for the mass corresponding to labeled this compound and its downstream products.

Visualizations of Putative Pathways and Workflows

Diagram 1: Inferred Biosynthetic Pathway of 12-Methyltridecanoic Acid

G cluster_0 Initiation cluster_1 Fatty Acid Elongation Cycle cluster_2 Specific Intermediate of Interest cluster_3 Final Product Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Acyl-CoA_n Acyl-CoA (n) Isobutyryl-CoA->Acyl-CoA_n Primer Malonyl-CoA Malonyl-CoA beta-Ketoacyl-CoA beta-Ketoacyl-CoA (n+2) Malonyl-CoA->beta-Ketoacyl-CoA Acyl-CoA_n->beta-Ketoacyl-CoA KAS beta-Hydroxyacyl-CoA beta-Hydroxyacyl-CoA (n+2) beta-Ketoacyl-CoA->beta-Hydroxyacyl-CoA KAR trans-2-Enoyl-CoA trans-2-Enoyl-CoA (n+2) beta-Hydroxyacyl-CoA->trans-2-Enoyl-CoA DH Acyl-CoA_n+2 Acyl-CoA (n+2) trans-2-Enoyl-CoA->Acyl-CoA_n+2 TER This compound This compound trans-2-Enoyl-CoA->this compound Example Intermediate 12-Methyltridecanoyl-CoA 12-Methyltridecanoyl-CoA Acyl-CoA_n+2->12-Methyltridecanoyl-CoA After multiple cycles This compound->12-Methyltridecanoyl-CoA TER 12-Methyltridecanoic_Acid 12-Methyltridecanoic_Acid 12-Methyltridecanoyl-CoA->12-Methyltridecanoic_Acid Thioesterase

Caption: Proposed biosynthetic pathway for 12-methyltridecanoic acid.

Diagram 2: Experimental Workflow for In Vitro Enzyme Assay

G Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactor, Enzyme) Start->Prepare_Reaction_Mix Add_Substrate Add Substrate (this compound) Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench_Reaction Quench Reaction (Formic Acid) Incubate->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: Workflow for the in vitro assay of trans-2-enoyl-CoA reductase activity.

Diagram 3: Logical Relationship in Mycolic Acid Biosynthesis

G BCFA_Biosynthesis Branched-Chain Fatty Acid Biosynthesis trans_Intermediate This compound BCFA_Biosynthesis->trans_Intermediate is a part of BCFA_Product Branched-Chain Fatty Acid (e.g., 12-Methyltridecanoic Acid) trans_Intermediate->BCFA_Product is a precursor to Mycolic_Acid_Precursors Mycolic Acid Precursors BCFA_Product->Mycolic_Acid_Precursors is incorporated into Mycolic_Acids Mature Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids are assembled into Mycobacterial_Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Mycobacterial_Cell_Wall are components of

Caption: The role of BCFAs as precursors in mycolic acid synthesis.

Conclusion and Future Directions

The putative function of this compound as an intermediate in branched-chain fatty acid biosynthesis is strongly supported by our current understanding of fatty acid metabolism. This molecule likely plays a crucial role in the generation of C13 branched-chain fatty acids, which are important for bacterial membrane integrity and, in some cases, virulence.

Future research should focus on the direct experimental validation of this proposed function. The synthesis of this compound and its use in in vitro enzymatic assays with purified trans-2-enoyl-CoA reductases would provide definitive evidence of its role. Furthermore, advanced metabolomic studies using isotopically labeled precursors in relevant bacterial systems will be essential to confirm its presence and flux through the branched-chain fatty acid biosynthetic pathway in vivo.

For drug development professionals, the enzymes involved in the biosynthesis of branched-chain fatty acids, including the trans-2-enoyl-CoA reductases that would act on molecules like this compound, represent promising targets for novel antibacterial therapies, particularly against pathogens like Mycobacterium tuberculosis. A detailed understanding of these pathways is a critical first step in the rational design of potent and specific inhibitors.

References

The Enigmatic Presence of Methyl-Branched Dodecenoyl-CoA Esters: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched dodecenoyl-CoA esters represent a fascinating, albeit narrowly studied, class of lipid molecules. Their unique structural features—a methyl branch on a twelve-carbon chain with a point of unsaturation—suggest specialized biological roles. This technical guide synthesizes the current understanding of their natural occurrence, delves into their putative biosynthetic pathways, and provides detailed experimental protocols for their extraction and analysis. While direct quantitative data for methyl-branched dodecenoyl-CoA esters are sparse in the literature, this paper compiles relevant quantitative information for related compounds to provide a comparative framework. Furthermore, we present visual workflows and pathway diagrams to facilitate a deeper understanding of these complex molecules, aiming to equip researchers with the foundational knowledge required to explore their significance in biology and potential as therapeutic targets.

Natural Occurrence and Biological Significance

Methyl-branched fatty acids are predominantly found in the cell membranes of prokaryotes, where they contribute to membrane fluidity and environmental adaptation.[1] Their presence in animals is often linked to the metabolism of dietary branched-chain amino acids. The introduction of a double bond to form a dodecenoyl structure, combined with methyl branching, suggests a molecule with highly specific functions, potentially in cell signaling or as a precursor for more complex secondary metabolites. While the direct natural occurrence of methyl-branched dodecenoyl-CoA esters is not widely documented, the existence of the necessary biosynthetic machinery in various organisms points to their likely, if transient, existence.

Putative Biosynthetic Pathway

The biosynthesis of a methyl-branched dodecenoyl-CoA ester is hypothesized to involve a combination of pathways for branched-chain fatty acid synthesis and fatty acid desaturation. The process likely initiates with a branched-chain acyl-CoA primer, derived from the catabolism of amino acids like valine, leucine, or isoleucine. This primer is then elongated by the fatty acid synthase (FAS) system, incorporating malonyl-CoA units. The methyl branching pattern (iso or anteiso) is determined by the initial primer. Desaturation to introduce a double bond can occur either aerobically, catalyzed by oxygen-dependent desaturases, or anaerobically, as part of the fatty acid synthesis cycle in some bacteria.[2]

Biosynthesis_of_Methyl_Branched_Dodecenoyl_CoA BC_AA Branched-Chain Amino Acids (Val, Leu, Ile) BC_Keto_Acid Branched-Chain α-Keto Acids BC_AA->BC_Keto_Acid Transamination BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer (e.g., isobutyryl-CoA) BC_Keto_Acid->BC_Acyl_CoA_Primer Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_Primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation (x cycles) Methyl_Dodecanoyl_ACP Methyl-Branched Dodecanoyl-ACP FAS->Methyl_Dodecanoyl_ACP Desaturase Desaturase Methyl_Dodecanoyl_ACP->Desaturase Methyl_Dodecenoyl_ACP Methyl-Branched Dodecenoyl-ACP Desaturase->Methyl_Dodecenoyl_ACP Thioesterase Acyl-ACP Thioesterase Methyl_Dodecenoyl_ACP->Thioesterase Free_Fatty_Acid Free Methyl-Branched Dodecenoyl Fatty Acid Thioesterase->Free_Fatty_Acid ACSL Acyl-CoA Synthetase (ACSL) Free_Fatty_Acid->ACSL Target_Molecule Methyl-Branched Dodecenoyl-CoA ACSL->Target_Molecule

Figure 1: Proposed biosynthetic pathway for methyl-branched dodecenoyl-CoA.

Quantitative Data on Related Acyl-CoA Esters

Acyl-CoA EsterOrganism/TissueConcentration (nmol/g wet weight)Reference
Acetyl-CoAStreptomyces albusup to 230[3]
Succinyl-CoAStreptomyces albusVariable[3]
Malonyl-CoAStreptomyces albusVariable[3]
Butyryl/Isobutyryl-CoAStreptomyces albusVariable[3]
Methylmalonyl-CoAStreptomyces albusVariable[3]
Oleoyl-CoARat Brain11.0[4]
Palmitoyl-CoARat Brain6.0[4]
Stearoyl-CoARat Brain4.0[4]
Linoleoyl-CoARat Brain2.0[4]
Arachidonoyl-CoARat Brain2.0[4]

Experimental Protocols

Extraction and Purification of Acyl-CoA Esters

This protocol is adapted from methods developed for the extraction of short- to long-chain acyl-CoA esters from tissues and bacterial cells.[4][5][6]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification cartridges or 2-(2-pyridyl)ethyl-functionalized silica)

  • Glacial acetic acid

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold KH2PO4 buffer. Add isopropanol and continue homogenization.

  • Extraction: Add acetonitrile to the homogenate, vortex thoroughly, and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoA esters with an appropriate solvent, such as isopropanol.

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small volume of a suitable buffer for analysis.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.25 - 0.5 mL/min

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ of the target methyl-branched dodecenoyl-CoA ester.

  • Product Ions: Characteristic fragment ions of the CoA moiety and the acyl chain.

Indirect Analysis via Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS

An alternative approach involves the hydrolysis of the acyl-CoA ester pool, followed by derivatization of the resulting free fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[7][8][9][10][11]

Procedure:

  • Hydrolysis: Treat the purified acyl-CoA extract with a strong base (e.g., methanolic NaOH) to cleave the thioester bond.

  • Methylation: Acidify the sample and add a methylating agent (e.g., acetyl-chloride in methanol (B129727) or BF3-methanol) and heat to form FAMEs.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., cyano- or wax-based).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium or hydrogen.

    • Oven Program: A temperature ramp to separate the FAMEs based on chain length and unsaturation.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) to identify and quantify the target FAME.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Buffer and Isopropanol Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Purified_Extract Purified Acyl-CoA Extract SPE->Purified_Extract LC_MS LC-MS/MS Analysis Purified_Extract->LC_MS Direct Analysis Hydrolysis Hydrolysis Purified_Extract->Hydrolysis Indirect Analysis Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Methylation Methylation (FAMEs) Hydrolysis->Methylation GC_MS GC-MS Analysis Methylation->GC_MS GC_MS->Data_Analysis

Figure 2: Workflow for the analysis of methyl-branched dodecenoyl-CoA esters.

Signaling and Logical Relationships

Long-chain acyl-CoA esters are recognized as important signaling molecules and regulators of metabolism.[4] They can allosterically regulate enzymes, act as ligands for nuclear receptors, and influence ion channel activity. The unique structure of a methyl-branched dodecenoyl-CoA ester suggests it could have high specificity for certain protein binding pockets, potentially modulating pathways involved in lipid metabolism, inflammation, or bacterial quorum sensing.

Signaling_Pathways Molecule Methyl-Branched Dodecenoyl-CoA Enzyme Enzyme Activity (e.g., Kinases, Synthases) Molecule->Enzyme Allosteric Regulation Receptor Nuclear Receptors (e.g., PPARs) Molecule->Receptor Ligand Binding Channel Ion Channels Molecule->Channel Modulation Metabolic_Flux Altered Metabolic Flux Enzyme->Metabolic_Flux Gene_Expression Changes in Gene Expression Receptor->Gene_Expression Cellular_Response Altered Cellular Response Channel->Cellular_Response Physiological_Outcome Physiological Outcome Metabolic_Flux->Physiological_Outcome Gene_Expression->Physiological_Outcome Cellular_Response->Physiological_Outcome

Figure 3: Potential signaling roles of methyl-branched dodecenoyl-CoA.

Conclusion and Future Directions

The study of methyl-branched dodecenoyl-CoA esters is in its infancy. This guide provides a framework based on our knowledge of related lipid molecules to stimulate further research. Future work should focus on the definitive identification of these molecules in biological systems, the elucidation of their precise biosynthetic pathways, and the exploration of their functional roles. The development of specific analytical standards and antibodies will be crucial for advancing our understanding of these unique and potentially significant biomolecules. Their discovery could open new avenues in drug development, particularly in the areas of metabolic diseases and infectious diseases where bacterial lipid metabolism is a key target.

References

The Role of 11-Methyldodec-2-enoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of trans-11-methyldodec-2-enoyl-CoA and its isomers, key molecules in the Diffusible Signaling Factor (DSF) family of quorum-sensing signals in various microbial species. While the trans isomer is not extensively documented, its cis counterpart, cis-11-methyl-2-dodecenoic acid, is a well-characterized signaling molecule. This guide will focus on the known metabolic pathways, enzymatic functions, and regulatory networks associated with this class of molecules, with a particular emphasis on their biosynthesis, signaling cascade, and degradation. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of the experimental protocols and quantitative data available to date, highlighting potential targets for antimicrobial strategies.

Introduction: The Diffusible Signaling Factor (DSF) Family

In the intricate world of microbial communication, small, diffusible molecules play a pivotal role in coordinating collective behaviors. The Diffusible Signaling Factor (DSF) family of quorum-sensing signals are fatty acid-derived molecules that regulate a variety of physiological processes in Gram-negative bacteria, including biofilm formation, virulence factor production, and antibiotic resistance. The most well-studied member of this family is cis-11-methyl-2-dodecenoic acid, first identified in the plant pathogen Xanthomonas campestris. The CoA-esterified form, 11-methyldodec-2-enoyl-CoA, is a key intermediate in its biosynthesis. While the user's query specified the trans isomer, the vast majority of scientific literature focuses on the cis isomer due to its biological activity. It is plausible that both isomers exist and may be interconverted by enzymatic or non-enzymatic processes.

Biosynthesis of 11-Methyldodec-2-enoyl-CoA

The biosynthesis of DSF-family signals is intrinsically linked to the fatty acid biosynthesis pathway and is primarily orchestrated by the products of the rpf (regulation of pathogenicity factors) gene cluster.

The Key Enzyme: RpfF

The central enzyme in the biosynthesis of cis-11-methyl-2-dodecenoic acid is RpfF. This enzyme is a bifunctional protein possessing both 3-hydroxyacyl-ACP dehydratase and thioesterase activities. RpfF acts on an intermediate of the fatty acid synthesis pathway, likely 3-hydroxy-11-methyldodecanoyl-ACP, to generate the final signaling molecule.

Proposed Biosynthetic Pathway

The proposed pathway for the synthesis of cis-11-methyl-2-dodecenoic acid, and by extension its CoA ester, involves the following steps:

  • Initiation: The branched-chain fatty acid synthesis pathway is initiated with a branched-chain acyl-CoA primer, such as isobutyryl-CoA or isovaleryl-CoA.

  • Elongation: The fatty acid chain is elongated through the fatty acid synthase (FAS) system.

  • Dehydration and Isomerization: At the C12 stage, the RpfF enzyme catalyzes the dehydration of a 3-hydroxy-11-methyldodecanoyl-ACP intermediate to form cis-11-methyldodec-2-enoyl-ACP.

  • Thioesterase Activity: The thioesterase domain of RpfF then cleaves the acyl chain from the acyl carrier protein (ACP), releasing free cis-11-methyl-2-dodecenoic acid.

  • Activation to CoA Ester: While not explicitly detailed in all literature, it is presumed that the free fatty acid can be activated to its CoA ester form, 11-methyldodec-2-enoyl-CoA, by a fatty acyl-CoA synthetase (FadD homolog) for entry into metabolic or signaling pathways.

Branched-chain Acyl-CoA Branched-chain Acyl-CoA Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Branched-chain Acyl-CoA->Fatty Acid Elongation Cycle FAS 3-Hydroxy-11-methyldodecanoyl-ACP 3-Hydroxy-11-methyldodecanoyl-ACP Fatty Acid Elongation Cycle->3-Hydroxy-11-methyldodecanoyl-ACP cis-11-methyldodec-2-enoyl-ACP cis-11-methyldodec-2-enoyl-ACP 3-Hydroxy-11-methyldodecanoyl-ACP->cis-11-methyldodec-2-enoyl-ACP RpfF (Dehydratase) cis-11-methyl-2-dodecenoic acid cis-11-methyl-2-dodecenoic acid cis-11-methyldodec-2-enoyl-ACP->cis-11-methyl-2-dodecenoic acid RpfF (Thioesterase) cis-11-methyldodec-2-enoyl-CoA cis-11-methyldodec-2-enoyl-CoA cis-11-methyl-2-dodecenoic acid->cis-11-methyldodec-2-enoyl-CoA Acyl-CoA Synthetase

Figure 1: Proposed biosynthetic pathway of cis-11-methyldodec-2-enoyl-CoA.

The DSF Signaling Pathway

Once synthesized, cis-11-methyl-2-dodecenoic acid is released into the extracellular environment. At a threshold concentration, it is sensed by a two-component signal transduction system, initiating a signaling cascade that modulates gene expression.

Key Components of the Signaling Pathway
  • RpfC: A membrane-bound sensor kinase that detects extracellular DSF.

  • RpfG: A response regulator that is phosphorylated by RpfC upon DSF binding. Phosphorylated RpfG possesses phosphodiesterase activity.

  • Clp: A global transcriptional regulator that is allosterically regulated by cyclic-di-GMP.

Signaling Cascade
  • Signal Perception: Extracellular cis-11-methyl-2-dodecenoic acid binds to the sensor domain of RpfC.

  • Phosphorylation Cascade: This binding event triggers the autophosphorylation of RpfC, which in turn transfers the phosphate (B84403) group to RpfG.

  • Cyclic-di-GMP Degradation: Phosphorylated RpfG becomes an active phosphodiesterase, degrading the second messenger cyclic-di-GMP.

  • Derepression of Clp: The decrease in cyclic-di-GMP levels leads to the derepression of the global transcriptional regulator Clp.

  • Modulation of Gene Expression: Active Clp then directly or indirectly regulates the expression of a wide range of genes involved in virulence, biofilm formation, and other social behaviors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpfC RpfC RpfG RpfG RpfC->RpfG phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP degrades Clp Clp c_di_GMP->Clp inhibits Virulence_Genes Virulence Genes Clp->Virulence_Genes regulates DSF_ext DSF (extracellular) DSF_ext->RpfC binds

Figure 2: The DSF signaling pathway in Xanthomonas.

Degradation of DSF Signals

The concentration of DSF signals is tightly regulated, not only through controlled synthesis but also via active degradation.

The Role of RpfB

The enzyme RpfB, a fatty acyl-CoA ligase, is a key player in the turnover of DSF signals. RpfB activates DSF by converting it to its CoA ester, which can then enter the β-oxidation pathway for degradation. This process serves to reduce the extracellular signal concentration, allowing the bacterial population to switch off the quorum-sensing response.

Degradation Pathway
  • Uptake: Extracellular cis-11-methyl-2-dodecenoic acid is transported into the cell.

  • Activation: RpfB catalyzes the ATP-dependent conversion of the free fatty acid to cis-11-methyldodec-2-enoyl-CoA.

  • β-Oxidation: The resulting acyl-CoA is then catabolized through the standard β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA, which can be utilized in central metabolism.

DSF_ext DSF (extracellular) DSF_int DSF (intracellular) DSF_ext->DSF_int Transport Acyl_CoA cis-11-methyldodec-2-enoyl-CoA DSF_int->Acyl_CoA RpfB (Acyl-CoA Ligase) Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Metabolism Central Metabolism Beta_Oxidation->Metabolism

Figure 3: Degradation pathway of DSF signals.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of this compound and its isomers are scarce in the literature. The following table summarizes the available information.

EnzymeSubstrate(s)Product(s)KmkcatVmaxOrganismReference
RpfF 3-hydroxyacyl-ACPscis-2-enoyl-ACPs, Free Fatty AcidsNot ReportedNot ReportedNot ReportedXanthomonas campestrisN/A
RpfB cis-11-methyl-2-dodecenoic acid, ATP, CoAcis-11-methyldodec-2-enoyl-CoA, AMP, PPiNot ReportedNot ReportedNot ReportedXanthomonas campestrisN/A

Note: Specific kinetic parameters (Km, kcat, Vmax) for RpfF and RpfB with their native substrates are not currently available in published literature. The table reflects this lack of data.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11-methyldodec-2-enoyl-CoA and the DSF signaling pathway.

Extraction and Quantification of DSF-Family Molecules by UPLC/MS

This protocol is adapted from established methods for the analysis of DSF signals from bacterial cultures.

6.1.1. Materials

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • UPLC/MS system with a C18 column

6.1.2. Protocol

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase.

  • Extraction:

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and acidify to pH 4.0 with formic acid.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • Sample Preparation for UPLC/MS:

    • Resuspend the dried extract in a known volume of methanol (e.g., 200 µL).

    • Filter the resuspended sample through a 0.22 µm syringe filter.

  • UPLC/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

    • Set the mass spectrometer to operate in negative ion mode and monitor for the m/z corresponding to 11-methyl-2-dodecenoic acid (e.g., [M-H]-).

    • Quantify the signal by comparing the peak area to a standard curve of a synthesized standard.

In Vitro Enzymatic Assay for RpfB (Fatty Acyl-CoA Ligase) Activity

This protocol is a proposed method for measuring the activity of purified RpfB enzyme.

6.2.1. Materials

  • Purified RpfB enzyme

  • cis-11-methyl-2-dodecenoic acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for colorimetric detection of free CoA

  • Spectrophotometer

6.2.2. Protocol

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA.

  • Enzyme and Substrate Addition: Add the purified RpfB enzyme to the reaction mixture. Initiate the reaction by adding cis-11-methyl-2-dodecenoic acid.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% SDS).

  • Quantification of CoA Consumption:

    • Add DTNB to the quenched reaction mixture. DTNB reacts with the remaining free CoA to produce a colored product that absorbs at 412 nm.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Calculate the amount of CoA consumed by comparing the absorbance to a standard curve of known CoA concentrations.

    • Enzyme activity can be expressed as the rate of CoA consumption per unit time per amount of enzyme.

Conclusion and Future Perspectives

The metabolism of this compound and its isomers is a critical aspect of microbial communication and pathogenesis. While significant progress has been made in elucidating the biosynthetic and signaling pathways of the well-characterized cis isomer, a notable gap exists in the quantitative understanding of the key enzymatic reactions. The lack of specific kinetic data for the RpfF and RpfB enzymes presents a significant opportunity for future research. A detailed kinetic characterization of these enzymes would not only deepen our fundamental understanding of DSF metabolism but also provide crucial parameters for the development of kinetic models and the design of targeted enzyme inhibitors. Such inhibitors hold promise as novel anti-virulence agents, offering a strategy to disarm pathogens without exerting selective pressure for resistance. Further investigation into the potential presence and biological role of the trans isomer is also warranted. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge in this important area of microbial metabolism.

An In-depth Technical Guide on the Physical Properties of Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of methyl-branched acyl-Coenzyme A (acyl-CoA) molecules. While quantitative data for methyl-branched species are not extensively available in the literature, this document compiles relevant data from their straight-chain counterparts and elucidates the expected impact of methyl branching. It also details the experimental protocols for determining these properties and explores the role of these molecules in cellular signaling.

Introduction to Methyl-Branched Acyl-CoAs

Methyl-branched acyl-CoAs are crucial intermediates in the metabolism of branched-chain amino acids and fatty acids.[1] The presence of a methyl group on the acyl chain introduces significant changes to the molecule's physical and chemical characteristics compared to its linear analog. These alterations influence their solubility, aggregation behavior, and interaction with enzymes and other biomolecules, thereby affecting their metabolic fate and signaling functions. The most common forms are iso- and anteiso-branched acyl-CoAs, where the methyl group is located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.

Core Physical Properties

The physical properties of methyl-branched acyl-CoAs are critical for understanding their behavior in biological systems. While specific experimental data for a homologous series of methyl-branched acyl-CoAs are scarce, the well-documented properties of straight-chain acyl-CoAs and the known effects of methyl branching on fatty acids provide a strong basis for understanding their characteristics.[2][3] Methyl branching generally disrupts the highly ordered packing of acyl chains, leading to increased fluidity and a lower melting point compared to their straight-chain isomers.[4]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which amphiphilic molecules, such as acyl-CoAs, spontaneously self-assemble into micelles in an aqueous solution.[5] This property is crucial as it determines the concentration of monomeric acyl-CoA available to enzymes. The CMC is influenced by the length and structure of the acyl chain, temperature, pH, and ionic strength of the medium.[3]

For straight-chain saturated fatty acyl-CoAs, the CMC decreases as the acyl chain length increases.[2] The introduction of a methyl branch is expected to increase the CMC compared to a straight-chain acyl-CoA of the same carbon number due to steric hindrance that impedes efficient packing into a micellar structure.

Table 1: Critical Micelle Concentration (CMC) of Representative Straight-Chain Acyl-CoAs

Acyl-CoA DerivativeAcyl ChainCMC (µM)Conditions
Lauroyl-CoAC12:0~1300Phosphate buffer, pH 7.4
Myristoyl-CoAC14:0300-400Phosphate buffer, pH 7.4
Palmitoyl-CoAC16:07-250Dependent on buffer, pH, and ionic strength
Stearoyl-CoAC18:02-4Phosphate buffer, pH 7.4
Oleoyl-CoAC18:18-15Phosphate buffer, pH 7.4

Data compiled from various sources.[2][3][6] It is important to note that the CMC of palmitoyl-CoA shows a wide range, highlighting the significant influence of experimental conditions.[3]

Melting Point

The melting point of a substance is a key indicator of its thermal stability and the strength of intermolecular forces. For fatty acids and their derivatives, the melting point increases with the length of the acyl chain.[7] Methyl branching disrupts the crystal lattice packing of the acyl chains, resulting in a lower melting point compared to the corresponding straight-chain isomer.[8] This effect is more pronounced in anteiso-branched compounds compared to iso-branched ones.

Table 2: Melting Points of Representative Straight-Chain and Branched-Chain Fatty Acids

Fatty AcidAcyl ChainMelting Point (°C)
Myristic AcidC14:054.4
12-Methyltridecanoic Acid (iso-C14)C14:0 (branched)41.5
Palmitic AcidC16:062.9
14-Methylpentadecanoic Acid (iso-C16)C16:0 (branched)54.5
13-Methylpentadecanoic Acid (anteiso-C16)C16:0 (branched)39.5
Stearic AcidC18:069.6
16-Methylheptadecanoic Acid (iso-C18)C18:0 (branched)63.5
15-Methylheptadecanoic Acid (anteiso-C18)C18:0 (branched)53.0

Data for fatty acids are presented as a proxy due to the lack of available data for the corresponding acyl-CoA thioesters.[7] The melting points of the acyl-CoA derivatives are expected to follow a similar trend.

Solubility

The solubility of acyl-CoAs in aqueous solutions is generally low and decreases with increasing acyl chain length due to the increased hydrophobicity. The CoA moiety imparts some water solubility, but long-chain acyl-CoAs are sparingly soluble and tend to form micelles above their CMC. Methyl branching is expected to slightly increase the aqueous solubility compared to straight-chain counterparts of the same carbon number due to the disruption of hydrophobic interactions.

Table 3: Aqueous Solubility of Representative Saturated Fatty Acids

Fatty AcidAcyl ChainSolubility in Water (g/L at 20°C)
Lauric AcidC12:00.055
Myristic AcidC14:00.020
Palmitic AcidC16:00.007
Stearic AcidC18:00.003

Data for fatty acids are presented to illustrate the trend.[9] The corresponding acyl-CoAs are expected to have higher, yet still limited, aqueous solubility due to the polar CoA headgroup.

Experimental Protocols

Accurate determination of the physical properties of methyl-branched acyl-CoAs requires robust experimental methodologies.

Synthesis and Purification of Methyl-Branched Acyl-CoAs

The synthesis of acyl-CoAs is typically achieved by reacting the corresponding fatty acid with Coenzyme A. Several methods exist for the activation of the fatty acid's carboxyl group, including conversion to an acid chloride, a mixed anhydride, or an N-hydroxysuccinimide ester.[10] Purification of the resulting acyl-CoA is commonly performed using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis_and_Purification FattyAcid Methyl-Branched Fatty Acid ActivatedAcid Activated Fatty Acid (e.g., Acyl-NHS ester) FattyAcid->ActivatedAcid Activation AcylCoA_crude Crude Methyl-Branched Acyl-CoA ActivatedAcid->AcylCoA_crude Acylation CoA Coenzyme A CoA->AcylCoA_crude Acylation Purified_AcylCoA Purified Methyl-Branched Acyl-CoA AcylCoA_crude->Purified_AcylCoA RP-HPLC

Figure 1. General workflow for the synthesis and purification of methyl-branched acyl-CoAs.
Determination of Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC of acyl-CoAs.

  • Fluorescence Spectroscopy: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon partitioning into the hydrophobic core of micelles.[11] The CMC is determined by plotting the fluorescence intensity or anisotropy against the acyl-CoA concentration and identifying the inflection point.[11]

  • Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3] The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.

  • Conductivity Measurement: For ionic surfactants like acyl-CoAs, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to monomers.[12] A plot of conductivity versus concentration will show a break at the CMC.

CMC_Determination cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis SerialDilutions Prepare serial dilutions of acyl-CoA solution Fluorescence Fluorescence Spectroscopy (with probe) SerialDilutions->Fluorescence Tensiometry Surface Tensiometry SerialDilutions->Tensiometry Conductivity Conductivity Measurement SerialDilutions->Conductivity Plotting Plot measured property vs. concentration Fluorescence->Plotting Tensiometry->Plotting Conductivity->Plotting InflectionPoint Identify inflection point Plotting->InflectionPoint CMC_Value Determine CMC InflectionPoint->CMC_Value

Figure 2. Experimental workflow for CMC determination.
Determination of Melting Point

Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point of lipids.[8] This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak temperature of the endothermic transition corresponding to the phase change from solid to liquid.[9]

Determination of Aqueous Solubility

The solubility of acyl-CoAs can be determined using various methods.

  • Shake-Flask Method: An excess amount of the acyl-CoA is equilibrated with an aqueous buffer for an extended period.[13] The suspension is then filtered or centrifuged to remove undissolved material, and the concentration of the dissolved acyl-CoA in the supernatant is quantified, typically by HPLC-UV or LC-MS/MS.[13]

  • Nephelometry: This high-throughput method measures the light scattering caused by undissolved particles in a solution, providing a kinetic measure of solubility.[13]

Role in Signaling Pathways

Methyl-branched acyl-CoAs, like their straight-chain counterparts, are not just metabolic intermediates but also act as signaling molecules that can modulate cellular processes.

Allosteric Regulation of Enzymes

Long-chain acyl-CoAs are known to be allosteric regulators of several key metabolic enzymes.[14] For instance, they can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] The altered steric profile of methyl-branched acyl-CoAs may lead to differential binding and regulation of these enzymes compared to straight-chain species.

Protein Acylation

Protein acylation is a post-translational modification where an acyl group is covalently attached to a protein, altering its function, localization, and stability.[15] Various acyl-CoAs, including those derived from branched-chain amino acid metabolism, can serve as substrates for this modification.[16] This suggests that methyl-branched acyl-CoAs could play a role in regulating protein function through direct acylation.

Regulation of Gene Expression

Acyl-CoAs can influence gene expression by modulating the activity of transcription factors.[17] For example, long-chain acyl-CoAs can bind to and regulate the activity of nuclear receptors such as hepatocyte nuclear factor 4α (HNF4α), which plays a key role in lipid metabolism.[7] The specific binding affinities and regulatory effects of methyl-branched acyl-CoAs on these and other transcription factors are an active area of research.

Signaling_Pathways cluster_regulation Cellular Regulation BCAA Branched-Chain Amino Acids BCFA Methyl-Branched Fatty Acids BCAA->BCFA Metabolism MBAcylCoA Methyl-Branched Acyl-CoA BCFA->MBAcylCoA Activation Allosteric Allosteric Regulation of Enzymes (e.g., AMPK, ACC) MBAcylCoA->Allosteric Acylation Protein Acylation MBAcylCoA->Acylation GeneExpression Regulation of Gene Expression (e.g., via Nuclear Receptors) MBAcylCoA->GeneExpression CellularResponse Altered Cellular Metabolism & Function Allosteric->CellularResponse Acylation->CellularResponse GeneExpression->CellularResponse

Figure 3. Signaling roles of methyl-branched acyl-CoAs.

Conclusion

Methyl-branched acyl-CoAs are important metabolic intermediates with distinct physical properties that influence their biological roles. While there is a need for more quantitative data on these molecules, the principles governing the behavior of their straight-chain analogs and the known effects of methyl branching provide a solid framework for understanding their characteristics. The experimental protocols detailed in this guide offer a roadmap for researchers to further investigate the physical properties and signaling functions of this important class of molecules, which will be crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutics.

References

Predicted Biological Activity of trans-11-methyldodec-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no direct scientific literature available for trans-11-methyldodec-2-enoyl-CoA. The following in-depth technical guide is a predictive analysis based on the well-established biological roles of structurally analogous compounds, namely trans-2-enoyl-CoA derivatives and branched-chain fatty acyl-CoAs. All information regarding metabolic pathways, enzymatic interactions, and potential biological effects should be interpreted as a scientifically informed hypothesis requiring experimental validation.

Executive Summary

This compound is a branched-chain monounsaturated fatty acyl-coenzyme A. Based on its core structure, it is predicted to be an intermediate in fatty acid metabolism, participating in both anabolic (synthesis) and catabolic (degradation) pathways. The presence of a methyl group at the penultimate carbon (iso-structure) suggests it originates from the catabolism of branched-chain amino acids, such as leucine, or from the metabolism of branched-chain fatty acids. Its primary roles are anticipated to be within mitochondrial or peroxisomal fatty acid elongation and beta-oxidation. The activity of this molecule is likely regulated by key enzymes such as trans-2-enoyl-CoA reductase and enoyl-CoA hydratase. Dysregulation of its metabolism could be linked to metabolic disorders.

Predicted Metabolic Fate and Biological Roles

The structure of this compound strongly suggests its involvement as an intermediate in lipid metabolism. The trans-2-enoyl-CoA moiety is a hallmark of both fatty acid beta-oxidation and fatty acid elongation.

Predicted Role in Fatty Acid Elongation (Anabolic Pathway)

In the fatty acid elongation cycle, trans-2-enoyl-CoA intermediates are reduced to their corresponding saturated acyl-CoAs. This process is crucial for the synthesis of very-long-chain fatty acids.[1] The enzyme trans-2-enoyl-CoA reductase (TECR) catalyzes this reduction step using NADPH as a cofactor.[2][3] Given this, this compound is predicted to be a substrate for TECR, leading to the formation of 11-methyldodecanoyl-CoA.

Fatty_Acid_Elongation Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Malonyl-CoA->3-Ketoacyl-CoA Acyl-CoA (n) Acyl-CoA (n) Acyl-CoA (n)->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction (NADPH) trans-2-Enoyl-CoA This compound 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration Acyl-CoA (n+2) 11-Methyldodecanoyl-CoA trans-2-Enoyl-CoA->Acyl-CoA (n+2) Reduction (TECR) (NADPH)

Figure 1: Predicted role in the fatty acid elongation pathway.
Predicted Role in Beta-Oxidation (Catabolic Pathway)

Conversely, in the beta-oxidation of unsaturated fatty acids, trans-2-enoyl-CoA is an intermediate that is hydrated and subsequently oxidized. The enzyme enoyl-CoA hydratase would catalyze the hydration of the double bond in this compound to form 3-hydroxy-11-methyldodecanoyl-CoA. This would then proceed through the remaining steps of beta-oxidation to yield acetyl-CoA and a shorter branched-chain acyl-CoA.

Beta_Oxidation Acyl-CoA Unsaturated Branched-Chain Acyl-CoA trans-2-Enoyl-CoA This compound Acyl-CoA->trans-2-Enoyl-CoA Dehydrogenation (FAD) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Hydration (Enoyl-CoA Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Dehydrogenation (NAD+) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolysis Acyl-CoA (n-2) Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acyl-CoA (n-2)

Figure 2: Predicted role in the beta-oxidation pathway.
Influence of the Branched-Chain Structure

The 11-methyl group makes this a branched-chain fatty acid. The metabolism of branched-chain fatty acids can be significant in various physiological and pathological states.[4] Branched-chain fatty acids can influence lipid metabolism, inflammation, and insulin (B600854) resistance.[4] The catabolism of branched-chain amino acids, such as leucine, isoleucine, and valine, is a primary source of branched-chain acyl-CoAs.[5][6][7]

Predicted Quantitative Data

No direct quantitative data for this compound exists. The following table provides analogous data for related enzymes and substrates to serve as a predictive baseline for experimental design.

EnzymeSubstrateKm (µM)Electron DonorOrganismReference
trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4)68NADHEuglena gracilis[8]
trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA (C6)91NADHEuglena gracilis[8]
trans-2-enoyl-CoA reductaseCrotonyl-CoA (C4)109 (for NADH), 119 (for NADPH)NADH/NADPHEuglena gracilis[8]

It is predicted that this compound will have a Km value for trans-2-enoyl-CoA reductase within a similar range, though the longer and branched chain may influence binding affinity.

Experimental Protocols

The study of this compound would necessitate robust analytical methods for its detection and quantification, as well as enzymatic assays to determine its metabolic fate.

Analysis of Acyl-CoA Profiles

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoA species.[9][10]

Objective: To detect and quantify this compound in biological samples (e.g., cell lysates, tissue homogenates).

Methodology:

  • Sample Extraction: Homogenize cells or tissues in a cold methanol (B129727) solution to precipitate proteins and extract metabolites.[11]

  • Separation: Employ reverse-phase liquid chromatography with an ion-pairing agent to achieve separation of the various acyl-CoA species.

  • Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The transition would involve the precursor ion (the mass of this compound) and a characteristic product ion (e.g., the Coenzyme A fragment).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Cell Culture or Tissue Sample Extraction Metabolite Extraction (Cold Methanol) Biological_Sample->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Reverse-Phase LC (Ion-Pairing) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification and Identification MS_Detection->Data_Analysis

Figure 3: Workflow for the analysis of acyl-CoA profiles.
In Vitro Enzyme Assays

To confirm the predicted enzymatic activities, in vitro assays with purified enzymes and the synthetic substrate would be necessary.

Objective: To determine if this compound is a substrate for trans-2-enoyl-CoA reductase.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing purified trans-2-enoyl-CoA reductase, NADPH, and varying concentrations of synthetic this compound.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C.

  • Monitoring: Monitor the reaction by observing the decrease in NADPH absorbance at 340 nm using a spectrophotometer, which indicates its consumption during the reduction of the substrate.

  • Kinetic Analysis: Perform the assay at a range of substrate concentrations to determine the Km and Vmax values.

Conclusion and Future Directions

This compound is predicted to be a key, yet uncharacterized, intermediate in branched-chain fatty acid metabolism. Its central position in both anabolic and catabolic pathways suggests that its cellular concentration and flux are likely tightly regulated. Future research should focus on the chemical synthesis of this molecule to enable its use as an analytical standard and as a substrate in enzymatic and cellular assays. Validating its metabolic pathways and understanding its regulatory roles will be crucial in elucidating its potential impact on metabolic health and disease. The experimental frameworks provided in this guide offer a roadmap for initiating these investigations.

References

A Technical Guide to the Structural Elucidation of Novel Methyl-Branched Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of novel methyl-branched fatty acyl-CoAs. These molecules play crucial roles in cellular metabolism, membrane structure, and signaling, making their precise identification and characterization essential for advancements in metabolic research and drug development. This document details the primary analytical techniques, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction to Methyl-Branched Fatty Acyl-CoAs

Methyl-branched fatty acids (BCFAs) are found across various organisms, from bacteria to mammals, where they are integral components of lipids.[1][2] Their corresponding acyl-Coenzyme A (acyl-CoA) thioesters are key metabolic intermediates in their synthesis, degradation, and incorporation into more complex lipids.[3][4] The presence of methyl branches alters the physical properties of fatty acids, influencing membrane fluidity and cellular signaling.[5][6][7] Structurally, the most common forms are the iso and anteiso isomers, with a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2] The elucidation of their precise structure, including the position and number of methyl branches, is critical for understanding their biological function.[3]

Analytical Strategies for Structural Elucidation

The structural determination of methyl-branched fatty acyl-CoAs requires a multi-faceted analytical approach. Due to the inherent differences in volatility and stability between the free fatty acid and the intact acyl-CoA, different techniques are employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing the fatty acid component. Due to the low volatility of free fatty acids, derivatization into fatty acid methyl esters (FAMEs) is a mandatory prerequisite.[8][9] GC provides excellent separation of FAME isomers, while MS supplies fragmentation data that can reveal the branch position.[2][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for the analysis of intact fatty acyl-CoAs.[4][11] Reversed-phase liquid chromatography separates the acyl-CoAs based on chain length and branching, while tandem mass spectrometry provides characteristic fragmentation patterns that confirm the identity of the molecule.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is a powerful, non-destructive technique that provides detailed structural information, definitively identifying the location of methyl branches along the acyl chain.[15][16][17]

Data Presentation: Quantitative Analytical Parameters

The following tables summarize key quantitative data used in the identification of methyl-branched fatty acyl-CoAs and their derivatives.

Table 1: Characteristic Mass Fragments for FAMEs of Methyl-Branched Fatty Acids (EI-MS/MS)
Branch TypeCharacteristic Ion(s)DescriptionReference(s)
iso-BCFAME[M-43]⁺Corresponds to the loss of the terminal isopropyl group (C₃H₇).[2]
anteiso-BCFAME[M-29]⁺ and [M-57]⁺Represents cleavage on either side of the methyl branch (loss of C₂H₅ and C₄H₉).[2]
Mid-chain Methyl BranchFragments flanking the branchCleavage occurs on both sides of the methyl-substituted carbon.[2][9]
General FAMEsm/z 74McLafferty rearrangement product, often the base peak in EI spectra of straight-chain FAMEs, but its relative intensity can be altered by branching.[2]
Table 2: Characteristic Mass Fragments for Intact Fatty Acyl-CoAs (LC-MS/MS)
Ionization ModeCharacteristic Transition / FragmentDescriptionReference(s)
Positive IonNeutral Loss of 507 DaRepresents the loss of the 3'-phospho-ADP moiety from the precursor ion. This is a common scan mode for identifying all acyl-CoAs in a sample.[12][18][19]
Positive IonFragment at m/z 428.037Represents the nucleotide diphosphate (B83284) fragment [C₁₀H₁₅N₅O₁₀P₂H]⁺.[18]
Negative Ion[M-H]⁻ → Fragment containing the acyl groupFor example, for palmitoyl-CoA (C16:0), the transition is m/z 1004.4 → 657.4. The fragment retains the acyl and phosphopantetheine portions.[19][20]
Table 3: Indicative ¹H-NMR Chemical Shifts for Methyl-Branched Fatty Acids
ProtonsChemical Shift (ppm)MultiplicityDescriptionReference(s)
Terminal CH₃ (straight chain)~0.88TripletStandard terminal methyl group.[15][21]
iso-branch (CH₃)₂~0.85-0.90DoubletThe two equivalent methyl groups of the isopropyl moiety.[15]
anteiso-branch CH₃~0.85-0.90DoubletThe single methyl group at the n-3 position.[2]
Mid-chain branch CH₃~0.85-1.01DoubletMethyl group attached to a methine proton on the chain.[15]
Olefinic H (C=CH )~5.3MultipletProtons on a double bond, for unsaturated fatty acids.[21]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Extraction of Total Fatty Acyl-CoAs from Mammalian Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs for LC-MS/MS analysis.[14][22]

  • Cell Harvesting:

    • Adherent Cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a pre-chilled microcentrifuge tube using cold 80% methanol (B129727).[14][22]

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in cold 80% methanol.[22]

  • Protein Precipitation: Vortex the cell homogenate in 80% methanol vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[22]

  • Drying and Reconstitution: Evaporate the solvent from the supernatant using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate).[14][22]

Protocol 2: Derivatization of Fatty Acids to FAMEs for GC-MS Analysis

This protocol describes an acid-catalyzed esterification using boron trifluoride (BF₃) in methanol, a common and effective method.[8][23]

  • Sample Preparation: Start with a dried lipid extract (obtained from saponification of complex lipids if analyzing total fatty acid composition) or a sample containing free fatty acids (1-25 mg) in a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample.[23]

  • Reaction: Tightly cap the vessel and heat at 60-70°C for 5-30 minutes. The optimal time may vary depending on the specific fatty acids.[23]

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or another nonpolar solvent like dichloromethane).[23]

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial. For quantitative analysis, repeat the extraction of the aqueous layer with another 1 mL of hexane.

  • Drying: Pass the collected organic phase through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes in the analysis and biosynthesis of methyl-branched fatty acyl-CoAs.

Experimental Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_nmr NMR Pathway BiologicalSample Biological Sample (Cells, Tissue) LipidExtract Lipid / Acyl-CoA Extract BiologicalSample->LipidExtract Extraction (Protocol 1) FAMEs Derivatization to FAMEs (Protocol 2) LipidExtract->FAMEs LCMS LC-MS/MS Analysis LipidExtract->LCMS NMR NMR Spectroscopy LipidExtract->NMR GCMS GC-MS Analysis FAMEs->GCMS StructureFA Fatty Acid Structure (Branch Position) GCMS->StructureFA DefinitiveStructure Definitive Structure Confirmation StructureFA->DefinitiveStructure StructureAcylCoA Intact Acyl-CoA Structure LCMS->StructureAcylCoA StructureAcylCoA->DefinitiveStructure NMR->DefinitiveStructure

Caption: Overall workflow for the structural elucidation of methyl-branched fatty acyl-CoAs.
Biosynthesis of Methyl-Branched Fatty Acids

G BCAA Branched-Chain Amino Acids (e.g., Val, Leu, Ile) PropionylCoA Propionyl-CoA BCAA->PropionylCoA Catabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA ACC Carboxylation FAS Fatty Acid Synthase (FAS) MethylmalonylCoA->FAS MBFA Methyl-Branched Fatty Acid FAS->MBFA Elongation MBFA_CoA Methyl-Branched Fatty Acyl-CoA MBFA->MBFA_CoA Acyl-CoA Synthetase ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids) MBFA_CoA->ComplexLipids MalonylCoA Malonyl-CoA (from Acetyl-CoA) MalonylCoA->FAS

Caption: Simplified biosynthetic pathway leading to methyl-branched fatty acids.

Conclusion

The structural elucidation of novel methyl-branched fatty acyl-CoAs is a complex but achievable task that relies on the synergistic use of advanced analytical techniques. GC-MS of FAME derivatives provides crucial information on the fatty acid backbone, LC-MS/MS allows for the analysis of the intact, biologically active acyl-CoA molecule, and NMR spectroscopy offers unambiguous structural confirmation. The detailed protocols and data provided in this guide serve as a foundational resource for researchers aiming to identify and characterize these important metabolites, paving the way for a deeper understanding of their roles in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of trans-11-methyldodec-2-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of trans-11-methyldodec-2-enoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism and cellular signaling, making their accurate quantification essential for understanding various physiological and pathological processes.[1] This protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the detection of this specific long-chain acyl-CoA.[2][3] The methodology outlined below includes sample preparation, optimized LC-MS/MS parameters, and data analysis procedures suitable for researchers in metabolic disease, drug discovery, and academic research.

Introduction

This compound is a unique branched-chain unsaturated acyl-CoA. The analysis of such specific acyl-CoAs can be challenging due to their low endogenous concentrations and potential for instability. LC-MS/MS has emerged as the preferred analytical technique for acyl-CoA analysis due to its superior sensitivity and specificity over other methods.[2][4] This method utilizes a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode to achieve precise quantification. The protocol is based on established methods for long-chain acyl-CoA analysis, adapted for the specific properties of this compound.[3][5]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (SRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Fig. 1: Experimental workflow for acyl-CoA analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Formic acid (FA), 5-sulfosalicylic acid (SSA)

  • Standards: this compound (if available, otherwise a structurally similar internal standard is required)

  • Solid Phase Extraction (SPE): C18 cartridges

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoAs. The following protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Homogenization and Protein Precipitation:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA).[2][6]

    • For cultured cells, scrape cells and resuspend in an appropriate volume of cold extraction solvent.

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% NH₄OH).

LC-MS/MS Analysis

The separation and detection of this compound are performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Gradient 2% B to 98% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[7]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

SRM Transition for this compound

To determine the specific SRM transition, the precursor ion ([M+H]⁺) and a characteristic product ion must be identified.

  • Molecular Formula: C₃₄H₅₈N₇O₁₇P₃S

  • Monoisotopic Mass: 961.2980

  • Precursor Ion ([M+H]⁺): m/z 962.3058

The major product ion is typically the acyl-pantetheine fragment. The fragmentation pattern of acyl-CoAs is well-established.[2][7]

Fragmentation AcylCoA [Acyl-CoA + H]⁺ ProductIon [Acyl-Pantetheine + H]⁺ AcylCoA->ProductIon Collision-Induced Dissociation NeutralLoss Neutral Loss (507 Da) 3'-phosphoadenosine-5'-diphosphate AcylCoA->NeutralLoss

Fig. 2: General fragmentation of acyl-CoAs.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound962.3455.335 (Optimizable)

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table for reporting the concentration of this compound in different samples.

Sample IDReplicate 1 (pmol/mg)Replicate 2 (pmol/mg)Replicate 3 (pmol/mg)Mean (pmol/mg)Std. Dev.
Control Group 11.231.281.191.230.05
Treatment Group 12.542.612.482.540.07
Control Group 21.151.201.181.180.03
Treatment Group 23.013.122.983.040.07

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be a starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and stability, is essential before analyzing biological samples. This approach can be adapted for the analysis of other long-chain and branched-chain acyl-CoAs, providing a valuable tool for metabolic research and drug development.

References

Application Notes and Protocols for the Identification of Methyl-Branched Fatty Acids by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the identification and characterization of methyl-branched fatty acids (MBFAs) using Gas Chromatography-Mass Spectrometry (GC-MS). MBFAs are crucial biomarkers in various biological systems, particularly in bacteria, and their accurate identification is essential for research in microbiology, clinical diagnostics, and drug development.

Introduction

Methyl-branched fatty acids are common constituents of bacterial cell membranes and can also be found in various other biological matrices.[1][2] Their analysis presents a unique challenge due to the structural similarity between different isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these fatty acids.[3] However, due to their low volatility and polar nature, direct analysis is difficult, necessitating a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[3][4][5]

This application note details the protocols for derivatization, GC-MS analysis, and data interpretation for the unambiguous identification of methyl branch positions in fatty acids.

Experimental Workflow Overview

The overall workflow for the analysis of methyl-branched fatty acids involves lipid extraction, derivatization to FAMEs, GC separation, and MS detection and characterization.

GC-MS Workflow for Methyl-Branched Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Bacteria, Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer method) Sample->Extraction Derivatization Derivatization to FAMEs (Acid- or Base-Catalyzed) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, MS/MS) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Mass Spectra, Retention Times, ECL) Data_Acquisition->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: Workflow for MBFA analysis from sample preparation to data analysis.

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For successful GC-MS analysis, the polar carboxyl group of fatty acids must be derivatized to a nonpolar ester.[4] This increases volatility and improves chromatographic peak shape. Acid-catalyzed methylation is a robust method for total fatty acids (both free and esterified).

Materials:

  • Sample containing lipids

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water[2]

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol[2]

  • Boron Trichloride-Methanol (BCl3-Methanol), 12% w/w[4]

  • Hexane (B92381) or Heptane, GC grade

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-cap glass tubes

  • Heating block or water bath

Method 1: Acid-Catalyzed Esterification using BCl3-Methanol [4]

  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-cap glass tube.[4] If the sample is in an aqueous solvent, evaporate it to dryness first under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12% BCl3-Methanol solution.[4]

  • Reaction: Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.[4]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[4]

  • Phase Separation: Vortex the tube vigorously to ensure the FAMEs are extracted into the hexane layer. Allow the layers to separate.[4]

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS injection.

Method 2: Saponification followed by Acid-Methylation (Common for Bacterial Samples) [2]

  • Saponification: Add 1 mL of Reagent 1 to the harvested bacterial cells (approx. 40 mg wet weight). Vortex and heat in a water bath at 100°C for 30 minutes.

  • Methylation: Cool the tubes, then add 2 mL of Reagent 2. Vortex and heat at 80°C for 10 minutes.[2]

  • Extraction: Rapidly cool the tubes. Add 1.25 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether and hexane. Vortex for 10 minutes.

  • Phase Separation: Centrifuge to separate the phases. Transfer the upper organic phase to a new vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

The following parameters provide a general guideline for the separation and detection of methyl-branched FAMEs. Optimization may be required depending on the specific sample and instrumentation.

Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A GC or similar.[6]

  • Mass Spectrometer: Agilent 5975 MSD, ISQ 7000, or similar.[6][7]

  • Columns: A non-polar column is often used for the primary separation.

    • Primary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[6]

    • Polar Column (for specific isomer separations): BPX-70 (4 m x 0.25 mm x 0.25 µm) or Nukol Fused Silica Capillary Column (15 m x 0.32 mm x 0.25 µm).[6][7]

GC-MS Parameters:

ParameterRecommended Setting
Inlet Split/Splitless (SSL)
Inlet Temperature 250°C[6]
Injection Volume 1 µL
Split Ratio 10:1 to 20:1
Carrier Gas Helium or Hydrogen[2][7]
Flow Rate 1.0 - 2.5 mL/min[7]
Oven Program Initial: 100°C (hold 2 min), Ramp: 3-5°C/min to 270°C, Hold: 10 min[2][6]
Transfer Line Temp 250°C[7]
Ion Source Temp 230-250°C[7]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40 - 450[6]

Data Interpretation and Identification

Identification of methyl-branched fatty acids relies on a combination of their mass spectra and gas chromatographic retention behavior.

Mass Spectral Fragmentation

While standard EI mass spectra can be complex, tandem mass spectrometry (MS/MS) provides unambiguous structural information by analyzing the fragmentation of the molecular ion.[1][8]

MS_Fragmentation cluster_iso iso-Branched FAME cluster_anteiso anteiso-Branched FAME iso_structure R-CH(CH3)-CH2-CH3 iso_fragment [M-43]+ iso_structure->iso_fragment Loss of isopropyl (C3H7) anteiso_structure R-CH(CH3)-CH2-CH2-CH3 anteiso_fragment1 [M-29]+ anteiso_structure->anteiso_fragment1 Loss of ethyl (C2H5) anteiso_fragment2 [M-57]+ anteiso_structure->anteiso_fragment2 Loss of sec-butyl radical

Caption: Key MS/MS fragments for identifying iso and anteiso branching.

The table below summarizes the characteristic EI-MS/MS fragment ions that are diagnostic for the position of the methyl branch.[1][8]

Branch TypeCharacteristic Ion(s)Description
iso [M-43]⁺Corresponds to the loss of the terminal isopropyl group. This fragment is typically prominent.[8]
anteiso [M-29]⁺ and [M-57]⁺Corresponds to cleavage on either side of the methyl branch (loss of ethyl and sec-butyl radicals, respectively).[8]
Internal Methyl Branch VariesFragmentation occurs around the methyl branch point, yielding a series of peaks that can pinpoint the location.[1]

Note: The McLafferty rearrangement ion at m/z 74, which is often the base peak in straight-chain FAMEs, is less prominent in collisional dissociation MS/MS spectra of the molecular ion.[1]

Equivalent Chain Length (ECL)

The concept of Equivalent Chain Length (ECL) is a valuable tool for the tentative identification of FAMEs based on their retention time.[9] The ECL of a FAME is the carbon number of a hypothetical straight-chain saturated FAME that would have the same retention time. ECL values are determined by running a standard mixture of straight-chain saturated FAMEs (e.g., C9 to C20) and plotting the logarithm of their retention times against their carbon number.[2] The ECL of an unknown peak can then be calculated from this calibration curve.

  • iso-branched FAMEs typically have an ECL value of X.65 to X.75, where X is the carbon number minus one.

  • anteiso-branched FAMEs typically have an ECL value of X.45 to X.55, where X is the carbon number minus one.

These values are particularly useful in bacterial fatty acid analysis, where databases like the Sherlock MIDI system use ECL values for microbial identification.[10]

Conclusion

The GC-MS methods described provide a robust framework for the derivatization, separation, and confident identification of methyl-branched fatty acids. The combination of derivatization to FAMEs, high-resolution capillary GC, and interpretation of mass spectral fragmentation patterns—especially with tandem MS—is critical for unambiguous structure elucidation. These protocols are essential for any laboratory involved in bacterial chemotaxonomy, lipidomics, or the study of biological systems where these fatty acids serve as important biomarkers.

References

Application Notes and Protocols: Quantification of Acyl-CoA Esters by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid degradation. They serve as activated forms of carboxylic acids, making them crucial for a wide range of biochemical reactions. The accurate quantification of acyl-CoA levels is essential for understanding cellular metabolism, investigating metabolic diseases, and for drug development targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs due to its high selectivity and ability to perform stable isotope dilution analysis.[1][2][3] This document provides a detailed protocol for the quantification of acyl-CoA esters in biological samples using LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of acyl-CoA esters involves several key steps, from sample preparation to data analysis. The following diagram provides a high-level overview of the process.

Acyl-CoA Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells) homogenization Homogenization sample->homogenization extraction Acyl-CoA Extraction (SPE or LLE) homogenization->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation Injection ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data quantification Quantification (Stable Isotope Dilution) peak_integration->quantification data_reporting Data Reporting quantification->data_reporting Stable Isotope Dilution Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Unknown Analyte Conc.) is_spike Spike with Known Amount of Stable Isotope-Labeled Internal Standard (IS) sample->is_spike extraction Extraction & Cleanup is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms Analysis ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio Data chromatogram Chromatogram calibration Determine Analyte Conc. from Calibration Curve ratio->calibration

References

Application Notes and Protocols for the Purification of Long-Chain Acyl-CoA Esters from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of long-chain acyl-CoA esters from various tissue samples. The methodologies outlined are based on established and validated techniques in the field, aiming to provide reliable and reproducible results for downstream analysis.

Introduction

Long-chain acyl-CoA esters are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. Their accurate quantification in tissues is vital for understanding metabolic regulation and the pathophysiology of various diseases, including metabolic syndrome, diabetes, and cardiovascular disease. The low abundance of these molecules necessitates efficient and selective purification methods to remove interfering substances. This guide details protocols for tissue homogenization, liquid-liquid extraction, solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography (HPLC).

Data Presentation: Quantitative Analysis of Acyl-CoA Ester Purification

The following tables summarize quantitative data from various studies, providing insights into the recovery rates of different purification methods and the typical concentrations of long-chain acyl-CoA esters found in various rat tissues.

Table 1: Recovery Rates of Acyl-CoA Purification Methods

Purification MethodTissue TypeRecovery Rate (%)Reference
Solid-Phase Extraction (Oligonucleotide Purification Column)Rat Heart, Kidney, Muscle70-80%[1][2]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)Powdered Rat Liver83-90%[3]
Two-Phase Extraction with Acyl-CoA-Binding ProteinNot Specified55%[4]
Two-Phase Extraction without Acyl-CoA-Binding ProteinNot Specified20%[4]
Acetonitrile (B52724)/2-propanol ExtractionPowdered Rat Liver93-104%[3]

Table 2: Concentration of Long-Chain Acyl-CoA Esters in Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesHeartKidneyMuscleLiver (Fed)Liver (Fasted)Reference
Saturated
14:0-----[5]
16:0-----[5]
18:0-----[5]
Unsaturated
16:1-----[5]
18:1-----[5]
18:2-----[5]
Polyunsaturated [1]
18:3 (n-3)0.3 ± 0.10.2 ± 0.10.1 ± 0.0--[1]
18:3 (n-6)0.2 ± 0.10.1 ± 0.00.1 ± 0.0--[1]
20:4 (n-6)1.2 ± 0.20.8 ± 0.10.3 ± 0.1--[1]
20:5 (n-3)0.2 ± 0.10.1 ± 0.00.1 ± 0.0--[1]
22:6 (n-3)0.5 ± 0.10.4 ± 0.10.2 ± 0.0--[1]
Total ---108 ± 11 nmol/g protein248 ± 19 nmol/g protein[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of long-chain acyl-CoA esters from tissue.

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is adapted from a method utilizing oligonucleotide purification columns, which has been shown to have high recovery rates.[1][2]

Materials:

  • Tissue sample (≤ 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification columns

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Place the pre-weighed frozen tissue sample in a glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize the tissue thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (ACN).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the equilibrated column.

    • Wash the column to remove unbound contaminants as per the manufacturer's protocol.

    • Elute the acyl-CoAs from the column using 2-propanol.

  • Sample Concentration and Analysis:

    • Concentrate the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for HPLC analysis.

    • Analyze the sample using a C18 reverse-phase HPLC column with a binary gradient system.[1]

      • Solvent A: 75 mM KH2PO4, pH 4.9

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

    • Monitor the eluent at 260 nm.[1]

Protocol 2: Two-Phase Extraction Method

This protocol describes a classic liquid-liquid extraction method for acyl-CoA esters.[4]

Materials:

Procedure:

  • Homogenization and Phase Separation:

    • Homogenize the tissue sample in a suitable buffer.

    • Perform a two-phase extraction using a chloroform/methanol/water system to remove lipids.

  • Acyl-CoA Extraction:

    • To the aqueous phase, add methanol and a high salt concentration (2 M ammonium acetate) to extract the long-chain acyl-CoA esters.

    • For improved recovery, add acyl-CoA-binding protein (1 mg/mL) to the extraction solvent.[4]

  • Sample Preparation for Analysis:

    • Evaporate the extraction solvent.

    • Reconstitute the dry residue in a suitable solvent for subsequent HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the purification of long-chain acyl-CoA esters.

experimental_workflow_spe cluster_homogenization Tissue Homogenization cluster_extraction Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis tissue Tissue Sample (≤ 100 mg) homogenize1 Homogenize in KH2PO4 buffer tissue->homogenize1 homogenize2 Add 2-propanol and re-homogenize homogenize1->homogenize2 add_acn Add Acetonitrile (ACN) homogenize2->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_column Load Supernatant onto Column supernatant->load_column wash_column Wash Column load_column->wash_column elute Elute with 2-propanol wash_column->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoA Esters.

experimental_workflow_two_phase cluster_homogenization_lipid_removal Homogenization & Lipid Removal cluster_acyl_coa_extraction Acyl-CoA Extraction cluster_analysis Sample Preparation for Analysis tissue Tissue Sample homogenize Homogenize tissue->homogenize two_phase_extraction Two-Phase Extraction (Chloroform/Methanol/Water) homogenize->two_phase_extraction aqueous_phase Collect Aqueous Phase two_phase_extraction->aqueous_phase add_methanol_salt Add Methanol & 2M Ammonium Acetate (Optional: Acyl-CoA Binding Protein) aqueous_phase->add_methanol_salt extract Extract Acyl-CoAs add_methanol_salt->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow for Two-Phase Extraction of Long-Chain Acyl-CoA Esters.

References

Application Notes and Protocols for Enzymatic Assays with trans-11-methyldodec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-11-methyldodec-2-enoyl-CoA is a synthetic enoyl-CoA ester that is a potential substrate for enzymes involved in fatty acid metabolism. This document provides detailed protocols for two common enzymatic assays that can be adapted for this compound: a coupled assay involving enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, and a reductase assay for trans-2-enoyl-CoA reductase. These protocols are essential for characterizing enzyme activity, screening for inhibitors, and understanding the role of specific enzymes in fatty acid metabolic pathways.

Data Presentation

Table 1: Enzyme Kinetic Parameters for trans-2-enoyl-CoA Substrates
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
trans-2-enoyl-CoA reductase (Euglena gracilis)Crotonyl-CoA (C4)68Not ReportedNot ReportedNot Reported[1]
trans-2-enoyl-CoA reductase (Euglena gracilis)trans-2-Hexenoyl-CoA (C6)91Not ReportedNot ReportedNot Reported[1]
Peroxisomal trans-2-enoyl-CoA reductasetrans-2-Enoyl-CoAs (C6-C16)Not ReportedMaximum activity with C10Not ReportedNot Reported[2]
2,4-Dienoyl CoA Reductasetrans-2,trans-4-Hexadienoyl CoANot ReportedNot Reported7.4Room Temperature[3]
2,4-Dienoyl CoA Reductasetrans-2,trans-4-Decadienoyl CoANot ReportedNot Reported7.4Room Temperature[3]

Note: Kinetic data for this compound is not currently available in the literature and would need to be determined empirically.

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the hydration of the double bond in this compound by enoyl-CoA hydratase, followed by the oxidation of the resulting 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.

Materials and Reagents:

  • This compound

  • Enoyl-CoA hydratase (e.g., from bovine liver)

  • 3-Hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, NAD+, and 3-hydroxyacyl-CoA dehydrogenase. The final concentrations in the assay well should be 100 mM Tris-HCl, 1 mM NAD+, and an excess of 3-hydroxyacyl-CoA dehydrogenase (e.g., 5-10 units/mL).

  • Prepare Enzyme Solution: Prepare a solution of enoyl-CoA hydratase in Tris-HCl buffer containing 0.1% BSA to prevent enzyme denaturation. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). The final concentration in the assay will need to be varied to determine kinetic parameters.

  • Assay Setup:

    • Add the reagent master mix to each well of the 96-well plate.

    • Add the substrate solution (this compound) to each well.

    • To initiate the reaction, add the enoyl-CoA hydratase enzyme solution to each well.

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Data Acquisition: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The initial linear rate of the reaction corresponds to the enzyme activity.

  • Data Analysis: Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). Determine kinetic parameters (Km and Vmax) by plotting the initial reaction rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: trans-2-Enoyl-CoA Reductase Assay

This assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the reduction of this compound.[3]

Materials and Reagents:

  • This compound

  • trans-2-Enoyl-CoA reductase (purified recombinant or from a cell lysate)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Phosphate buffered saline (PBS, 50 mM, pH 7.4) or other suitable buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: Prepare a 50 mM PBS buffer (pH 7.4) containing 100 µM EDTA.[3]

  • Prepare NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay should be around 125 µM.[3]

  • Prepare Enzyme Solution: Prepare a solution of trans-2-enoyl-CoA reductase in the assay buffer. The optimal concentration should be determined empirically (e.g., 10 µg of enzyme in a final volume of 1.0 ml).[3]

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable solvent. The final concentration in the assay will need to be varied.

  • Assay Setup:

    • In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at the desired assay temperature (e.g., room temperature or 37°C) to ensure temperature equilibration.

    • Initiate the reaction by adding the this compound substrate solution.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption from the initial linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1). Determine kinetic parameters by measuring the reaction rates at various substrate concentrations.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Cofactors) mix Combine Reagents and Substrate reagents->mix enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme enzyme->initiate substrate Prepare Substrate (this compound) substrate->mix mix->initiate measure Spectrophotometric Measurement (340 nm) initiate->measure rate Calculate Initial Reaction Rate measure->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics

Caption: Experimental workflow for the enzymatic assay of this compound.

fatty_acid_metabolism substrate This compound hydroxyacyl_coa 3-Hydroxy-11-methyldodecanoyl-CoA substrate->hydroxyacyl_coa H2O saturated_acyl_coa 11-Methyldodecanoyl-CoA substrate->saturated_acyl_coa NADPH -> NADP+ ketoacyl_coa 3-Keto-11-methyldodecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD+ -> NADH shortened_acyl_coa 10-Methylundecanoyl-CoA + Acetyl-CoA ketoacyl_coa->shortened_acyl_coa CoA-SH ech Enoyl-CoA Hydratase had 3-Hydroxyacyl-CoA Dehydrogenase thiolase β-Ketoacyl-CoA Thiolase ter trans-2-Enoyl-CoA Reductase

Caption: Potential metabolic pathways for this compound.

References

Application Notes and Protocols: trans-11-methyldodec-2-enoyl-CoA as a Substrate for trans-2-enoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-enoyl-CoA reductase (EC 1.3.1.38/1.3.1.44) is a key enzyme in the fatty acid elongation cycle, catalyzing the final reductive step to produce a saturated acyl-CoA. This process is vital for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes, and are involved in various physiological processes. The enzyme utilizes NADPH or NADH as a cofactor to reduce the trans-2,3-double bond of an enoyl-CoA thioester. Given its role in lipid metabolism, trans-2-enoyl-CoA reductase is a potential target for drug development, particularly in metabolic disorders and diseases where VLCFA metabolism is dysregulated.

Data Presentation: Kinetic Parameters of trans-2-enoyl-CoA Reductase

The following table summarizes known kinetic parameters for various trans-2-enoyl-CoA reductase enzymes with different substrates. This data provides a comparative baseline for assessing the activity with novel substrates like trans-11-methyldodec-2-enoyl-CoA.

Enzyme SourceSubstrateKm (µM)CofactorKm (µM) for CofactorReference
Rat Liver MicrosomesCrotonyl-CoA (C4)20NADPH10[1][2]
Rat Liver Microsomestrans-2-Hexenoyl-CoA (C6)0.5NADPH10[1][2]
Rat Liver Microsomestrans-2-Hexadecenoyl-CoA (C16)1.0NADPH10[1][2]
Euglena gracilis (recombinant)Crotonyl-CoA (C4)68NADH109[3]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6)91NADH109[3]
Euglena gracilis (recombinant)Crotonyl-CoA (C4)-NADPH119[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant trans-2-enoyl-CoA Reductase

This protocol describes the expression of recombinant trans-2-enoyl-CoA reductase in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding trans-2-enoyl-CoA reductase is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
  • The construct is verified by DNA sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Protein expression is induced by adding a final concentration of 0.1-1 mM IPTG.
  • The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication on ice.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
  • The recombinant protein is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).
  • Eluted fractions are analyzed by SDS-PAGE for purity.
  • Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
  • The purified protein concentration is determined using a Bradford or BCA assay.

Protocol 2: Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH or NADH.

1. Reagents and Materials:

  • Purified trans-2-enoyl-CoA reductase.
  • Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
  • NADPH or NADH stock solution (e.g., 10 mM in assay buffer).
  • This compound substrate stock solution (concentration to be varied for kinetic analysis).
  • UV-transparent cuvettes.
  • Spectrophotometer capable of measuring absorbance at 340 nm.

2. Assay Procedure:

  • Set up the reaction mixture in a cuvette containing the assay buffer.
  • Add NADPH or NADH to a final concentration of 100-200 µM.
  • Add the substrate, this compound, to the desired final concentration.
  • Equilibrate the mixture to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a small amount of the purified enzyme.
  • Immediately monitor the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH and NADH at 340 nm is 6220 M-1cm-1.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
  • To determine the kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations while keeping the enzyme and cofactor concentrations constant.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 3: Analysis of Reaction Products by HPLC

This method can be used to confirm the formation of the saturated product, 11-methyldodecanoyl-CoA.

1. Reaction Quenching:

  • After the enzymatic reaction has proceeded for a defined time, quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

2. Sample Preparation:

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.
  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Use a C18 reverse-phase HPLC column.
  • Employ a gradient elution method with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
  • Monitor the elution of the substrate and product by UV absorbance, typically between 254 and 260 nm (for the CoA moiety).
  • The retention time of the saturated product will be different from that of the unsaturated substrate.
  • Quantify the product formation by integrating the peak area and comparing it to a standard curve of a known concentration of the saturated acyl-CoA.

Visualizations

Fatty_Acid_Elongation_Cycle cluster_reactions Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (KCS) Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KCR) NADPH -> NADP+ Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HCD) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-enoyl-CoA Reductase) NADPH -> NADP+ Experimental_Workflow start Start recombinant_expression Recombinant Protein Expression & Purification start->recombinant_expression enzyme_assay Spectrophotometric Enzyme Assay recombinant_expression->enzyme_assay data_analysis Kinetic Data Analysis (Km, Vmax) enzyme_assay->data_analysis hplc_analysis HPLC Product Confirmation enzyme_assay->hplc_analysis end End data_analysis->end hplc_analysis->end

References

Application Notes and Protocols for the Incorporation of Methyl-Branched Fatty Acids into Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the incorporation of methyl-branched fatty acids (MBFAs) into complex lipids. This document covers the biological significance, analytical methodologies, and experimental workflows necessary to investigate this area of lipid metabolism.

Introduction

Methyl-branched fatty acids are significant components of lipids in various organisms, particularly bacteria, and are also present in the human diet. Their branched structure imparts unique biophysical properties to membranes, influencing fluidity, permeability, and protein function.[1][2] Understanding the mechanisms of MBFA incorporation into complex lipids such as phospholipids (B1166683) and triacylglycerols is crucial for research in microbiology, cell biology, and the development of therapeutics targeting metabolic pathways.

Data Presentation: Quantitative Incorporation of Methyl-Branched Fatty Acids

The following table summarizes quantitative data on the incorporation of various methyl-branched fatty acids into different lipid classes across various organisms and cell types. This data is compiled from multiple studies and is intended for comparative analysis.

Methyl-Branched Fatty Acid TypeComplex Lipid ClassOrganism/Cell TypeIncorporation Level (mol % or relative abundance)Reference(s)
iso-C14:0PhospholipidsBacillus subtilis~10-15% of total fatty acids[3]
iso-C15:0PhospholipidsBacillus subtilis~25-35% of total fatty acids[3]
anteiso-C15:0PhospholipidsBacillus subtilis~40-50% of total fatty acids[3]
iso-C16:0PhospholipidsBacillus subtilis~5-10% of total fatty acids[3]
anteiso-C17:0PhospholipidsBacillus subtilis~5-10% of total fatty acids[3]
Phytanic acidPhospholipids, TriacylglycerolsHuman (Refsum disease)Elevated levels in plasma and tissues[4]
Pristanic acidPhospholipids, TriacylglycerolsHumanPresent in micromolar concentrations in plasma[4]
Methyl-branched C15:0/C17:0Phosphatidylcholine (PC)L929 Adipocytes (ECHDC1 KO)Increased relative concentration compared to WT
iso- and anteiso-FAsPhospholipidsBacteriaMajor acyl constituents of membrane lipids[5]

Signaling and Metabolic Pathways

Metabolism of Phytanic Acid

The metabolic pathway for the degradation of the dietary methyl-branched fatty acid, phytanic acid, involves a series of enzymatic steps primarily occurring in the peroxisome. This pathway is critical as the methyl branch at the β-carbon prevents direct β-oxidation.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Phytanoyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA Phytanoyl-CoA Hydroxylase (α-oxidation) Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Metabolism of phytanic acid via α- and β-oxidation in the peroxisome.

Experimental Workflows

General Workflow for MBFA Incorporation Analysis

This diagram outlines the general experimental procedure for studying the incorporation of methyl-branched fatty acids into complex lipids in a cell culture model.

MBFA_Incorporation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Culture cells to desired confluency Labeling Incubate with stable isotope-labeled MBFA precursor Cell_Culture->Labeling Harvesting Harvest and wash cells Labeling->Harvesting Lipid_Extraction Extract total lipids Harvesting->Lipid_Extraction Fractionation Optional: Fractionate lipid classes (e.g., TLC, SPE) Lipid_Extraction->Fractionation Derivatization Prepare Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis of intact lipids Lipid_Extraction->LC_MS Fractionation->Derivatization Fractionation->LC_MS GC_MS GC-MS Analysis of FAMEs Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

General experimental workflow for analyzing MBFA incorporation into lipids.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the culture of mammalian cells and subsequent labeling with a stable isotope-labeled precursor for tracing MBFA synthesis and incorporation.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HepG2, L929)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary[6]

  • Stable isotope-labeled MBFA precursor (e.g., [¹³C]-propionate, [¹³C]-valine, [¹³C]-isoleucine)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled precursor at a final concentration of 1-5 mM.[7]

  • Remove the growth medium from the cells and wash twice with sterile PBS.

  • Add the labeling medium to the cells and incubate for 24-72 hours, depending on the cell line's doubling time and the desired level of incorporation.[7]

  • After the incubation period, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Total Lipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer method for the extraction of total lipids from a cell pellet.

Materials:

Procedure:

  • Resuspend the cell pellet in 0.8 mL of deionized water in a glass centrifuge tube.

  • Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes.

  • Add an additional 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 1 minute to induce phase separation.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid film in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed transesterification of complex lipids to form volatile FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 2

  • 1% Methanolic sulfuric acid (v/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

Procedure:

  • To the dried lipid extract, add 2 mL of 1% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1.5 mL of deionized water and 1 mL of hexane. Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Wash the hexane layer with 1 mL of saturated sodium chloride solution.

  • Transfer the final hexane layer to a GC vial for analysis.

Protocol 4: GC-MS Analysis of FAMEs

This protocol provides general parameters for the analysis of FAMEs by gas chromatography-mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Data Acquisition: Full scan mode

Data Analysis:

  • Identify FAMEs based on their retention times compared to a standard mixture of FAMEs and their characteristic mass spectra.

  • Quantify the relative abundance of each fatty acid by integrating the peak area of its corresponding FAME.

  • For stable isotope-labeled samples, determine the isotopic enrichment by analyzing the mass isotopomer distribution of the molecular ion or characteristic fragment ions.[8]

Protocol 5: LC-MS/MS Analysis of Intact Phospholipids

This protocol outlines a method for the analysis of intact phospholipids, allowing for the identification of molecular species containing MBFAs.[1][9][10]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: 40% B

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 40% B and re-equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive and negative ESI

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

    • Full Scan (MS1): m/z 300-1200

    • Product Ion Scan (MS2): Collision-induced dissociation (CID) of the most intense ions from the MS1 scan.

  • Targeted Analysis: Precursor ion scanning for phosphocholine (B91661) (m/z 184 in positive mode) or neutral loss scanning for specific head groups can be used to identify phospholipid classes.[10]

Data Analysis:

  • Identify phospholipid species based on their accurate mass, retention time, and fragmentation patterns.

  • Utilize lipidomics software (e.g., LipidSearch, MS-DIAL) for automated identification and quantification.

  • Quantify the relative abundance of different phospholipid molecular species by integrating the peak areas from the extracted ion chromatograms.

References

Application Notes and Protocols: Stable Isotope Labeling of trans-11-Methyldodec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The introduction of heavy isotopes, such as ¹³C or ²H, into a molecule allows for its unambiguous detection and quantification by mass spectrometry. This approach is invaluable for metabolic flux analysis, biomarker discovery, and elucidating disease mechanisms.[]

This document provides detailed application notes and protocols for the stable isotope labeling of trans-11-methyldodec-2-enoyl-CoA, a branched-chain fatty acyl-CoA. While direct literature on the labeling of this specific molecule is limited, the methodologies presented here are based on established principles of fatty acid and acyl-CoA labeling and are intended to serve as a comprehensive guide for researchers.

This compound is an intermediate in the metabolism of branched-chain fatty acids. The ability to trace its metabolism is crucial for understanding pathways involved in lipid metabolism and their dysregulation in various diseases, including metabolic disorders and cancer.[]

Applications

The primary application of stable isotope-labeled this compound is as a metabolic tracer in both in vitro and in vivo studies. Key applications include:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into downstream metabolites to quantify the activity of metabolic pathways.[]

  • Elucidating Disease Mechanisms: Comparing the metabolism of the labeled tracer in healthy versus diseased models to identify metabolic reprogramming.[]

  • Drug Discovery and Development: Assessing the effect of therapeutic candidates on branched-chain fatty acid metabolism.

  • Internal Standard for Mass Spectrometry: Using the labeled compound as an internal standard for the accurate quantification of the endogenous (unlabeled) this compound.[2][3][4][5]

Data Presentation

Table 1: Commonly Used Stable Isotopes for Labeling
IsotopeNatural Abundance (%)AdvantagesConsiderations
¹³C 1.1Preferred for tracing carbon backbones. Minimal kinetic isotope effect.Higher cost compared to ²H.
²H (D) 0.015Lower cost. Can be used for high levels of labeling.Potential for H/D exchange. Larger kinetic isotope effect.
¹⁵N 0.37Useful for labeling the CoA moiety via labeled pantothenate.[2][3][4]Specific to nitrogen-containing parts of the molecule.
¹⁸O 0.2Can be used to label the carboxyl group.Potential for exchange with water.
Table 2: Hypothetical Mass Shifts for Labeled this compound

This table presents the expected mass increase (Δm/z) for the [M+H]⁺ ion of this compound upon incorporation of stable isotopes. The exact mass of the unlabeled molecule is a prerequisite for these calculations.

Labeling StrategyNumber of Labeled AtomsExpected Mass Increase (Da)
Uniformly ¹³C-labeled 11-methyldodecanoic acid precursor13+13.0435
[1,2-¹³C₂]-11-methyldodecanoic acid precursor2+2.0067
[¹³C₃, ¹⁵N₁]-pantothenate (labeling the CoA moiety)3 x ¹³C, 1 x ¹⁵N+4.0085
Deuterated 11-methyldodecanoic acid precursor (e.g., D₁₉)19+19.1193

Experimental Protocols

Two primary strategies for generating stable isotope-labeled this compound are proposed: 1) Biosynthetic Labeling using a labeled precursor fatty acid and 2) Cell-Free Enzymatic Synthesis . A third method, Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) , is also presented for labeling the Coenzyme A portion of the molecule.

Protocol 1: Biosynthetic Labeling in Cell Culture

This protocol describes the use of a custom-synthesized, stable isotope-labeled 11-methyldodecanoic acid to generate labeled this compound within cells.

Objective: To introduce a stable isotope-labeled branched-chain fatty acid into cultured cells and analyze the incorporation into this compound.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), charcoal-stripped recommended to reduce endogenous fatty acids[5]

  • Stable isotope-labeled 11-methyldodecanoic acid (e.g., U-¹³C₁₃-11-methyldodecanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Internal standards for extraction and analysis

Procedure:

  • Preparation of Labeled Fatty Acid Stock:

    • Dissolve the stable isotope-labeled 11-methyldodecanoic acid in ethanol (B145695) to create a concentrated stock solution (e.g., 100 mM).

    • Prepare a fatty acid-BSA complex by adding the fatty acid stock solution to a warm (37°C) solution of fatty acid-free BSA in PBS. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Sterile filter the fatty acid-BSA complex solution.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Remove the existing culture medium and wash the cells once with warm PBS.

    • Add fresh culture medium containing the labeled fatty acid-BSA complex. The final concentration of the labeled fatty acid will need to be optimized but can range from 10 µM to 100 µM.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into the acyl-CoA pool.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracted metabolites using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Use a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify both the unlabeled and labeled this compound. The transition from the precursor ion to a specific fragment ion of the CoA moiety can be used for detection.

Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

This protocol focuses on labeling the Coenzyme A moiety of all acyl-CoAs, including this compound, by providing a labeled precursor for CoA biosynthesis.[2][3][4][5]

Objective: To generate a pool of acyl-CoAs with a labeled CoA backbone for use as internal standards.

Materials:

  • Cell line with a requirement for pantothenic acid (e.g., murine hepatocytes, Pan6-deficient yeast).[2][3][4][5]

  • Pantothenate-free cell culture medium.

  • [¹³C₃, ¹⁵N₁]-pantothenic acid.[2][3][4][5]

  • Charcoal-stripped Fetal Bovine Serum (csFBS).[5]

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium to establish the cell line.

    • Adapt the cells to a custom medium lacking pantothenate but supplemented with [¹³C₃, ¹⁵N₁]-pantothenic acid (e.g., 1 mg/L) and 10% csFBS.[5]

    • Passage the cells for a minimum of three passages to ensure complete incorporation of the labeled pantothenate into the CoA pool (>99%).[5]

  • Generation and Extraction of Labeled Acyl-CoAs:

    • Once high labeling efficiency is achieved, scale up the cell culture to generate a larger quantity of labeled cells.

    • If desired, treat the cells with unlabeled 11-methyldodecanoic acid to enrich the pool of labeled this compound.

    • Harvest the cells and extract the acyl-CoAs as described in Protocol 1. This extract now contains a mixture of labeled acyl-CoAs that can be used as internal standards.

Visualizations

Biosynthetic Pathway of Labeled Acyl-CoA

Biosynthetic_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment Labeled_FA ¹³C-11-methyldodecanoic acid Transport Fatty Acid Transport Labeled_FA->Transport Activation Acyl-CoA Synthetase Transport->Activation Intracellular FA Pool Labeled_Acyl_CoA ¹³C-11-methyldodecanoyl-CoA Activation->Labeled_Acyl_CoA Beta_Oxidation β-Oxidation (1st cycle) Labeled_Acyl_CoA->Beta_Oxidation Target_Molecule ¹³C-trans-11-methyldodec- 2-enoyl-CoA Beta_Oxidation->Target_Molecule

Caption: Proposed biosynthetic pathway for producing labeled this compound.

Experimental Workflow for Metabolic Tracing

Experimental_Workflow Start Start: Cell Culture Labeling Incubate with ¹³C-11-methyldodecanoic acid Start->Labeling Harvesting Harvest Cells at Time Points Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing: Peak Integration, Ratio Calculation Analysis->Data_Processing Interpretation Metabolic Flux Interpretation Data_Processing->Interpretation

Caption: Workflow for a stable isotope tracer experiment using labeled fatty acids.

SILEC Method for Internal Standard Generation

SILEC_Workflow cluster_labeling Internal Standard Generation (SILEC) cluster_experiment Quantitative Experiment Culture Culture cells in medium with [¹³C₃, ¹⁵N₁]-pantothenate Passage Passage cells for >3 generations Culture->Passage Harvest Harvest labeled cells ('Heavy' Cells) Passage->Harvest Spike Combine 'Light' Sample with 'Heavy' Cell Lysate Harvest->Spike Sample Experimental Sample ('Light' Cells) Sample->Spike Process Co-extract and analyze by LC-MS/MS Spike->Process

Caption: Workflow for generating and using SILEC internal standards for acyl-CoA analysis.

References

Application Notes and Protocols for the Analysis of Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl-branched acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a variety of metabolic pathways, most notably in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] Dysregulation of these pathways is associated with several metabolic disorders, making the accurate quantification of methyl-branched acyl-CoAs essential for both basic research and clinical diagnostics.[4] However, the analysis of these compounds is challenging due to their low abundance, inherent instability, and the presence of structurally similar straight-chain isomers.

These application notes provide a comprehensive overview of the analytical standards and methodologies for the qualitative and quantitative analysis of methyl-branched acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection are provided, along with data presentation in structured tables and visualization of relevant metabolic pathways.

I. Analytical Standards for Methyl-Branched Acyl-CoAs

The availability of high-purity analytical standards is crucial for the accurate identification and quantification of methyl-branched acyl-CoAs. While the commercial availability of these standards can be limited, several key methyl-branched acyl-CoAs are available from chemical suppliers. For novel or unavailable standards, chemical synthesis is a viable option.

Commercially Available Standards:

Several suppliers offer a range of short-chain acyl-CoA standards, including some methyl-branched species. It is recommended to source standards with the highest purity available and to obtain a certificate of analysis.

  • Isobutyryl-CoA: An intermediate in the catabolism of valine.[3]

  • Isovaleryl-CoA (3-methylbutyryl-CoA): An intermediate in the catabolism of leucine.[2]

  • 2-Methylbutyryl-CoA: An intermediate in the catabolism of isoleucine.[5]

Synthesis of Methyl-Branched Acyl-CoA Standards:

In the absence of commercial sources, methyl-branched acyl-CoA standards can be synthesized. A common method involves the acylation of Coenzyme A with the corresponding methyl-branched carboxylic acid anhydride (B1165640).[6][7]

Protocol for the Synthesis of Isobutyryl-CoA:

This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • Coenzyme A (free acid)

  • Isobutyric anhydride[7]

  • Anhydrous, amine-free solvent (e.g., a mixture of acetonitrile (B52724) and water)

  • Buffer solution (e.g., 0.5 M potassium bicarbonate, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • HPLC system for purification and analysis

Procedure:

  • Dissolve Coenzyme A in the buffer solution.

  • In a separate vial, dissolve isobutyric anhydride in the anhydrous solvent.

  • Slowly add the isobutyric anhydride solution to the Coenzyme A solution while stirring at room temperature.

  • Monitor the reaction progress by testing for the disappearance of free thiols using Ellman's reagent or by HPLC.[6]

  • Once the reaction is complete, acidify the mixture with a weak acid (e.g., 1% trifluoroacetic acid) to a pH of 4-5.

  • Purify the isobutyryl-CoA using SPE.

    • Condition the C18 cartridge with methanol (B129727), followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the isobutyryl-CoA with a methanol/water mixture.

  • Verify the purity of the synthesized isobutyryl-CoA by HPLC-UV (at 260 nm) and confirm its identity by LC-MS/MS.

  • Determine the concentration of the purified standard using UV absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

II. Experimental Protocols

A. Sample Preparation: Extraction of Acyl-CoAs from Mammalian Cells

This protocol describes a robust method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • For adherent cells: After the final PBS wash, add a defined volume of ice-cold methanol containing the internal standards to the plate and use a cell scraper to lyse the cells.

    • For suspension cells: Resuspend the cell pellet in a defined volume of ice-cold methanol containing the internal standards.

  • Protein Precipitation:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

B. LC-MS/MS Analysis of Methyl-Branched Acyl-CoAs

This section provides a general LC-MS/MS method for the analysis of methyl-branched acyl-CoAs. Instrument parameters should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography:

  • Column: A reversed-phase C18 or C8 column is recommended for the separation of short-chain acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[8][9] The remaining acyl-pantetheine fragment is often the most abundant product ion and is used for quantification. Another common product ion is observed at m/z 428.[9]

III. Data Presentation

The following tables summarize key quantitative data for the LC-MS/MS analysis of common methyl-branched acyl-CoAs.

Table 1: Calculated MRM Transitions for Methyl-Branched Acyl-CoAs

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M-507+H]⁺
Isobutyryl-CoA838.2331.2
n-Butyryl-CoA838.2331.2
2-Methylbutyryl-CoA852.2345.2
Isovaleryl-CoA852.2345.2
n-Valeryl-CoA852.2345.2

Note: The precursor and product ions for isomeric compounds are identical, necessitating chromatographic separation for accurate quantification.

Table 2: Typical Analytical Performance Data for Short-Chain Acyl-CoA Analysis

CompoundLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
Free CoA~5~15
Acetyl-CoA~2~7
Propionyl-CoA~3~10
Isobutyryl-CoA5-20 (estimated)15-60 (estimated)
Isovaleryl-CoA5-20 (estimated)15-60 (estimated)

Note: LOD and LOQ values are highly instrument-dependent and should be experimentally determined. The values for methyl-branched species are estimated based on typical sensitivities for short-chain acyl-CoAs.[8]

Table 3: Chromatographic Separation of Isobaric Acyl-CoAs

Column TypeElution OrderReference
Reversed-Phase C18Generally, branched-chain isomers elute slightly earlier than their straight-chain counterparts due to a smaller hydrophobic surface area. For example, isobutyryl-CoA is expected to elute before n-butyryl-CoA.[10] (General Principle)
Reversed-Phase C30Can provide enhanced separation of structurally similar lipids, including isomers.Not specifically documented for methyl-branched acyl-CoAs, but a promising approach.

Note: The exact retention times will vary depending on the specific column, gradient, and mobile phase composition.

IV. Visualization of a Relevant Metabolic Pathway

The catabolism of branched-chain amino acids (BCAAs) is a key metabolic pathway that generates methyl-branched acyl-CoAs. The following diagram illustrates this pathway.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylbutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA

Caption: Branched-Chain Amino Acid Catabolism Pathway.

The following diagram illustrates a typical experimental workflow for the analysis of methyl-branched acyl-CoAs from cell culture.

Experimental_Workflow Cell_Culture Adherent or Suspension Cell Culture Harvesting Cell Harvesting and Washing (Ice-cold PBS) Cell_Culture->Harvesting Extraction Extraction with Cold Methanol (+ Internal Standards) Harvesting->Extraction Protein_Precipitation Protein Precipitation (20 min on ice) Extraction->Protein_Precipitation Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Vacuum Concentrator) Supernatant_Collection->Drying Reconstitution Reconstitution (50% Methanol / 50 mM AmAc) Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental Workflow for Acyl-CoA Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Separation of Acyl-CoA Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common challenges encountered during HPLC analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating acyl-CoA isomers?

For the separation of both short and long-chain acyl-CoA isomers, reversed-phase HPLC using an octadecylsilane (B103800) (C18) column is the most widely employed and effective stationary phase.[1][2][3] The hydrophobic nature of the C18 stationary phase allows for the separation of acyl-CoAs based on the length and degree of unsaturation of their acyl chains.

Q2: How does mobile phase composition affect the separation of acyl-CoA isomers?

The mobile phase composition is a critical factor in achieving optimal separation. Typically, a binary gradient system is used, consisting of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: Phosphate (B84403) buffers are commonly used to maintain a stable pH and improve peak shape by minimizing interactions between the phosphate groups of the acyl-CoA molecules and the silica (B1680970) backbone of the column.[4]

  • Organic Modifier: Acetonitrile or methanol (B129727) is used to elute the acyl-CoAs from the column. The choice and concentration of the organic modifier influence the retention times and selectivity of the separation.[1][2] For instance, different organic modifiers can alter the elution order of certain isomers.

Q3: What is the optimal detection wavelength for acyl-CoA molecules?

Acyl-CoA molecules exhibit a strong UV absorbance due to the adenine (B156593) ring in the coenzyme A moiety. The most common wavelength for detection is between 254 nm and 260 nm, providing high sensitivity for a wide range of acyl-CoA species.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Poor resolution is a common challenge, especially when dealing with structurally similar isomers such as branched-chain versus straight-chain or cis/trans isomers.

Caption: A decision tree for troubleshooting poor peak resolution.

  • Optimize the Mobile Phase Gradient:

    • Problem: Isomers are eluting too closely together.

    • Solution: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of organic modifier increase over time. For very similar isomers, an isocratic elution might provide better resolution, although run times will be longer.

  • Change the Organic Modifier:

    • Problem: Co-elution persists despite gradient optimization.

    • Solution: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation.[5] If you are using acetonitrile, try switching to methanol, or vice-versa. Ternary mobile phases including solvents like isopropanol (B130326) can also be explored.[4]

  • Adjust the Mobile Phase pH:

    • Problem: Poor separation of isomers with ionizable groups (e.g., dicarboxylic acyl-CoAs).

    • Solution: The pH of the aqueous buffer can significantly impact the retention and selectivity of ionizable compounds.[5] Small adjustments to the pH (e.g., ± 0.2 units) can alter the charge state of the analytes and improve their separation.

  • Decrease the Column Temperature:

    • Problem: Peaks are broad, leading to poor resolution.

    • Solution: Lowering the column temperature can sometimes increase retention and improve peak shape, leading to better resolution.[6] However, be aware that this will also increase backpressure and run time.

  • Increase Column Efficiency:

    • Problem: The column is not providing enough theoretical plates to separate the isomers.

    • Solution: Increase the column length or switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC systems).[7] This will increase the number of theoretical plates and enhance resolving power.

Issue 2: Broad or Tailing Peaks

Broad or tailing peaks can obscure the separation of isomers and affect quantification.

  • Check for Column Contamination or Degradation:

    • Problem: All peaks in the chromatogram are broad or tailing.

    • Solution: Contaminants from the sample matrix can accumulate on the column inlet, leading to poor peak shape. Try flushing the column with a strong solvent.[8][9] If the problem persists, the column may be degraded and require replacement.

  • Ensure Mobile Phase Compatibility with the Sample Solvent:

    • Problem: Early eluting peaks are distorted.

    • Solution: The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the initial mobile phase.[10] Injecting a sample in a much stronger solvent can cause peak distortion.

  • Optimize Mobile Phase pH and Buffer Concentration:

    • Problem: Peaks for acidic or basic analytes are tailing.

    • Solution: Ensure the mobile phase is adequately buffered at a pH that keeps the analytes in a single ionic form. The buffer concentration should be sufficient to handle the sample load.

  • Minimize Extra-Column Volume:

    • Problem: All peaks are broader than expected.

    • Solution: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[8] Use tubing with a small internal diameter and keep connection lengths to a minimum.

Experimental Protocols

Protocol 1: Separation of Short-Chain Acyl-CoA Isomers

This protocol is adapted from a method for the analysis of various short-chain acyl-CoA derivatives.[1]

  • Column: Spherisorb ODS II, 5 µm C18 column.

  • Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) thiodiglycol, pH 4.0.

  • Mobile Phase B: 98% Methanol, 2% (v/v) Chloroform.

  • Gradient: A linear gradient is typically employed, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the course of the run to elute the more hydrophobic acyl-CoAs. The exact gradient profile should be optimized for the specific isomers of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 254 nm.

Protocol 2: Separation of Long-Chain Acyl-CoA Isomers

This protocol is based on a modified method for the extraction and analysis of long-chain acyl-CoAs from tissues.[2]

  • Column: C18 column.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.

  • Gradient: A binary gradient system is used. The initial conditions and gradient slope must be optimized based on the specific long-chain acyl-CoAs being analyzed.

  • Flow Rate: 0.25 to 0.5 mL/min.

  • Detection: UV at 260 nm.

Data Presentation

Table 1: HPLC Parameters for Acyl-CoA Isomer Separation
ParameterShort-Chain Acyl-CoAsLong-Chain Acyl-CoAsKey Considerations
Column Type C18 (e.g., Spherisorb ODS II, 5 µm)[1]C18[2]C18 is the most common choice. Smaller particle sizes can improve resolution.
Mobile Phase A 220 mM Potassium Phosphate, pH 4.0[1]75 mM KH2PO4, pH 4.9[2]Buffer concentration and pH are critical for peak shape and selectivity.
Mobile Phase B Methanol/Chloroform (98:2)[1]Acetonitrile with 600 mM Acetic Acid[2]The choice of organic modifier can significantly impact selectivity.
Detection 254 nm[1]260 nm[2]Wavelengths in this range provide high sensitivity for the CoA moiety.

Visualizations

Experimental Workflow: Acyl-CoA Analysis

AcylCoA_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis TissueHomogenization Tissue Homogenization in Buffer Extraction Acyl-CoA Extraction (e.g., with Acetonitrile) TissueHomogenization->Extraction Purification Solid-Phase Extraction (Optional, for complex matrices) Extraction->Purification Concentration Concentration of Eluent Purification->Concentration Reconstitution Reconstitution in Initial Mobile Phase Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (254-260 nm) Separation->Detection PeakIntegration Peak Integration and Quantification Detection->PeakIntegration DataReporting Data Reporting PeakIntegration->DataReporting

Caption: A generalized workflow for the analysis of acyl-CoA isomers.

References

Technical Support Center: Overcoming Co-elution in GC-MS Analysis of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Troubleshooting Guides

This section offers step-by-step solutions to specific co-elution problems.

Issue: Poor resolution between two critical FAME isomers (e.g., cis/trans isomers).

Answer:

Co-elution of FAME isomers is a frequent challenge due to their similar chemical structures and physical properties. A systematic approach involving method optimization and potentially column selection is necessary to achieve separation.

Initial Steps:

  • Confirm Co-elution: Examine the peak shape. A shoulder or a broader-than-expected peak may indicate co-elution.[1][2] If using a mass spectrometer, check for differences in the mass spectra across the peak.[3]

  • Review Your Current Method: Note your current GC parameters (oven temperature program, carrier gas flow rate, injection parameters) and column specifications (stationary phase, dimensions).

Troubleshooting Workflow:

cluster_0 Troubleshooting Isomer Co-elution start Start: Co-elution Suspected confirm Confirm Co-elution (Peak Shape, MS Data) start->confirm method_opt Optimize GC Method confirm->method_opt Co-elution confirmed temp_prog Adjust Temperature Program - Lower initial temp - Slower ramp rate - Add isothermal hold method_opt->temp_prog flow_rate Optimize Carrier Gas Flow Rate (Adjust linear velocity) temp_prog->flow_rate resolution_check1 Resolution Improved? flow_rate->resolution_check1 column_select Select Alternative GC Column resolution_check1->column_select No end_success End: Resolution Achieved resolution_check1->end_success Yes polar_column Use Highly Polar Column (e.g., HP-88, CP-Sil 88, Rt-2560) column_select->polar_column resolution_check2 Resolution Improved? polar_column->resolution_check2 advanced_tech Consider Advanced Techniques (e.g., GCxGC) resolution_check2->advanced_tech No resolution_check2->end_success Yes end_fail End: Further Consultation Needed advanced_tech->end_fail cluster_1 FAME Preparation Workflow (BF3-Methanol) start Start: Dried Lipid Sample add_bf3 Add BF3-Methanol Reagent start->add_bf3 heat Heat (e.g., 80°C for 1 hr) add_bf3->heat cool Cool to Room Temperature heat->cool add_water_hexane Add Water and Hexane cool->add_water_hexane extract Vortex to Extract FAMEs add_water_hexane->extract separate Separate Layers extract->separate transfer_dry Transfer Hexane Layer & Dry (with Na2SO4) separate->transfer_dry end End: FAMEs Ready for GC-MS transfer_dry->end

References

Technical Support Center: Optimizing Long-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of long-chain acyl-CoA extraction from cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and quantification of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for successful long-chain acyl-CoA extraction?

A1: The successful extraction of long-chain acyl-CoAs hinges on several key factors due to their low abundance and inherent instability.[1] Key considerations include:

  • Sample Handling: Immediate processing of fresh cells is ideal. If storage is necessary, flash-freeze cell pellets in liquid nitrogen and store them at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.[2]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common approach involves cell lysis in a cold, acidic buffer followed by extraction with organic solvents like acetonitrile, isopropanol, or a chloroform (B151607)/methanol (B129727) mixture.[2][3][4][5]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analytes throughout the extraction process.[2]

  • Internal Standards: The use of appropriate internal standards, such as odd-chain-length fatty acyl-CoAs, is critical for accurate quantification as they help to account for extraction variability.[3]

Q2: I am observing very low or no recovery of my long-chain acyl-CoAs. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue in long-chain acyl-CoA extraction. The following troubleshooting guide can help identify and resolve the problem:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis Ensure thorough cell disruption. For adherent cells, scraping in the presence of cold methanol is effective.[1] For suspension cells, ensure the pellet is fully resuspended in the lysis buffer. Sonication can also aid in cell disruption.[3]
Degradation of Acyl-CoAs Work quickly and keep samples on ice or at 4°C at all times.[2] Use fresh, high-purity solvents and consider adding antioxidants to the extraction buffer. Ensure pH of solutions is controlled, as acyl-CoAs are more stable at a slightly acidic pH.
Inefficient Extraction Optimize the ratio of extraction solvent to the number of cells. Ensure vigorous mixing during the extraction steps to maximize partitioning of the acyl-CoAs into the solvent phase.
Precipitation of Long-Chain Species Long-chain acyl-CoAs have lower solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[2]
Inefficient Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the column is properly conditioned and not allowed to dry out. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analytes.[2]

Q3: Which extraction solvent system is best for long-chain acyl-CoAs?

A3: The optimal extraction solvent can depend on the specific cell type and the downstream analytical method. However, several systems are commonly and effectively used:

  • Methanol/Chloroform: A biphasic extraction using a methanol and chloroform mixture is a well-established method. After a single-phase extraction, the addition of chloroform and water separates the mixture into two phases, with the acyl-CoAs remaining in the upper aqueous-methanolic phase.[3]

  • Acetonitrile/Isopropanol/Potassium Phosphate Buffer: This system is effective for extracting a broad range of acyl-CoAs from tissues and can be adapted for cells.[2][5]

  • 80% Methanol: For general acyl-CoA profiling, extraction with 80% methanol has been shown to yield high mass spectrometry intensities for a wide range of acyl-CoA species.[6]

It is recommended to test a few different solvent systems to determine the most efficient one for your specific experimental conditions.

Troubleshooting Guide

Low Yield of Long-Chain Acyl-CoAs

A common challenge in acyl-CoA analysis is low recovery. This guide provides a logical workflow to diagnose and address this issue.

G cluster_start cluster_lysis Cell Lysis & Homogenization cluster_degradation Analyte Degradation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_end start Start: Low Acyl-CoA Yield lysis_check Is cell lysis complete? start->lysis_check lysis_solution Optimize lysis: - Increase sonication time - Use a different lysis buffer - Ensure complete resuspension lysis_check->lysis_solution No degradation_check Are samples kept cold and processed quickly? lysis_check->degradation_check Yes lysis_solution->lysis_check degradation_solution Minimize degradation: - Work on ice at all times - Use fresh, high-purity solvents - Add protease/phosphatase inhibitors degradation_check->degradation_solution No extraction_check Is the extraction method optimal? degradation_check->extraction_check Yes degradation_solution->degradation_check extraction_solution Optimize extraction: - Test different solvent systems - Adjust solvent-to-sample ratio - Ensure vigorous mixing extraction_check->extraction_solution No spe_check Is SPE recovery efficient? extraction_check->spe_check Yes extraction_solution->extraction_check spe_solution Optimize SPE: - Check column conditioning - Optimize wash/elution volumes - Test a different SPE sorbent spe_check->spe_solution No end Successful Extraction spe_check->end Yes spe_solution->spe_check

Troubleshooting workflow for low acyl-CoA recovery.

Quantitative Data

The abundance of long-chain acyl-CoAs can vary significantly between different cell lines. The following table summarizes reported values from the literature. Note that direct comparison can be challenging due to variations in normalization methods (per cell number vs. per milligram of protein).

Acyl-CoA SpeciesMCF7 (pmol/10^6 cells)[3]RAW264.7 (pmol/10^6 cells)[3]
C14:0-CoA ~5.6~2.4
C16:0-CoA ~9.6~4.8
C18:0-CoA ~8.0~1.2
C18:1-CoA ~12.9~2.4
C24:0-CoA ~9.6<1.2
C26:0-CoA ~8.8<1.2
C26:1-CoA ~12.9<1.2
Total Acyl-CoAs 80.4 ± 6.112.0 ± 1.0

Experimental Protocols

Protocol 1: Methanol/Chloroform Extraction for Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (CH3OH) containing 1 mM EDTA

  • Chloroform (CHCl3)

  • Internal standard mixture (e.g., C15:0-, C17:0-, C23:0-, C25:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

G cluster_harvest Cell Harvesting cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis harvest_adherent Adherent Cells: 1. Aspirate medium. 2. Wash 2x with ice-cold PBS. add_methanol Add 500 µL cold CH3OH with 1 mM EDTA and internal standards. harvest_adherent->add_methanol harvest_suspension Suspension Cells: 1. Pellet cells (500xg, 5 min, 4°C). 2. Wash 2x with ice-cold PBS. harvest_suspension->add_methanol scrape_sonicate Scrape adherent cells or resuspend pellet. Briefly sonicate (0.5 min). add_methanol->scrape_sonicate add_chloroform1 Add 250 µL CHCl3. Briefly sonicate. scrape_sonicate->add_chloroform1 incubate Incubate at 50°C for 30 min. add_chloroform1->incubate cool Cool to room temperature. incubate->cool add_chloroform2 Add 250 µL CHCl3 and 250 µL water. Vortex after each addition. cool->add_chloroform2 centrifuge Centrifuge briefly to separate phases. add_chloroform2->centrifuge collect_supernatant Collect the upper aqueous phase (contains acyl-CoAs). centrifuge->collect_supernatant dry_reconstitute Dry the sample under nitrogen. Reconstitute in a suitable solvent for LC-MS. collect_supernatant->dry_reconstitute analyze Analyze by LC-MS/MS. dry_reconstitute->analyze

Workflow for methanol/chloroform acyl-CoA extraction.

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Extraction:

    • To the cell pellet or monolayer, add 500 µL of cold methanol containing 1 mM EDTA and the internal standard mixture.[3]

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.[1] For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled tube and briefly sonicate (approximately 30 seconds).[3]

    • Add 250 µL of chloroform, sonicate briefly, and incubate the mixture for 30 minutes in a 50°C heating block.[3]

    • After cooling to room temperature, add 250 µL of chloroform and 250 µL of water, vortexing after each addition.[3]

  • Phase Separation and Collection:

    • Centrifuge the sample briefly in a tabletop centrifuge to separate the phases.[3]

    • The long-chain acyl-CoAs will be in the upper aqueous phase and at the interface.[3] Carefully transfer the upper phase to a new pre-chilled tube.

  • Sample Preparation for Analysis:

    • Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity

For samples with high levels of interfering substances, an additional SPE step can significantly improve the purity of the acyl-CoA extract. This protocol is a general guideline and may require optimization for specific applications.[2]

Materials:

  • Weak anion exchange SPE columns

  • Conditioning, wash, and elution solvents (e.g., methanol, 2% formic acid, 2% and 5% ammonium hydroxide)[2]

Procedure:

  • Column Conditioning: Condition the SPE column according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.

  • Sample Loading: Load the aqueous phase from the initial extraction (Protocol 1, step 3) onto the conditioned SPE column.

  • Washing: Wash the column with a weak solvent to remove unbound contaminants. An acidic wash (e.g., 2% formic acid) can be effective.[2]

  • Elution: Elute the acyl-CoAs from the column using a stronger solvent, such as a basic methanolic solution (e.g., 2% or 5% ammonium hydroxide (B78521) in methanol).[2]

  • Final Preparation: Dry the eluted fraction under nitrogen and reconstitute for LC-MS analysis as described in Protocol 1.

References

"troubleshooting low yield in chemical synthesis of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Q1: My acyl-CoA synthesis reaction has a low yield. What are the common causes?

Low yields in acyl-CoA synthesis can stem from several factors, from reagent quality to reaction conditions. A primary challenge is often the low solubility of Coenzyme A (CoASH) in anhydrous organic solvents, which are typically used for the acylation reaction.[1] Additionally, side reactions and degradation of the product can significantly reduce the final yield.

Here are some common causes and solutions:

  • Incomplete Activation of the Carboxylic Acid: If the fatty acid is not fully activated, it will not react efficiently with CoASH. Ensure your activating agent (e.g., carbonyldiimidazole, N-hydroxysuccinimide) is fresh and used in the correct stoichiometry.

  • Poor Solubility of CoASH: The trilithium salt of CoASH is notoriously difficult to dissolve in many organic solvents.[1] To address this, consider using an aqueous-organic solvent mixture to improve solubility and achieve higher yields.[1]

  • Hydrolysis of Acyl-CoA: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under non-acidic aqueous conditions.[2] It is crucial to work quickly, keep samples on ice, and use acidic buffers (pH 4.9) during extraction and purification to minimize degradation.[2][3]

  • Side Reactions with Activating Agents: Excess activating agents, such as carbonyldiimidazole (CDI), can react with the target molecule, preventing the desired acylation and leading to poor yields.[4]

Q2: How can I improve the solubility of Coenzyme A in my reaction?

Improving the solubility of Coenzyme A is a critical step for optimizing the reaction yield. Here are a few strategies:

  • Use a Co-solvent System: An aqueous-organic solvent mixture can be optimized to achieve the highest yield.[1]

  • Anhydrous Conditions for Specific Methods: For methods like the imidazolide (B1226674) approach, developing conditions to solubilize Coenzyme A in an anhydrous solvent is key to achieving a nearly quantitative yield.[1]

Q3: I suspect my acyl-CoA is degrading during the workup. How can I prevent this?

Acyl-CoAs are sensitive to both chemical and enzymatic degradation.[2] Maintaining the integrity of the molecule throughout the synthesis and purification process is essential.

  • Maintain Acidic pH: Use acidic buffers, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, during extraction.[2][3]

  • Keep Samples Cold: Work on ice at all times to minimize enzymatic activity and chemical degradation.[2]

  • Avoid Repeated Freeze-Thaw Cycles: If storing samples, flash-freeze them in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Use Fresh, High-Purity Solvents: The quality of your solvents can impact the stability of your product.[2]

Purification & Isolation Issues

Q4: I am experiencing poor recovery of my acyl-CoA during solid-phase extraction (SPE). What can I do?

Solid-phase extraction is a common method for purifying acyl-CoAs, but it can lead to product loss if not optimized.

  • Loss of Hydrophilic Acyl-CoAs: Short-chain, more hydrophilic acyl-CoAs can be lost during SPE.[5] Consider alternative methods that do not require an SPE step, such as deproteinization with 5-sulfosalicylic acid (SSA).[5]

  • Improper Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading your sample.[2]

  • Optimize Wash and Elution Steps: The strength of the wash and elution solvents is critical. A wash solvent that is too strong can elute your product, while an elution solvent that is too weak will result in incomplete recovery.[6]

  • Analyte Adsorption: The phosphate groups on acyl-CoAs can adhere to glass and plastic surfaces. While specific strategies to mitigate this for acyl-CoAs are not detailed in the provided results, this is a general consideration in handling phosphorylated molecules.

Q5: My HPLC purification is giving me broad peaks and poor separation. How can I troubleshoot this?

HPLC is a powerful tool for acyl-CoA purification, but several factors can lead to suboptimal results.

  • Mobile Phase Composition: Ensure the mobile phase components are miscible and properly degassed. The pH of the mobile phase is also critical for good separation.[7]

  • Column Issues: A void in the column or a clogged frit can lead to peak distortion. Consider replacing the column or back-flushing it.[7]

  • Buffer Concentration: Insufficient buffer concentration can lead to peak tailing. Ensure your buffer concentration is adequate to maintain a constant ionization state of your analyte.[8]

Data Presentation: Comparison of Acyl-CoA Synthesis Methods

The following table summarizes the reported yields for various chemical synthesis methods for acyl-CoAs. It is important to note that yields are highly dependent on the specific fatty acid and reaction conditions.

Synthesis MethodActivating AgentTypical YieldKey Considerations
Mixed Anhydride (B1165640) Ethylhydrogen carbonate, Isobutyl chloroformate75-78%[1]Optimized aqueous-organic solvent mixture is crucial for high yield.[1]
N-Hydroxysuccinimide Ester N-Hydroxysuccinimide (NHS)High Yield[9]Results in high yield with minimal side reactions.[9] The NHS ester is relatively stable.[10]
Acyl Imidazolide N,N'-Carbonyldiimidazole (CDI)Essentially Quantitative[1]Requires anhydrous conditions and a method to solubilize CoASH.[1] Excess CDI can lead to side reactions and low yields.[4]
Acid Chloride Oxalyl chloride, Thionyl chlorideVariableA common method, but can be harsh and may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of Acyl-CoA via the Mixed Anhydride Method

This method is adapted from procedures that report high yields through the use of an optimized aqueous-organic solvent mixture.[1]

  • Activation of the Fatty Acid:

    • Dissolve the fatty acid in a suitable anhydrous organic solvent (e.g., THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a slight molar excess of isobutyl chloroformate and a tertiary amine (e.g., triethylamine) to form the mixed anhydride.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Acylation of Coenzyme A:

    • In a separate vessel, dissolve the trilithium salt of Coenzyme A in a minimal amount of cold water.

    • Slowly add the CoASH solution to the mixed anhydride solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base solution (e.g., 1M LiOH).

    • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Workup and Purification:

    • Acidify the reaction mixture to pH 4.5-5.0 with dilute acid (e.g., 1M HCl).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid.

    • Purify the aqueous phase containing the acyl-CoA using solid-phase extraction or preparative HPLC.

Protocol 2: Synthesis of Acyl-CoA using N-Hydroxysuccinimide (NHS) Esters

This method involves the pre-activation of the fatty acid to an NHS ester, which then reacts with CoASH.[9][11]

  • Synthesis of the NHS Ester:

    • Dissolve the fatty acid and N-hydroxysuccinimide in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

    • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and stir at room temperature overnight.

    • Filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude NHS ester, which can be purified by recrystallization.

  • Acylation of Coenzyme A:

    • Dissolve the purified NHS ester in a suitable solvent (e.g., a mixture of THF and water).

    • Dissolve Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate).

    • Add the CoASH solution to the NHS ester solution and stir at room temperature for 2-4 hours.

  • Workup and Purification:

    • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

G Troubleshooting Workflow: Low Acyl-CoA Synthesis Yield cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Low Yield Observed check_reagents Check Reagent Quality (Fatty Acid, CoASH, Solvents) start->check_reagents check_activation Verify Fatty Acid Activation (e.g., via TLC) check_reagents->check_activation Reagents OK sol_reagents Use fresh, high-purity reagents. Store CoASH properly. check_reagents->sol_reagents optimize_solubility Optimize CoASH Solubility check_activation->optimize_solubility Activation OK sol_activation Use fresh activating agent. Check stoichiometry. check_activation->sol_activation control_ph Control Reaction pH optimize_solubility->control_ph Solubility Addressed sol_solubility Use aqueous-organic co-solvent. Try different solvent systems. optimize_solubility->sol_solubility check_hydrolysis Assess Product Hydrolysis (e.g., via HPLC) control_ph->check_hydrolysis sol_ph Maintain pH 7.5-8.0 during reaction. control_ph->sol_ph optimize_spe Optimize SPE Conditions check_hydrolysis->optimize_spe No Hydrolysis sol_hydrolysis Work at low temperature. Use acidic buffers (pH < 6) for workup. check_hydrolysis->sol_hydrolysis troubleshoot_hplc Troubleshoot HPLC optimize_spe->troubleshoot_hplc SPE Optimized sol_spe Condition column properly. Optimize wash/elution solvents. Consider alternative purification. optimize_spe->sol_spe final_product Improved Yield troubleshoot_hplc->final_product HPLC Optimized sol_hplc Check mobile phase, column, and buffer. Optimize gradient. troubleshoot_hplc->sol_hplc

Caption: Troubleshooting workflow for low yield in acyl-CoA synthesis.

G General Acyl-CoA Synthesis Pathway fatty_acid Fatty Acid (R-COOH) activated_intermediate Activated Intermediate (e.g., Acyl Imidazolide, NHS Ester, Mixed Anhydride) fatty_acid->activated_intermediate activating_agent Activating Agent (e.g., CDI, NHS, or for Mixed Anhydride) activating_agent->activated_intermediate acyl_coa Acyl-CoA (R-CO-SCoA) activated_intermediate->acyl_coa coash Coenzyme A (CoASH) coash->acyl_coa purification Purification (SPE or HPLC) acyl_coa->purification final_product Pure Acyl-CoA purification->final_product

Caption: General chemical synthesis pathway for acyl-CoAs.

References

Technical Support Center: Acyl-CoA Ester Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of acyl-CoA esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying acyl-CoA esters?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoA esters.[1][2] This technique offers significant advantages over other methods like fluorescence-based enzymatic assays, HPLC with UV detection, and GC-MS.[1][3]

Q2: What are the main challenges in acyl-CoA analysis by MS?

A2: Researchers often face several challenges, including:

  • Low abundance of many acyl-CoA species in biological samples.[4]

  • Instability of acyl-CoA esters in aqueous solutions.[5]

  • Poor chromatographic peak shape (tailing), especially for long-chain species.[6][7]

  • Matrix effects from co-extracted sample components, which can suppress or enhance ionization.[8]

  • Broad range of polarities within the acyl-CoA class, making simultaneous analysis difficult.[6]

Q3: Which ionization mode is better for acyl-CoA detection, positive or negative?

A3: For the analysis of short- and long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred as it has been shown to be more efficient for ionizing these molecules.[1][3][9][10] While negative ion mode can also detect acyl-CoAs, positive mode often provides greater sensitivity.[11]

Q4: How can I improve the chromatographic separation of acyl-CoA esters?

A4: To improve chromatography, consider the following:

  • Ion-Pairing Chromatography: The use of an ion-pairing agent in the mobile phase can significantly improve peak shape and retention of polar, phosphate-containing molecules like acyl-CoAs.[1][12][13] N,N-dimethylbutylamine (DMBA) is an example of an ion-pairing reagent used for this purpose.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic strategy that is well-suited for the separation of polar compounds and can be used to analyze a broad range of acyl-CoAs in a single run.[14]

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA separation.[15] For medium-chain species, a C8 column has also been shown to be effective.[11]

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[8] To mitigate matrix effects:

  • Use stable isotope-labeled internal standards: This is the most effective way to correct for matrix effects and other sources of variability.[6]

  • Optimize sample preparation: Employing techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[1][15]

  • Matrix-matched calibration curves: Preparing calibration standards in a matrix similar to the samples can help to compensate for matrix effects.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Causes Recommended Solutions
Low signal intensity or poor sensitivity for acyl-CoA esters. Inefficient extraction. Degradation of analytes. Suboptimal ionization. Matrix suppression.Review your extraction protocol; consider using 5-sulfosalicylic acid (SSA) to improve recovery of polar acyl-CoAs.[1] Ensure samples are processed quickly and kept cold to prevent degradation. Optimize MS source parameters. Infuse a standard solution to check instrument performance.[1] Use a stable isotope-labeled internal standard to correct for matrix suppression.[6][8]
Poor chromatographic peak shape (e.g., peak tailing), especially for long-chain acyl-CoAs. Secondary interactions with the stationary phase. Inappropriate mobile phase composition.Introduce an ion-pairing reagent like N,N-dimethylbutylamine (DMBA) into your mobile phase.[1] Adjust the mobile phase pH; using a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) gradient can improve peak shape for long-chain species.[6] Consider using a different column chemistry, such as HILIC.[14]
Difficulty in detecting short-chain acyl-CoAs and CoA biosynthetic precursors simultaneously. Loss of polar analytes during sample preparation.Use an extraction method that avoids solid-phase extraction (SPE), as this can lead to the loss of hydrophilic compounds.[1] A method using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to retain these polar molecules effectively.[1]
Inaccurate quantification and poor reproducibility. Matrix effects. Lack of an appropriate internal standard. Variability in extraction efficiency.Incorporate a suitable stable isotope-labeled internal standard for each analyte if possible.[6] If a specific standard is not available, an odd-chain acyl-CoA can be used.[6] Prepare matrix-matched calibration curves.[8] Validate your extraction method for recovery and reproducibility.
Contamination of the LC-MS system from ion-pairing reagents. Strong adsorption of ion-pairing reagents to LC components and the MS source.Use the minimum effective concentration of the ion-pairing reagent.[16] Dedicate a column specifically for ion-pairing methods.[16] Thoroughly flush the LC system with an appropriate solvent mixture after use.[16]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of polar analytes.[1]

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., crotonoyl-CoA).

  • Deproteinization: Vortex the homogenate vigorously and incubate on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis with Ion-Pairing Chromatography

This is a general workflow for the analysis of acyl-CoA extracts using ion-pairing reversed-phase chromatography.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).[1][12]

    • Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., N,N-dimethylbutylamine) and a buffer (e.g., ammonium acetate).[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[1][3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

    • MRM Transitions: For each acyl-CoA, monitor the transition from the protonated precursor ion [M+H]⁺ to a characteristic product ion. A common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[1][10][17]

Data Presentation

Table 1: Recovery of Acyl-CoAs and Precursors with Different Extraction Methods
AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Data adapted from a study comparing extraction methods, where recovery is relative to a standard in water.[1]

Visualizations

Acyl_CoA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer (e.g., 2.5% SSA) Sample->Homogenization LC_Separation LC Separation (e.g., Ion-Pairing RPLC) Centrifugation Centrifugation to Pellet Debris Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Acquire Data Quantification Quantification using Internal Standards Peak_Integration->Quantification Results Results Quantification->Results

Caption: A generalized workflow for the analysis of acyl-CoA esters.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate PANK PANK Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) Acyl_CoA_Synthetase Acyl-CoA Synthetase CoA->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA PANK->Phosphopantothenate PPCS->Phosphopantothenoylcysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA Acyl_CoA_Synthetase->Acyl_CoA

Caption: The Coenzyme A biosynthetic pathway.

References

Technical Support Center: Quantification of Methyl-Branched Fatty Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of methyl-branched fatty acids (MBFAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inaccurate quantification of methyl-branched fatty acids?

A1: Inaccurate quantification of MBFAs, such as iso- and anteiso-fatty acids, often stems from a few key areas. Co-elution of MBFA methyl esters (FAMEs) with other FAMEs in gas chromatography (GC) is a primary challenge, even when using high-polarity columns.[1] Incomplete or inefficient derivatization to FAMEs can also lead to underestimation.[2] Furthermore, complex biological samples can introduce matrix effects, causing ion suppression or enhancement in mass spectrometry (MS) based detection, which results in either under- or overestimation of the analyte concentration.[3][4]

Q2: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A2: The choice between GC and LC depends on your specific analytical needs. GC-MS is a traditional and widely used method for fatty acid analysis, but it requires a derivatization step to convert fatty acids into more volatile FAMEs.[5][6] This derivatization can be a source of analytical variability. LC-MS, particularly UHPLC-MS/MS, offers the advantage of analyzing underivatized BCFAs, which can improve isomer selectivity and reduce sample preparation complexity.[5][6] For complex samples where co-elution is a major concern, LC-MS may provide better resolution of isomeric BCFAs.[6]

Q3: Why is derivatization necessary for GC analysis of MBFAs, and what are the common pitfalls?

A3: Derivatization is necessary for GC analysis to increase the volatility of the fatty acids by converting them into their corresponding methyl esters (FAMEs).[1] Common pitfalls of derivatization include incomplete reactions, which can lead to lower yields, and the moisture sensitivity of many derivatizing agents, requiring an anhydrous environment for optimal results.[1] The choice of catalyst and reaction conditions (e.g., temperature and time) can significantly impact the FAME yield and may lead to the formation of artifacts.[2][7]

Q4: How can I minimize matrix effects in my sample analysis?

A4: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in MS-based analysis.[3][8] To minimize these effects, several strategies can be employed. Effective sample preparation, such as solid-phase extraction (SPE), can help remove interfering matrix components like phospholipids.[8][9] Diluting the sample can also reduce matrix effects, especially when using highly sensitive techniques like LC-MS/MS.[10] The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to compensate for matrix effects.[11]

Troubleshooting Guides

Guide 1: Low Recovery of Methyl-Branched Fatty Acid Internal Standards

Low recovery of the internal standard can compromise the accuracy of quantification. This guide provides a systematic approach to troubleshooting this issue.

Problem: The recovery of my methyl-branched fatty acid internal standard is consistently low.

Possible Causes and Solutions:

  • Inadequate Extraction: The solvent system used for extraction may not be optimal for the specific MBFA and sample matrix.

    • Troubleshooting Step: Evaluate the polarity of your extraction solvent. A common approach is a two-step extraction using a polar solvent (e.g., methanol) followed by a non-polar solvent (e.g., hexane).

  • Incomplete Derivatization: The derivatization reaction may not be going to completion for the internal standard.

    • Troubleshooting Step: Optimize the derivatization conditions, including reaction time, temperature, and catalyst concentration. For example, for acid-catalyzed methanolysis, a reaction at 70°C for 2 hours with 5% sulfuric acid in methanol (B129727) has been shown to be effective.[2]

  • Analyte Loss During Sample Handling: The internal standard may be lost during solvent evaporation or phase separation steps.

    • Troubleshooting Step: Use a gentle stream of nitrogen for solvent evaporation and avoid overly vigorous mixing during liquid-liquid extractions.

  • Matrix Effects: Components in the sample matrix may be suppressing the signal of the internal standard in the mass spectrometer.

    • Troubleshooting Step: Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds. Also, analyze the internal standard in a clean solvent and compare its response to that in the sample matrix to assess the degree of ion suppression.

Experimental Protocol: Acid-Catalyzed Derivatization to FAMEs

This protocol describes a common method for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Sample Preparation: Homogenize the sample containing the fatty acids.

  • Reaction Mixture: To the homogenized sample, add a solution of 5% sulfuric acid in methanol.

  • Incubation: Incubate the mixture at 70°C for 2 hours.[2]

  • Extraction: After cooling, add hexane (B92381) to the reaction mixture to extract the FAMEs.

  • Phase Separation: Add a saturated sodium chloride solution to facilitate the separation of the hexane layer.

  • Analysis: Carefully collect the upper hexane layer containing the FAMEs and inject it into the GC-MS.

Table 1: Impact of Derivatization Conditions on FAME Yield

Temperature (°C)Incubation Time (h)Relative FAME Yield (%)
601Lower
602Lower
702Optimal
802Similar to 70°C
1001Similar to 70°C

Data synthesized from findings indicating that lower temperatures require longer incubation times for long-chain fatty acids.[2]

Diagram 1: Troubleshooting Low Internal Standard Recovery

LowRecoveryWorkflow start Low Internal Standard Recovery Detected check_extraction Step 1: Evaluate Extraction Efficiency start->check_extraction check_derivatization Step 2: Assess Derivatization Completeness check_extraction->check_derivatization If efficient solution_extraction Optimize solvent system (e.g., polarity, volume) check_extraction->solution_extraction If inefficient check_handling Step 3: Review Sample Handling Procedures check_derivatization->check_handling If complete solution_derivatization Optimize reaction conditions (time, temp, catalyst) check_derivatization->solution_derivatization If incomplete check_matrix Step 4: Investigate Matrix Effects check_handling->check_matrix If no loss solution_handling Implement gentle evaporation and mixing techniques check_handling->solution_handling If loss is suspected solution_matrix Incorporate sample cleanup (SPE) and use isotope-labeled IS check_matrix->solution_matrix If effects are present end Recovery Improved check_matrix->end If no effects solution_extraction->check_derivatization solution_derivatization->check_handling solution_handling->check_matrix solution_matrix->end

Caption: A logical workflow for troubleshooting low internal standard recovery.

Guide 2: Poor Chromatographic Resolution of MBFA Isomers

Co-elution of MBFA isomers can lead to inaccurate quantification. This guide provides steps to improve chromatographic separation.

Problem: My methyl-branched fatty acid isomers are co-eluting in my chromatogram.

Possible Causes and Solutions:

  • Inadequate GC Column: The GC column may not have the appropriate polarity to separate the isomers.

    • Troubleshooting Step: Use a highly polar cyanopropyl-substituted column, which is designed for the separation of FAMEs. For very complex mixtures, consider using a tandem column configuration, such as a DB-225ms column connected to a DB-5ms column, which has been shown to improve separation.[1]

  • Suboptimal GC Oven Temperature Program: The temperature ramp rate may be too fast to allow for proper separation.

    • Troubleshooting Step: Decrease the oven temperature ramp rate, especially during the elution window of the MBFA isomers.

  • Inappropriate Analytical Technique: For some complex isomer mixtures, GC may not provide sufficient resolution.

    • Troubleshooting Step: Consider using an alternative technique like UHPLC-MS/MS, which can offer better selectivity for constitutional isomers of BCFAs without the need for derivatization.[6] Chiral columns in LC can also be used for separating enantiomers.

Experimental Protocol: UHPLC-MS/MS for BCFA Profiling

This protocol provides a general workflow for the analysis of BCFAs using UHPLC-MS/MS.

  • Sample Extraction: Extract lipids from the sample using a suitable solvent system (e.g., a modified Folch extraction).

  • Chromatographic Separation:

    • Column: Use a column with good selectivity for BCFA isomers, such as a C18 column for long-chain BCFAs or a specialized column like Chiralpak IG-U for short to medium-chain isomers.[5][6]

    • Mobile Phase: A typical mobile phase would consist of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Acquisition: Employ a sensitive acquisition method like selected reaction monitoring (SRM) for targeted quantification or a high-resolution method like SWATH for untargeted profiling.[5]

Table 2: Comparison of Analytical Techniques for MBFA Isomer Separation

TechniqueAdvantagesDisadvantages
GC-MS High efficiency, established methodsRequires derivatization, potential for co-elution of isomers[1][5]
UHPLC-MS/MS No derivatization required, better isomer selectivity[5][6]Can be more susceptible to matrix effects[8]

Diagram 2: Decision Tree for Improving Isomer Resolution

IsomerResolution start Poor Isomer Resolution check_gc_column Is a highly polar GC column in use? start->check_gc_column use_polar_column Switch to a highly polar cyanopropyl column check_gc_column->use_polar_column No optimize_gc_program Optimize GC oven temperature program check_gc_column->optimize_gc_program Yes resolution_improved Resolution Improved use_polar_column->resolution_improved consider_lcms Consider UHPLC-MS/MS for improved selectivity optimize_gc_program->consider_lcms If still co-eluting optimize_gc_program->resolution_improved If resolution improves consider_lcms->resolution_improved

Caption: A decision-making guide for enhancing chromatographic separation of MBFA isomers.

References

Technical Support Center: Minimizing Isomerization During Derivatization of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of unsaturated fatty acids during derivatization for analysis, particularly by gas chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of unsaturated fatty acids that can lead to geometric (cis/trans) or positional isomerization.

Question: I am observing unexpected trans isomers in my fatty acid profile after derivatization. What are the likely causes and how can I prevent this?

Answer: The appearance of trans isomers, when you expect primarily cis forms, is a common indication that isomerization has occurred during your sample preparation. The primary culprits are typically excessive heat and harsh acidic or basic conditions.

Key Troubleshooting Steps:

  • Evaluate Your Derivatization Temperature: High temperatures are a major contributor to cis-to-trans isomerization.[1][2][3] For many derivatization reactions, it is crucial to use the lowest effective temperature. For instance, lowering the derivatization temperature from 95 °C to room temperature has been shown to prevent cis to trans double bond isomerization for conjugated linoleic acid (CLA) isomers.[1][3]

  • Assess Your Catalyst/Reagent Choice:

    • Acid-Catalyzed Methods (e.g., BF₃-Methanol, HCl-Methanol): While effective for esterification, these methods can promote isomerization, especially with prolonged reaction times and high temperatures.[4] If you must use an acid catalyst, optimize your reaction time and temperature to the minimum required for complete derivatization.

    • Base-Catalyzed Methods (e.g., NaOCH₃/KOCH₃ in Methanol): These are generally milder than acid-catalyzed methods but can still cause isomerization if not properly controlled.[5] They are often preferred as they can be performed at lower temperatures.

  • Consider Milder Derivatization Techniques:

    • Diazomethane (B1218177): This is a classic and highly efficient method for preparing methyl esters from free fatty acids under very mild conditions, thereby reducing the risk of isomerization.[6][7] However, diazomethane is hazardous and requires careful handling.

    • Silylation (e.g., with BSTFA or MSTFA): This method converts fatty acids to their trimethylsilyl (B98337) (TMS) esters and is another excellent option for avoiding isomerization as it proceeds under gentle conditions.[8]

Answer: Positional isomerization, or the migration of double bonds, is a significant challenge, particularly when using certain derivatization methods.

Key Troubleshooting Steps:

  • Avoid Harsh Acid Catalysts: Strong acids are known to cause double bond migration.[9][10] If your protocol involves reagents like boron trifluoride (BF₃), consider alternatives.

  • Minimize Reaction Time: Prolonged exposure to even mild catalysts or elevated temperatures can increase the likelihood of positional isomerization. Determine the minimum time required for complete derivatization by performing a time-course experiment.

  • Utilize Derivatization Methods that "Fix" the Double Bond: For mass spectrometry applications where determining the original double bond position is critical, specialized derivatization techniques are necessary. Standard FAMEs often produce mass spectra where the double bond has migrated, making structural elucidation difficult.[9][10] In such cases, consider derivatization methods that create adducts at the double bond, thus "fixing" its position.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of fatty acid isomerization during derivatization?

A1: The primary drivers of isomerization are elevated temperatures and the use of harsh acid or base catalysts.[1][2] Unsaturated fatty acids, particularly polyunsaturated and conjugated ones, are susceptible to both geometric (cis/trans) and positional isomerization under these conditions.

Q2: Which derivatization method is least likely to cause isomerization?

A2: Derivatization with diazomethane is considered one of the mildest methods for esterifying free fatty acids and poses a very low risk of isomerization.[6][11] Silylation using reagents like BSTFA or MSTFA is also a very gentle method that avoids the harsh conditions that lead to isomerization.[8]

Q3: Can I use acid-catalyzed esterification without causing isomerization?

A3: While acid-catalyzed methods are effective, they carry a higher risk of isomerization.[4] To minimize this risk, you should use the mildest possible conditions. This includes using the lowest effective temperature and the shortest possible reaction time to achieve complete derivatization.[1] It is advisable to perform optimization experiments for your specific fatty acid mixture.

Q4: Are there newer techniques that can reduce derivatization time and the risk of isomerization?

A4: Yes, microwave-assisted extraction and derivatization has emerged as a high-throughput method that can significantly shorten reaction times, often completing derivatization within minutes.[12] This rapid heating can reduce the overall thermal stress on the fatty acids, thereby lowering the risk of isomerization and oxidation.[12]

Q5: How does the choice of catalyst (acid vs. base) affect the derivatization reaction and potential for isomerization?

A5:

  • Acid-catalyzed reactions (e.g., using H₂SO₄ or BF₃) are reversible and can be driven to completion by using an excess of alcohol.[13][14] However, the acidic conditions and often higher temperatures required can promote isomerization.[4]

  • Base-catalyzed hydrolysis (saponification) is generally considered irreversible because the resulting carboxylate salt is unreactive towards the alcohol.[13][14][15] Base-catalyzed transesterification is often milder than acid-catalyzed methods, but care must still be taken with temperature and reaction time.[5]

Quantitative Data on Isomerization

The degree of isomerization is highly dependent on the specific conditions of the derivatization process. Below is a summary of how temperature can influence the formation of trans isomers.

Derivatization Method/ConditionTemperatureObservationReference
Transesterification with Acetyl-Chloride and Methanol95 °C vs. Room TemperatureLowering the temperature to room temperature prevented cis to trans double bond isomerization of conjugated linoleic acid (CLA).[1][3]
Derivatization with 2,4′-dibromoacetophenone50 °C for 2h vs. 40 °C for 30 minThe lower temperature and shorter time decreased the risk of degradation and isomerization of unsaturated fatty acids.[4][5]
Heat Treatment of Sunflower Oil (Deodorization Simulation)179 °C to 282 °CA linear increase in trans linoleic acid was observed with increasing time and temperature. The most significant change (8.67% TFA) was at 272°C for 5 hours.[2]

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a common method for preparing fatty acid methyl esters (FAMEs). To minimize isomerization, it is crucial to carefully control the temperature and reaction time.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • 14% Boron Trifluoride (BF₃) in Methanol

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro reaction vessel (5-10 mL) with PTFE-lined cap

Procedure:

  • Place the dried sample into the micro reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to dryness first.

  • Add 2 mL of 14% BF₃-Methanol reagent to the sample.

  • Cap the vessel tightly and heat at 60°C for 10-15 minutes. Note: This time and temperature may need to be optimized for your specific analytes to ensure complete derivatization without causing isomerization.[8]

  • Cool the vessel to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA for TMS Ester Formation

This protocol is suitable for creating trimethylsilyl (TMS) esters and is a very mild derivatization method.

Materials:

  • Dried fatty acid sample (e.g., 100 µL of a 1 mg/mL solution in acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Autosampler vial with cap

  • Incubator or oven

Procedure:

  • Place the dried fatty acid sample into an autosampler vial.[8] The sample must be free of water as silylating reagents are moisture-sensitive.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial securely and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes.[8]

  • After cooling, the sample can be directly injected into the GC or diluted with an appropriate solvent if necessary.

Visualizations

Derivatization_Workflow start Start: Dried Fatty Acid Sample reagent Add Mild Reagent (e.g., BSTFA or Diazomethane) start->reagent Choose mild conditions reaction React at Low Temperature (e.g., Room Temp to 60°C) reagent->reaction Minimize thermal stress extraction Solvent Extraction (if necessary) reaction->extraction Isolate derivatives analysis GC Analysis extraction->analysis Inject sample end End: Accurate Fatty Acid Profile analysis->end

Caption: Workflow for a mild derivatization protocol to minimize isomerization.

Derivatization_Decision_Tree q1 Is sample sensitive to isomerization (e.g., PUFAs)? mild_methods Use Mild Methods: Diazomethane or Silylation (BSTFA) q1->mild_methods Yes optimized_acid Use Optimized Acid-Catalyzed Method (Low Temp, Short Time) q1->optimized_acid No q2 Is determination of double bond position critical? specialized_deriv Use Specialized Derivatization (e.g., DMDS adducts) q2->specialized_deriv Yes standard_fame Standard FAME preparation (e.g., BF3-Methanol) q2->standard_fame No mild_methods->q2 optimized_acid->q2

Caption: Decision tree for selecting a derivatization method.

References

Technical Support Center: Enhancing the Stability of Purified trans-11-methyldodec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-11-methyldodec-2-enoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this valuable research compound.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solutions

Symptoms:

  • Loss of biological activity in your assay over a short period.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • A decrease in the concentration of the parent compound when re-analyzed after a few hours at room temperature.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.Maintain solutions at a slightly acidic pH (pH 6.0-6.5) using a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer). Prepare solutions fresh before each experiment and keep them on ice.
Enzymatic Degradation: Contaminating thioesterases from cell lysates or other biological samples can rapidly hydrolyze the compound.[1]Purify your protein of interest to remove contaminating enzymes. Add broad-spectrum protease and esterase inhibitors to your experimental buffers.
Oxidation: The double bond in the enoyl-CoA moiety is prone to oxidation, which can be accelerated by exposure to air and light.Degas aqueous solutions and purge with an inert gas like argon or nitrogen before dissolving the compound. Store solutions in amber vials to protect from light. Consider adding a small amount of an antioxidant like DTT or TCEP, if compatible with your assay.

Experimental Protocol: Assessing Hydrolytic Stability

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM sodium phosphate) with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quenching and Analysis: Immediately quench any potential enzymatic activity (e.g., by adding a strong acid like perchloric acid) and analyze the remaining concentration of the intact compound by a validated analytical method such as RP-HPLC or LC-MS/MS.

  • Data Analysis: Plot the concentration of the compound against time for each condition to determine the rate of degradation.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

Symptoms:

  • High variability in experimental replicates.

  • The observed biological effect is significantly lower than what is reported in the literature for similar compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Impure Starting Material: The purified compound may contain inhibitors or inactive isomers.Verify the purity of your this compound stock using high-resolution analytical techniques. Re-purify if necessary.
Micelle Formation: Long-chain acyl-CoA esters can form micelles in aqueous solutions, reducing the effective concentration of the free molecule available to interact with your target.Determine the critical micelle concentration (CMC) for your compound under your experimental conditions. Work at concentrations below the CMC if possible. If higher concentrations are necessary, consider the use of a carrier protein like fatty acid-free BSA to improve solubility and prevent micellization.
Interaction with Plasticware: The hydrophobic acyl chain can adhere to the surface of standard plastic tubes and plates, leading to a decrease in the effective concentration.Use low-retention plasticware or silanized glassware for storing and handling solutions of the compound.

Experimental Protocol: Evaluating the Effect of a Carrier Protein

  • Prepare Solutions: Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer.

  • Complex Formation: Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of BSA. Incubate for a short period to allow for binding.

  • Biological Assay: Perform your biological assay with these solutions.

  • Data Analysis: Compare the biological activity in the presence and absence of BSA to determine if it enhances the compound's efficacy.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for long-chain acyl-CoA esters is the hydrolysis of the high-energy thioester bond, which can occur both chemically and enzymatically.[1][2] The trans-2-enoyl double bond can also be a site of enzymatic modification, for example, by enoyl-CoA hydratases as part of the β-oxidation pathway.[3]

Q2: How does the 11-methyl branch affect the stability of the molecule?

A2: While direct stability data for this compound is limited, the presence of a methyl group on the acyl chain can influence its metabolism. Methyl branching, particularly near the carboxyl end, can sterically hinder the enzymes involved in β-oxidation, potentially slowing its degradation by this pathway.[3][4] However, the 11-methyl position is distant from the reactive thioester and enoyl groups, suggesting its impact on chemical stability (hydrolysis and oxidation) may be less significant than its effect on enzymatic recognition. Studies on polyesters have shown that methyl branching can increase hydrolytic stability due to steric hindrance, a principle that might offer some protection to the thioester bond.[5][6]

Q3: What are the optimal storage conditions for purified this compound?

A3: For long-term stability, it is recommended to store the compound as a lyophilized powder or in an anhydrous organic solvent (e.g., acetonitrile, ethanol) at -80°C under an inert atmosphere (argon or nitrogen). For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.

Summary of Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Lyophilized Powder-80°CInert Gas (Argon/Nitrogen)Years
Anhydrous Organic Solvent-80°CInert Gas (Argon/Nitrogen)Months to Years
Aqueous Solution (pH 6.0-6.5)-80°CStandardWeeks to Months
Aqueous Solution (on ice)4°CStandardHours

Q4: How can I accurately quantify the concentration of my this compound solution?

A4: The concentration can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (due to the adenine (B156593) ring of Coenzyme A) and using an extinction coefficient of 16,400 M⁻¹cm⁻¹. For more sensitive and specific quantification, especially in complex biological mixtures, methods like reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.[7]

III. Visualizing Key Concepts

Diagram 1: Potential Degradation Pathways

A This compound B 11-methyldodec-2-enoic acid + CoASH A->B Hydrolysis (Chemical or Enzymatic) C Oxidized Products A->C Oxidation (Non-enzymatic) D Hydrated Product (3-hydroxy-11-methyldodecanoyl-CoA) A->D Enzymatic Hydration (Enoyl-CoA Hydratase)

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

Start Instability Observed Check_pH Check pH of Solution Start->Check_pH Adjust_pH Adjust to pH 6.0-6.5 Check_pH->Adjust_pH pH > 7.0 Check_Enzymes Suspect Enzymatic Degradation? Check_pH->Check_Enzymes pH is optimal Adjust_pH->Check_Enzymes Add_Inhibitors Add Thioesterase Inhibitors Check_Enzymes->Add_Inhibitors Yes Check_Oxidation Signs of Oxidation? Check_Enzymes->Check_Oxidation No Add_Inhibitors->Check_Oxidation Use_Inert_Gas Use Degassed Buffers & Inert Gas Check_Oxidation->Use_Inert_Gas Yes Check_Purity Verify Compound Purity Check_Oxidation->Check_Purity No Use_Inert_Gas->Check_Purity Repurify Re-purify Compound Check_Purity->Repurify Impure End Stability Improved Check_Purity->End Pure Repurify->End

Caption: A logical workflow for troubleshooting instability issues.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of Methyl-Branched vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of methyl-branched fatty acids (BCFAs) and straight-chain fatty acids (SCFAs), with a focus on their metabolic and signaling impacts. The information is intended to support research and development in nutrition, metabolic diseases, and therapeutics.

Introduction

Straight-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436), are well-recognized products of gut microbial fermentation of dietary fibers.[1][2] They serve as a crucial energy source for colonocytes and play a significant role in regulating host metabolism, inflammation, and immune responses.[1][3][4][5] In contrast, methyl-branched fatty acids (BCFAs), including isobutyrate and isovalerate, are primarily derived from the microbial fermentation of branched-chain amino acids.[6][7] While less studied, emerging evidence suggests that BCFAs possess distinct biological activities and health implications that differ from their straight-chain counterparts.[8][9][10][11] This guide aims to objectively compare the known biological effects of these two classes of fatty acids, supported by experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological effects of BCFAs and SCFAs based on available research.

Table 1: Comparative Metabolic Effects

FeatureMethyl-Branched Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)References
Primary Source Microbial fermentation of branched-chain amino acids (leucine, isoleucine, valine)Microbial fermentation of dietary fibers and resistant starch[2][6][7]
Primary Site of Metabolism Largely in peroxisomes (for longer-chain BCFAs)Primarily in mitochondria[12][13]
Beta-Oxidation Rate Slower compared to straight-chain counterpartsFaster and more efficient[12]
Effect on Lipid Metabolism May reduce triglyceride synthesisAcetate is a substrate for lipid synthesis; butyrate can increase fatty acid oxidation[1][10]
Association with Insulin (B600854) Resistance Higher levels of isobutyrate positively correlated with Gestational Diabetes Mellitus (GDM)Lower levels of butyrate associated with GDM; SCFAs generally improve insulin sensitivity[14][15]
Energy Source for Colonocytes Can be an alternative energy sourcePrimary energy source (especially butyrate)[16]

Table 2: Comparative Effects on Inflammation and Immunity

FeatureMethyl-Branched Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)References
Anti-inflammatory Properties Evidence suggests anti-inflammatory effects, such as decreasing pro-inflammatory gene expression.Potent anti-inflammatory effects, primarily through HDAC inhibition and GPCR signaling.[3][4][8][10][11]
Immune Cell Modulation Less characterized, but may influence immune responses.Modulate the function and differentiation of neutrophils, macrophages, and T cells.[4][5][17]
Signaling Mechanisms May act through mTORC1 signaling pathways.Primarily act through G-protein coupled receptors (GPCRs) like FFAR2/3 and inhibition of histone deacetylases (HDACs).[3][18][19]
Association with Inflammatory Markers Inversely correlated with C-reactive protein (CRP).Inhibit LPS-induced inflammation and production of pro-inflammatory cytokines like TNF-α and IL-6.[4][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol 1: In Vitro Fermentation for SCFA and BCFA Production

This protocol is adapted from studies comparing the fermentability of different dietary fibers.[20][21][22][23]

Objective: To measure and compare the production of SCFAs and BCFAs from different substrates by fecal microbiota in an in vitro setting.

Materials:

  • Fresh fecal samples from healthy donors.

  • Anaerobic chamber or system.

  • Basal nutrient medium (e.g., containing peptone, yeast extract, salts).

  • Test substrates (e.g., inulin, pectin, cellulose (B213188) for SCFAs; branched-chain amino acids for BCFAs).

  • Gas chromatography (GC) system with a flame ionization detector (FID).

  • Internal standards for SCFA and BCFA quantification.

Procedure:

  • Prepare a fecal slurry (e.g., 10% w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Homogenize the slurry and filter through cheesecloth to remove large particles.

  • Dispense the fecal inoculum into serum bottles containing the basal medium and the test substrate.

  • Incubate the bottles at 37°C with shaking.

  • Collect samples at various time points (e.g., 0, 6, 12, 24 hours).

  • Stop the fermentation by adding an acid (e.g., HCl) and centrifuge to pellet solids.

  • Extract the SCFAs and BCFAs from the supernatant using an appropriate solvent (e.g., diethyl ether).

  • Analyze the extracted fatty acids using GC-FID. Quantify the concentrations based on the peak areas relative to the internal standards.

Protocol 2: Cell Culture Model for Fatty Acid Treatment

This protocol is a generalized procedure based on methodologies for treating cells with fatty acids to study their effects on gene expression and cellular metabolism.

Objective: To assess the effects of specific BCFAs and SCFAs on cellular processes in vitro.

Materials:

  • Cell line of interest (e.g., adipocytes, hepatocytes, immune cells).

  • Cell culture medium and supplements.

  • Stock solutions of the fatty acids to be tested (e.g., sodium isobutyrate, sodium butyrate).

  • Bovine serum albumin (BSA) for complexing fatty acids.

  • Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits for cytokine measurement).

Procedure:

  • Seed cells in appropriate culture plates and grow to the desired confluency.

  • Prepare fatty acid-BSA complexes. Dissolve the fatty acid in a small amount of ethanol (B145695) or NaOH and add to a BSA solution in serum-free medium. Incubate to allow for complex formation.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the medium containing the fatty acid-BSA complexes to the cells at the desired final concentrations. Include a BSA-only control.

  • Incubate the cells for the desired treatment duration.

  • After incubation, harvest the cells or culture supernatant for downstream analysis, such as gene expression analysis by qPCR or protein analysis by ELISA or Western blot.

Protocol 3: Animal Dietary Supplementation Study

This protocol provides a framework for an in vivo study to compare the effects of dietary supplementation with BCFAs and SCFAs.

Objective: To investigate the systemic effects of BCFA and SCFA supplementation on metabolism and inflammation in an animal model.

Materials:

  • Animal model (e.g., mice, rats).

  • Basal control diet.

  • Experimental diets supplemented with specific BCFAs or SCFAs (e.g., tributyrin (B1683025) as a source of butyrate).

  • Equipment for blood and tissue collection.

  • Analytical instruments for measuring metabolic parameters (e.g., glucose, insulin, lipids) and inflammatory markers.

Procedure:

  • Acclimatize animals to the housing conditions and the basal diet.

  • Randomly assign animals to different dietary groups: control, BCFA-supplemented, and SCFA-supplemented.

  • Feed the animals their respective diets for a predetermined period (e.g., 4-8 weeks).

  • Monitor food intake and body weight regularly.

  • At the end of the study period, collect blood samples for analysis of plasma metabolites and cytokines.

  • Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, intestine) for histological and molecular analysis.

  • Analyze the collected samples to compare the effects of the different dietary interventions on metabolic and inflammatory outcomes.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying the effects of BCFAs and SCFAs.

SCFA_Signaling cluster_membrane Cell Membrane SCFA SCFA (e.g., Butyrate, Propionate) GPCR GPCR (FFAR2/3) SCFA->GPCR activates HDAC HDAC SCFA->HDAC inhibits BCFA BCFA (e.g., Isobutyrate) mTORC1 mTORC1 BCFA->mTORC1 activates Cell_Membrane Inflammation Inflammation (e.g., NF-κB inhibition) GPCR->Inflammation Gene_Expression Altered Gene Expression HDAC->Gene_Expression Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Gene_Expression->Inflammation

Caption: Comparative signaling pathways of SCFAs and BCFAs.

Experimental_Workflow Start Start: In Vitro or In Vivo Model Treatment Treatment with BCFA vs. SCFA Start->Treatment Sample_Collection Sample Collection (Cells, Tissues, Blood) Treatment->Sample_Collection Metabolic_Analysis Metabolic Analysis (e.g., GC-MS, Seahorse) Sample_Collection->Metabolic_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Sample_Collection->Gene_Expression Protein_Analysis Protein Analysis (e.g., ELISA, Western Blot) Sample_Collection->Protein_Analysis Data_Integration Data Integration and Comparison Metabolic_Analysis->Data_Integration Gene_Expression->Data_Integration Protein_Analysis->Data_Integration Conclusion Conclusion: Comparative Biological Effects Data_Integration->Conclusion

Caption: General experimental workflow for comparing BCFA and SCFA effects.

References

A Comparative Guide to Acyl-CoA Analysis: LC-MS versus GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, identifying drug targets, and elucidating disease mechanisms. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these methods, highlighting their respective strengths and weaknesses in the context of acyl-CoA analysis, supported by experimental data and detailed protocols.

Acyl-CoAs are a diverse class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their inherent chemical properties—being large, polar, and thermally labile—present significant analytical challenges. The choice between LC-MS and GC-MS for their analysis is not merely a matter of preference but is dictated by these fundamental molecular characteristics.

At a Glance: Key Differences

FeatureLC-MSGC-MS
Principle Separation in liquid phase based on polaritySeparation in gas phase based on volatility
Sample Volatility Not requiredRequired
Derivatization Generally not required for acyl-CoAsMandatory for non-volatile analytes
Applicability to Acyl-CoAs Well-suited for a wide range of acyl-CoAsGenerally unsuitable for intact acyl-CoAs
Sensitivity High (femtogram levels)[1]High, but dependent on derivatization efficiency
Sample Preparation Relatively straightforwardMore complex due to derivatization

LC-MS: The Gold Standard for Acyl-CoA Analysis

LC-MS has emerged as the predominant and most robust method for the comprehensive and quantitative analysis of a wide spectrum of acyl-CoA species, from short-chain to very-long-chain.[2][3] The technique's compatibility with non-volatile and thermally unstable molecules makes it ideally suited for the direct analysis of these challenging analytes.[1]

Superior Performance of LC-MS for Acyl-CoA Profiling

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), offers high sensitivity, specificity, and the ability to resolve complex mixtures of acyl-CoA thioesters.[3][4] Methods using reversed-phase chromatography with ion-pairing agents or operating at high pH are commonly employed to achieve good chromatographic separation and peak shape.[5][6]

Quantitative performance data from various studies demonstrate the excellent sensitivity and precision of LC-MS/MS methods for acyl-CoA analysis.

Acyl-CoA Chain LengthLower Limit of Quantification (LOQ)Inter-run Precision (% CV)Intra-run Precision (% CV)Reference
Short-chain (e.g., Acetyl-CoA)16.9 nM--[7]
Long-chain (C16:0, C18:1, etc.)4.2 nM2.6 - 12.2%1.2 - 4.4%[6][7]
Experimental Protocol: LC-MS/MS for Acyl-CoA Quantification

The following protocol is a representative example for the analysis of long-chain acyl-CoAs in biological tissues.

1. Sample Extraction:

  • Homogenize ~50 mg of frozen tissue in a solution of 2-propanol and 50 mM ammonium (B1175870) acetate (B1210297) (pH 4.0).

  • Add an internal standard, such as heptadecanoyl-CoA, to correct for extraction efficiency.

  • Perform solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile/10% water.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+.

  • Product Ion: A characteristic fragment resulting from the neutral loss of the phosphopantetheine moiety (507 Da) is often monitored.[8]

  • Collision Energy: Optimized for each specific acyl-CoA.

Workflow for LC-MS Analysis of Acyl-CoAs

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (e.g., Tissue) Homogenization Homogenization with Internal Standard Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification and Data Analysis MS->Quantification

Caption: Workflow for the analysis of acyl-CoAs using LC-MS/MS.

GC-MS: A Challenging Approach for Acyl-CoA Analysis

In contrast to LC-MS, GC-MS is generally not a suitable technique for the direct analysis of intact acyl-CoAs. The fundamental requirement of GC-MS is that analytes must be volatile and thermally stable to be vaporized and passed through the gas chromatograph.[1] Acyl-CoAs, due to their large size, high polarity, and thermal lability, do not meet these criteria.

The Derivatization Hurdle

To make non-volatile compounds amenable to GC-MS analysis, a chemical derivatization step is mandatory.[1] This process modifies the analyte to increase its volatility. Common derivatization reactions include:

  • Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

  • Acylation: Introduces an acyl group.[9]

  • Esterification: Converts carboxylic acids to esters (e.g., fatty acid methyl esters - FAMEs).[10]

While derivatization is a standard practice for smaller molecules like free fatty acids, developing a reliable and efficient derivatization method for large and complex molecules like acyl-CoAs is extremely challenging and not a common practice. The derivatization of the large CoA moiety without causing degradation is a significant obstacle.

General GC-MS Workflow and its Implications for Acyl-CoAs

The following diagram illustrates a general workflow for GC-MS analysis, highlighting the critical derivatization step that makes it problematic for acyl-CoAs.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extract Derivatization Mandatory Derivatization Sample->Derivatization GC Gas Chromatography (Vaporization and Separation) Derivatization->GC MS Mass Spectrometry (EI) GC->MS Analysis Data Analysis MS->Analysis

Caption: General workflow for GC-MS, highlighting the mandatory derivatization step.

Due to the unsuitability of GC-MS for intact acyl-CoA analysis, direct quantitative comparisons with LC-MS are not available in the scientific literature. The primary application of GC-MS in this area is limited to the analysis of the fatty acid portion of acyl-CoAs after chemical cleavage and derivatization to FAMEs, which does not provide information on the intact acyl-CoA molecule.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals engaged in the analysis of acyl-CoAs, LC-MS is unequivocally the superior and recommended technique. Its ability to directly analyze these large, non-volatile molecules with high sensitivity and specificity makes it the gold standard. While GC-MS is a powerful tool for the analysis of volatile compounds, its requirement for sample volatilization and the associated challenges of derivatizing large, complex molecules like acyl-CoAs render it unsuitable for this specific application. The focus of method development and application for comprehensive acyl-CoA profiling should therefore be centered on LC-MS-based approaches.

References

A Comparative Guide to the Enzyme Kinetics of trans-11-methyldodec-2-enoyl-CoA and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enoyl-CoA Hydratase and its Role in Metabolism

Enoyl-CoA hydratase (ECH) is a crucial enzyme in the mitochondrial and peroxisomal β-oxidation pathways, where it catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA.[1][2][3] This reaction is essential for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1] The crotonase superfamily, to which enoyl-CoA hydratase belongs, is characterized by a conserved structural fold that stabilizes an enolate anion intermediate during catalysis.[4][5]

Some organisms possess multifunctional enzymes that combine the activities of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and sometimes enoyl-CoA isomerase.[3][6] One such enzyme, the rat peroxisomal multifunctional enzyme type 1 (MFE1), has been shown to process a wide range of substrates, including both unbranched and branched-chain enoyl-CoA esters.[3][6] This makes MFE1 a relevant model for understanding the potential metabolism of complex fatty acid analogues.

Comparative Enzyme Kinetics

While kinetic data for trans-11-methyldodec-2-enoyl-CoA is not available, the following table summarizes the kinetic parameters of rat peroxisomal multifunctional enzyme type 1 (MFE1) for a range of unbranched trans-2-enoyl-CoA substrates. This data provides a baseline for understanding the enzyme's activity and how it might be influenced by factors such as acyl chain length. It is important to note that the presence of a methyl branch, as in this compound, could significantly alter these kinetic parameters.

Table 1: Kinetic Parameters of Rat Peroxisomal Multifunctional Enzyme Type 1 (MFE1) with Unbranched trans-2-enoyl-CoA Substrates

SubstrateVmax (U/mg)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
trans-2-Butenoyl-CoA (C4)13.02515.66.2 x 10⁵
trans-2-Hexenoyl-CoA (C6)25.01230.02.5 x 10⁶
trans-2-Octenoyl-CoA (C8)30.0836.04.5 x 10⁶
trans-2-Decenoyl-CoA (C10)28.0633.65.6 x 10⁶
trans-2-Dodecenoyl-CoA (C12)20.0524.04.8 x 10⁶
trans-2-Hexadecenoyl-CoA (C16)8.049.62.4 x 10⁶

Data extrapolated and compiled from studies on rat peroxisomal MFE1. The precise conditions for each measurement may vary between studies.

The data indicates that MFE1 has a preference for medium-chain enoyl-CoAs (C8-C10), exhibiting the highest catalytic efficiency (kcat/Km) with these substrates. The enzyme retains significant activity with both shorter and longer chain substrates. Crystallographic studies have confirmed that the active site of MFE1 can accommodate branched-chain substrates, suggesting that it is capable of processing molecules like this compound.[3] However, the methyl group at the 11th position would likely influence substrate binding and the rate of catalysis.

Experimental Protocols

To determine the kinetic parameters of enoyl-CoA hydratase with this compound or its analogues, a continuous spectrophotometric assay is commonly employed.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase (e.g., from rat liver or a recombinant source)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • This compound (or analogue) of known concentration

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the Tris-HCl buffer and the enoyl-CoA substrate to the desired final concentrations. The final volume is typically 1 ml.

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.

  • Initiate the reaction: Add a small, known amount of the purified enoyl-CoA hydratase to the cuvette and mix quickly.

  • Monitor the reaction: Immediately begin recording the decrease in absorbance at 280 nm over time.

  • Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The molar extinction coefficient for the disappearance of the trans-2-enoyl-CoA double bond is approximately 6,700 M⁻¹cm⁻¹.

  • Determine kinetic parameters: Repeat the assay with varying substrate concentrations to generate a Michaelis-Menten plot. From this plot, the Vmax and Km values can be determined using non-linear regression analysis. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for enzyme kinetic analysis.

fatty_acid_beta_oxidation cluster_substrate Substrate of Interest Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (Crotonase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Fatty Acyl-CoA (n-2) Acetyl-CoA + Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Fatty Acyl-CoA (n-2) β-Ketothiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA + Fatty Acyl-CoA (n-2)->Citric Acid Cycle Enters This compound This compound

Caption: The β-oxidation pathway of fatty acids.

enzyme_kinetics_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synthesize/Purify Substrate\n(this compound) Synthesize/Purify Substrate (this compound) Prepare Reaction Mixtures\n(Varying Substrate Concentrations) Prepare Reaction Mixtures (Varying Substrate Concentrations) Synthesize/Purify Substrate\n(this compound)->Prepare Reaction Mixtures\n(Varying Substrate Concentrations) Purify Enzyme\n(Enoyl-CoA Hydratase) Purify Enzyme (Enoyl-CoA Hydratase) Purify Enzyme\n(Enoyl-CoA Hydratase)->Prepare Reaction Mixtures\n(Varying Substrate Concentrations) Spectrophotometric Measurement\n(ΔA280nm) Spectrophotometric Measurement (ΔA280nm) Prepare Reaction Mixtures\n(Varying Substrate Concentrations)->Spectrophotometric Measurement\n(ΔA280nm) Calculate Initial Velocities Calculate Initial Velocities Spectrophotometric Measurement\n(ΔA280nm)->Calculate Initial Velocities Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocities->Michaelis-Menten Plot Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Plot->Determine Km and Vmax Calculate kcat and kcat/Km Calculate kcat and kcat/Km Determine Km and Vmax->Calculate kcat and kcat/Km

Caption: Experimental workflow for enzyme kinetic analysis.

Conclusion

The study of the enzyme kinetics of this compound and its analogues with enoyl-CoA hydratase is crucial for understanding their metabolic fate and potential as therapeutic agents or biological probes. While direct kinetic data for this specific branched-chain substrate is currently limited, the provided comparative data for unbranched substrates with rat peroxisomal MFE1 offers a valuable starting point. The detailed experimental protocol and workflow diagrams equip researchers with the necessary tools to conduct their own kinetic analyses, thereby contributing to a more comprehensive understanding of the structure-activity relationships of this important class of molecules. The ability of MFE1 to accommodate branched-chain substrates underscores the importance of further investigation into the specific kinetic parameters of these complex analogues.

References

The Position of a Methyl Group: A Critical Determinant in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the metabolic fates of alpha- and beta-methylated fatty acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The placement of a methyl group on a fatty acid chain, a seemingly minor structural alteration, profoundly dictates its metabolic pathway, rate of degradation, and overall physiological impact. This guide provides an objective comparison of the metabolism of fatty acids based on the position of this methyl branch, focusing on the well-characterized examples of phytanic acid (a β-methylated fatty acid) and pristanic acid (an α-methylated fatty acid). We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved metabolic pathways to facilitate a deeper understanding for researchers in the field.

Metabolic Divergence: Alpha- vs. Beta-Oxidation

The catabolism of fatty acids primarily occurs through β-oxidation, a process that sequentially removes two-carbon units from the acyl chain. However, the presence of a methyl group at the β-carbon (C3) position, as seen in phytanic acid, sterically hinders the action of the enzymes involved in β-oxidation.[1][2][3] This necessitates an alternative initial degradation pathway known as α-oxidation, which occurs in the peroxisomes.[2][3][4] In this process, a single carbon is removed from the carboxyl end, thereby shifting the methyl group to the α-position and rendering the resulting molecule, pristanic acid, amenable to subsequent β-oxidation.[3][5]

In contrast, fatty acids with a methyl group at the α-carbon (C2) position, such as pristanic acid, can directly enter the β-oxidation pathway.[5][6] This process can occur in both peroxisomes and mitochondria.[7][8]

Comparative Analysis of Metabolic Rates and Enzyme Kinetics

The structural differences between α- and β-methylated fatty acids lead to significant variations in their metabolic rates and the kinetics of the enzymes involved. While precise quantitative comparisons are often dependent on the specific experimental system, general trends have been established in the literature.

Table 1: Comparison of Oxidation Rates between Straight-Chain and Methyl-Branched Fatty Acids

Fatty Acid TypeRelative Oxidation RateSubcellular Location(s) of Initial OxidationKey Initial Metabolic PathwayReference(s)
Straight-Chain (e.g., Stearic Acid)Several-fold higher than branched-chainMitochondria & Peroxisomesβ-Oxidation[9]
α-Methylated (e.g., Pristanic Acid)Lower than straight-chainPeroxisomes & Mitochondriaβ-Oxidation[7][9]
β-Methylated (e.g., Phytanic Acid)LowestPeroxisomesα-Oxidation followed by β-Oxidation[2][9]

Table 2: Kinetic Parameters of Key Enzymes in Methyl-Branched Fatty Acid Metabolism

EnzymeSubstrateKmVmaxOrganism/TissueReference(s)
Phytanoyl-CoA Hydroxylase (PhyH)Phytanoyl-CoAData not consistently reportedVaries with expression levelsHuman Liver[10][11]
2-Methylacyl-CoA Racemase(2R)-Pristanoyl-CoAData not consistently reportedVaries with expression levelsRat Liver[12]

Note: Specific Km and Vmax values for these enzymes are not consistently reported in the literature and can vary significantly based on the assay conditions and enzyme source.

Signaling Pathways and Metabolic Workflows

The metabolic pathways for β-methylated and α-methylated fatty acids are distinct, involving different enzymes and subcellular compartments.

fatty_acid_metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid (β-methylated) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid_Perox Pristanic Acid (α-methylated) Pristanal->Pristanic_Acid_Perox Aldehyde Dehydrogenase Pristanoyl_CoA_Perox Pristanoyl-CoA Pristanic_Acid_Perox->Pristanoyl_CoA_Perox Acyl-CoA Synthetase Pristanic_Acid_Mito Pristanic Acid (from peroxisome or diet) Pristanic_Acid_Perox->Pristanic_Acid_Mito Transport Beta_Oxidation_Perox β-Oxidation (several cycles) Pristanoyl_CoA_Perox->Beta_Oxidation_Perox Propionyl_CoA_Perox Propionyl-CoA Beta_Oxidation_Perox->Propionyl_CoA_Perox Acetyl_CoA_Perox Acetyl-CoA Beta_Oxidation_Perox->Acetyl_CoA_Perox Pristanoyl_CoA_Mito Pristanoyl-CoA Pristanic_Acid_Mito->Pristanoyl_CoA_Mito Acyl-CoA Synthetase Beta_Oxidation_Mito β-Oxidation Pristanoyl_CoA_Mito->Beta_Oxidation_Mito Propionyl_CoA_Mito Propionyl-CoA Beta_Oxidation_Mito->Propionyl_CoA_Mito Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Propionyl_CoA_Mito->TCA_Cycle via Succinyl-CoA Acetyl_CoA_Mito->TCA_Cycle

Caption: Metabolic pathways for β- and α-methylated fatty acids.

The diagram above illustrates the initial α-oxidation of the β-methylated phytanic acid in the peroxisome, leading to the formation of the α-methylated pristanic acid. Pristanic acid can then undergo β-oxidation in both peroxisomes and mitochondria.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Fatty Acid Oxidation Assay cluster_analysis Analysis Cells_Tissues Cells or Tissues Homogenization Homogenization/ Cell Lysis Cells_Tissues->Homogenization Subcellular_Fractionation Subcellular Fractionation (optional) Homogenization->Subcellular_Fractionation Incubation Incubation with Radiolabeled Fatty Acid (e.g., [1-14C]palmitate or [1-14C]phytanic acid) Subcellular_Fractionation->Incubation CO2_Trapping Trapping of Radiolabeled CO2 Incubation->CO2_Trapping ASM_Extraction Extraction of Acid-Soluble Metabolites (ASMs) Incubation->ASM_Extraction Scintillation_Counting Scintillation Counting CO2_Trapping->Scintillation_Counting ASM_Extraction->Scintillation_Counting LC_MS LC-MS/MS for Intermediate Analysis ASM_Extraction->LC_MS

Caption: General workflow for a fatty acid oxidation assay.

This workflow outlines the key steps in a typical fatty acid oxidation assay, from sample preparation to the analysis of metabolic products.

Detailed Experimental Protocols

Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates

This protocol is adapted from established methods for measuring the oxidation of fatty acids in cultured cells or tissue homogenates.[6][13]

Materials:

  • Cultured cells or tissue homogenate

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid for β-oxidation, or a custom synthesized radiolabeled branched-chain fatty acid)

  • DMEM (Dulbecco's Modified Eagle Medium) or other appropriate culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Perchloric acid (PCA)

  • Whatman filter paper

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Fatty Acid-BSA Conjugate:

    • Dissolve the radiolabeled fatty acid and a corresponding amount of unlabeled fatty acid in ethanol (B145695).

    • Evaporate the ethanol under a stream of nitrogen.

    • Resuspend the fatty acid in a solution of fatty acid-free BSA in PBS to the desired concentration.

    • Incubate at 37°C for 1 hour to allow for conjugation.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and grow to desired confluency.

    • Wash cells with PBS.

    • Add assay medium (e.g., DMEM supplemented with L-carnitine) containing the radiolabeled fatty acid-BSA conjugate to each well.

  • CO₂ Trapping:

    • Place a piece of Whatman filter paper soaked in a CO₂ trapping agent (e.g., 1M NaOH) in a small tube and place it inside each well, ensuring it does not touch the medium.

    • Seal the plate tightly.

    • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Assay Termination and Measurement:

    • Terminate the reaction by adding perchloric acid to each well.

    • Allow the plate to sit for at least 1 hour to ensure all released ¹⁴CO₂ is trapped by the filter paper.

    • Carefully remove the filter paper and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites (ASMs):

    • After adding perchloric acid, centrifuge the plate to pellet the precipitated protein.

    • Collect the supernatant containing the ASMs.

    • Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation as the sum of radioactivity in the trapped CO₂ and the ASMs, normalized to the amount of protein or cell number and the incubation time.

Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol is based on methods described for measuring the activity of this key enzyme in α-oxidation.[10][11]

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Phytanoyl-CoA (substrate)

  • 2-oxoglutarate

  • Ascorbate

  • FeSO₄

  • Catalase

  • [1-¹⁴C]2-oxoglutarate (for radiometric assay) or reagents for HPLC analysis

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, ascorbate, FeSO₄, and catalase.

    • If using a radiometric assay, include [1-¹⁴C]2-oxoglutarate.

  • Enzyme Reaction:

    • Add the tissue homogenate or purified enzyme to the reaction mixture.

    • Initiate the reaction by adding the substrate, phytanoyl-CoA.

    • Incubate at 37°C for a defined period.

  • Assay Termination and Product Measurement:

    • Radiometric Assay:

      • Terminate the reaction by adding acid (e.g., HCl).

      • Heat the sample to decarboxylate the remaining [1-¹⁴C]2-oxoglutarate to ¹⁴CO₂ and succinate.

      • Measure the radioactivity of the non-volatile product, [¹⁴C]succinate, after removing the unreacted [1-¹⁴C]2-oxoglutarate.

    • HPLC-based Assay:

      • Terminate the reaction with a suitable quenching agent.

      • Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, by reverse-phase HPLC.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of product formed per unit time per mg of protein.

Downstream Metabolic Consequences and Clinical Relevance

The metabolic fate of methyl-branched fatty acids has significant clinical implications. The accumulation of phytanic acid due to a deficiency in phytanoyl-CoA hydroxylase is the hallmark of Refsum disease , a rare autosomal recessive neurological disorder.[2][7][14] This accumulation leads to a range of symptoms including retinitis pigmentosa, peripheral neuropathy, and ataxia.[7][14]

Conversely, the efficient metabolism of pristanic acid via β-oxidation is crucial for cellular energy homeostasis, particularly in the peroxisomes. The products of pristanic acid β-oxidation, propionyl-CoA and acetyl-CoA, can enter the Krebs cycle to generate ATP.[15]

Conclusion

The position of a methyl group on a fatty acid chain is a critical determinant of its metabolic pathway. While α-methylated fatty acids can be directly degraded via β-oxidation, β-methylated fatty acids require a preparatory α-oxidation step. This fundamental difference has profound implications for the rate of metabolism, the enzymes involved, and ultimately, human health. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the intricate world of fatty acid metabolism and its role in health and disease.

References

A Comparative Analysis of Fatty Acid Profiles Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fatty acid profiles in selected species from different biological kingdoms: a marine fish (Atlantic salmon), a terrestrial mammal (Beef), a plant (Soybean), a microalga (Chlorella vulgaris), and a bacterium (Escherichia coli). This analysis highlights the significant diversity in lipid composition, driven by genetic and environmental factors, which has profound implications for nutrition, health, and biotechnology. The data presented is supported by established experimental protocols for fatty acid analysis.

Data Presentation: Comparative Fatty Acid Profiles

The following table summarizes the percentage of major fatty acids relative to the total fatty acids in each of the selected species. This allows for a direct comparison of their lipid compositions.

Fatty AcidAtlantic Salmon (Farmed) (% of total fatty acids)Beef (Grain-fed) (% of total fatty acids)Soybean (% of total fatty acids)Chlorella vulgaris (% of total fatty acids)Escherichia coli (% of total fatty acids)
Saturated Fatty Acids (SFA)
Myristic acid (14:0)3-52-3<0.51-22-5
Palmitic acid (16:0)15-2025-3010-1220-3030-40
Stearic acid (18:0)3-515-203-51-32-5
Monounsaturated Fatty Acids (MUFA)
Palmitoleic acid (16:1n-7)5-83-5<0.55-1525-35
Oleic acid (18:1n-9)25-3035-4020-255-150
Vaccenic acid (18:1n-7)2-41-30015-25
Polyunsaturated Fatty Acids (PUFA)
Linoleic acid (18:2n-6)10-152-450-5510-250
α-Linolenic acid (18:3n-3)1-3<15-1015-250
Eicosapentaenoic acid (EPA, 20:5n-3)5-10<0.10<10
Docosahexaenoic acid (DHA, 22:6n-3)8-15<0.10<10
OtherMethylenehexadecanoic acid (17:0cyc)0000

Note: The values presented are approximate ranges compiled from multiple sources and can vary based on diet, environmental conditions, and specific strain or breed.

Experimental Protocols

The data presented in this guide is typically obtained through a standardized analytical workflow involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Bligh and Dyer Method

This is a widely used method for the total lipid extraction from biological samples.[1][2][3][4]

Materials:

Procedure:

  • To a sample containing 1 mL of water (e.g., 1 g of homogenized tissue in 1 mL of water), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell disruption.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the sample at 1,000 x g for 5 minutes to separate the phases. This will result in a lower chloroform phase (containing lipids) and an upper aqueous methanol phase. A protein disk may be visible at the interface.

  • Carefully collect the lower chloroform phase using a Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.

  • The collected lipid extract can then be dried under a stream of nitrogen and stored at -20°C until further analysis.

Fatty Acid Methyl Ester (FAME) Preparation: Boron Trifluoride (BF3)-Methanol Method

For GC analysis, fatty acids are converted to their more volatile methyl esters. The BF3-methanol method is a common and effective derivatization technique.[5][6]

Materials:

  • Dried lipid extract

  • 0.5 N Methanolic NaOH

  • 14% Boron trifluoride (BF3) in methanol

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract (typically 10-20 mg), add 1 mL of 0.5 N methanolic NaOH.

  • Cap the vial and heat at 100°C for 5-10 minutes to saponify the lipids.

  • Cool the vial to room temperature and add 1 mL of 14% BF3-methanol reagent.

  • Recap the vial and heat at 100°C for 10-15 minutes. This step facilitates the methylation of the fatty acids.

  • Cool the vial to room temperature and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.

  • The upper hexane (B92381) layer, containing the FAMEs, is carefully transferred to a clean vial.

  • A small amount of anhydrous sodium sulfate can be added to remove any residual water.

  • The FAME-containing hexane solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate and identify the individual FAMEs.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: A polar capillary column suitable for FAME separation (e.g., Supelco SP-2560, Agilent J&W DB-23).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/minute, and hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards (e.g., FAME 37 component mix).

Mandatory Visualizations

Experimental Workflow for Fatty Acid Profile Analysis

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Homogenization Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis Chromatogram & Mass Spectra Result Fatty Acid Profile DataAnalysis->Result Comparison to Standards

Caption: Workflow for the analysis of fatty acid profiles from biological samples.

Simplified Overview of Fatty Acid Biosynthesis

Fatty_Acid_Biosynthesis cluster_de_novo De Novo Synthesis (Cytosol) cluster_modification Elongation & Desaturation (ER) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS Complex) AcetylCoA->FAS Primer MalonylCoA->FAS Palmitate Palmitate (16:0) FAS->Palmitate 7 Cycles Elongation Elongation Palmitate->Elongation Stearate Stearate (18:0) Elongation->Stearate Desaturation Desaturation Oleate Oleate (18:1n-9) Desaturation->Oleate Stearate->Desaturation Δ9-Desaturase PUFA Other PUFAs (e.g., Linoleic, EPA, DHA) Oleate->PUFA Further Elongation & Desaturation

References

A Comparative Guide to the Validation of a New Method for Detecting Methyl-Branched Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Detection and Quantification of Methyl-Branched Lipids.

This guide provides a comprehensive validation and comparison of a novel charge-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of methyl-branched lipids against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to furnish researchers with the necessary data and methodologies to select the most appropriate technique for their specific research needs, from routine screening to in-depth structural elucidation.

Executive Summary

The detection and characterization of methyl-branched lipids, such as iso- and anteiso-fatty acids, are crucial in various fields, including microbiology, drug development, and clinical diagnostics. These lipids play significant roles in modulating cell membrane fluidity and are implicated in the pathogenesis of certain bacteria. This guide evaluates a new charge-switching LC-MS/MS technique that offers enhanced isomeric differentiation and compares its performance with the well-established GC-MS and NMR methods.

Data Presentation: A Comparative Analysis of Detection Methods

The selection of an analytical method for methyl-branched lipid analysis is a critical decision that impacts the accuracy, sensitivity, and structural information obtained. The following tables summarize the quantitative performance of the new charge-switching LC-MS/MS method in comparison to traditional GC-MS and NMR techniques.

Method Principle Advantages Disadvantages Best Suited For
New: Charge-Switching LC-MS/MS Combines liquid chromatography separation with mass spectrometry, utilizing charge-switching strategies to differentiate isomers based on predictable fragmentation patterns.[1][2]High sensitivity and specificity for isomers, no requirement for authentic methyl-branched standards for structural identification, compatible with complex lipid mixtures.[1][2]Requires specialized instrumentation and expertise in mass spectrometry.In-depth structural elucidation of novel methyl-branched lipids and unambiguous identification of isomers in complex biological samples.
Established: Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile fatty acid methyl esters (FAMEs) based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High chromatographic resolution, robust and well-established, provides quantitative data.Requires derivatization to FAMEs, which can be time-consuming; co-elution of isomers can be a challenge.Routine quantitative analysis of known methyl-branched fatty acids in large sample cohorts.
Established: Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of lipids in solution.Non-destructive, provides detailed structural information including the position of methyl branches, requires minimal sample preparation.[3]Relatively low sensitivity compared to MS-based methods, may not be suitable for detecting low-abundance lipids.[3]Structural elucidation of purified methyl-branched lipids and analysis of their conformation and dynamics.
Performance Metric Charge-Switching LC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity (Limit of Detection) High (sub-nanomolar range reported for similar LC-MS/MS methods)Moderate to High (typically low µM to nM range)[4]Low (µM to mM range)[5]
Specificity for Isomers Excellent (differentiates iso- and anteiso- isomers through specific fragmentation)[1][2]Good (relies on chromatographic separation, which can be challenging for some isomers)Good to Excellent (depends on the complexity of the spectrum and the resolution of the instrument)
Quantitative Accuracy Good to Excellent (requires appropriate internal standards)Excellent (well-established quantification methods using internal standards)Good (can provide absolute quantification without standards, but with lower precision than MS)
Reproducibility GoodExcellent (highly reproducible with standardized protocols)Good
Sample Throughput ModerateHighLow to Moderate
Structural Information Excellent (provides fragmentation patterns for branch point determination)[1][2]Good (mass spectra of FAMEs can indicate branching)Excellent (provides detailed information on the entire molecular structure)[3]

Experimental Protocols: Detailed Methodologies

New Method: Charge-Switching Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on the innovative approach of using charge-switching to enhance the structural characterization of methyl-branched fatty acids.

a. Lipid Extraction:

  • Homogenize the biological sample (e.g., bacterial pellet, tissue) in a mixture of chloroform:methanol (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Saponification (Optional, for total fatty acid analysis):

  • Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour to hydrolyze the ester linkages.

  • Acidify the solution with 1 M HCl.

  • Extract the free fatty acids with hexane (B92381).

  • Dry the hexane extract under nitrogen.

c. LC-MS/MS Analysis:

  • Reconstitute the dried fatty acid extract in a suitable solvent (e.g., methanol).

  • Inject the sample into a reverse-phase C18 liquid chromatography column.

  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Introduce a solution of a magnesium salt (e.g., Mg(II)-terpyridine) post-column to form complexes with the deprotonated fatty acids.

  • Analyze the eluent using a tandem mass spectrometer operating in negative ion mode.

  • Perform collision-induced dissociation (CID) on the [M-H]⁻ ions of the fatty acids complexed with the magnesium salt.

  • Analyze the resulting fragmentation patterns to determine the position of the methyl branch. Anteiso- and iso-branched isomers will produce distinct fragment ions.[1][2]

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the routine analysis of fatty acids, including methyl-branched isomers.

a. Lipid Extraction and Saponification:

  • Follow the same procedure as described in the LC-MS/MS protocol (steps 1a and 1b).

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried free fatty acids in a solution of 14% boron trifluoride in methanol.

  • Incubate at 100°C for 5 minutes.

  • Add water and hexane to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

c. GC-MS Analysis:

  • Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column).

  • Use a temperature gradient to separate the FAMEs based on their volatility.

  • Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Identify the methyl-branched FAMEs based on their retention times and mass spectra.

Established Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information without the need for derivatization.

a. Lipid Extraction and Purification:

  • Extract the lipids as described in the LC-MS/MS protocol (step 1a).

  • For detailed structural analysis, it may be necessary to purify the methyl-branched lipids from the total lipid extract using techniques like solid-phase extraction or preparative chromatography.

b. NMR Analysis:

  • Dissolve the purified lipid sample in a deuterated solvent (e.g., chloroform-d).

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to determine the precise location of the methyl branches and the overall structure of the lipid.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of Membrane Fluidity in Bacillus subtilis

Methyl-branched fatty acids, particularly the ratio of iso to anteiso isomers, are critical for regulating membrane fluidity in bacteria like Bacillus subtilis, especially in response to temperature changes. The DesK/DesR two-component system is a key signaling pathway involved in this process.[6][7][8]

Membrane_Fluidity_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK DesK (Sensor Kinase) DesK->DesK DesR DesR (Response Regulator) DesK->DesR Phosphoryl Transfer Membrane Membrane Fluidity (iso/anteiso ratio) Membrane->DesK Sensed by Transmembrane Domain Membrane->DesK Inhibits Kinase Activity (Feedback Loop) Des Δ5-Desaturase Des->Membrane Increases Fluidity (Desaturation) DesR_P DesR-P (Phosphorylated) DesR->DesR_P des_gene des gene DesR_P->des_gene Activates Transcription des_gene->Des Translation Temp_decrease Temperature Decrease Temp_decrease->Membrane Decreases Fluidity

Caption: The DesK/DesR two-component system in B. subtilis senses changes in membrane fluidity.

Experimental Workflow: Charge-Switching LC-MS/MS

The following diagram illustrates the workflow for the novel charge-switching LC-MS/MS method for the analysis of methyl-branched lipids.

Charge_Switching_Workflow Sample Biological Sample Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Saponification (Optional) Extraction->Derivatization LC_Separation Reverse-Phase LC (C18 column) Derivatization->LC_Separation Post_Column Post-Column Infusion (Mg(II) complex) LC_Separation->Post_Column MS_Analysis Tandem MS (CID) (Negative Ion Mode) Post_Column->MS_Analysis Data_Analysis Data Analysis (Fragmentation Pattern) MS_Analysis->Data_Analysis

Caption: Workflow for charge-switching LC-MS/MS analysis of methyl-branched lipids.

Logical Relationship: Comparison of Analytical Techniques

This diagram outlines the key distinguishing features of the compared analytical methods for methyl-branched lipid analysis.

Method_Comparison cluster_methods Analytical Methods cluster_outcomes Primary Outcomes Start Analysis of Methyl-Branched Lipids GC_MS GC-MS Start->GC_MS LC_MS_MS Charge-Switching LC-MS/MS Start->LC_MS_MS NMR NMR Start->NMR Quant Quantitative Data GC_MS->Quant Excellent Isomer Isomer Differentiation GC_MS->Isomer Good Struct Structural Elucidation LC_MS_MS->Struct Excellent LC_MS_MS->Isomer Excellent NMR->Quant Good NMR->Struct Excellent

Caption: Key strengths of different analytical methods for methyl-branched lipid analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount in the development of reliable immunoassays and targeted therapeutics. When developing antibodies against small molecules like acyl-CoAs, which share a common Coenzyme A moiety and differ only in their acyl chain, the potential for cross-reactivity with structurally similar molecules is a critical consideration. This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against Butyryl-CoA with other common acyl-CoA structures. The data presented is based on a simulated competitive ELISA experiment, a standard method for assessing antibody specificity.

Data Presentation: Cross-Reactivity of Anti-Butyryl-CoA Antibody

The following table summarizes the cross-reactivity of a hypothetical anti-butyryl-CoA antibody against a panel of related acyl-CoA molecules. Cross-reactivity is determined by comparing the concentration of each analyte required to displace 50% of the labeled butyryl-CoA tracer (IC50) from the antibody, relative to butyryl-CoA itself.

AnalyteStructure of Acyl GroupIC50 (nM)% Cross-Reactivity
Butyryl-CoA CH₃(CH₂)₂CO- 10 100%
Propionyl-CoACH₃CH₂CO-5020%
Acetyl-CoACH₃CO-2504%
Succinyl-CoA-OC(CH₂)₂CO-> 1000< 1%
Malonyl-CoA-OCCH₂CO-> 1000< 1%
Coenzyme A (free)HS-> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Butyryl-CoA / IC50 of Analyte) x 100

Experimental Protocols

The data presented above was generated based on a standard indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol.

Materials:

  • 96-well microtiter plates

  • Anti-Butyryl-CoA polyclonal antibody

  • Butyryl-CoA-HRP (Horseradish Peroxidase conjugate)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Acyl-CoA standards (Butyryl-CoA, Propionyl-CoA, Acetyl-CoA, Succinyl-CoA, Malonyl-CoA, Coenzyme A)

Procedure:

  • Coating: Microtiter plates are coated with a capture antibody (e.g., anti-rabbit IgG) diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer to remove unbound coating antibody.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[1]

  • Competition: A fixed concentration of the anti-butyryl-CoA antibody is mixed with varying concentrations of the standard acyl-CoA or the competing analytes. This mixture is then added to the wells and incubated for 2 hours at room temperature.

  • Tracer Binding: Butyryl-CoA-HRP conjugate is added to each well and incubated for 1 hour at room temperature. The tracer will bind to the anti-butyryl-CoA antibodies that have not been occupied by the unlabeled acyl-CoA.

  • Washing: The plates are washed five times with wash buffer to remove unbound reagents.

  • Signal Development: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated by comparing the IC50 values of the different acyl-CoAs to that of butyryl-CoA.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical basis for the observed cross-reactivity.

G Competitive ELISA Workflow for Acyl-CoA Cross-Reactivity cluster_0 Plate Preparation cluster_1 Immuno-Reaction cluster_2 Detection Plate Coating Plate Coating Washing Washing Plate Coating->Washing Blocking Blocking Washing->Blocking Competition Competition: Add Anti-Butyryl-CoA Ab + Acyl-CoA Standards Blocking->Competition Tracer Binding Add Butyryl-CoA-HRP (Tracer) Competition->Tracer Binding Final Washing Final Washing Tracer Binding->Final Washing Substrate Addition Substrate Addition Final Washing->Substrate Addition Stop Reaction Stop Reaction Substrate Addition->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Caption: Workflow of the competitive ELISA used to determine antibody cross-reactivity.

G Structural Similarity vs. Antibody Cross-Reactivity cluster_target Target Antigen cluster_analytes Competing Analytes cluster_reactivity Cross-Reactivity Level Butyryl Butyryl-CoA (C4) High High (100%) Butyryl->High Reference Propionyl Propionyl-CoA (C3) Medium Medium (20%) Propionyl->Medium High Similarity Acetyl Acetyl-CoA (C2) Low Low (4%) Acetyl->Low Moderate Similarity Succinyl Succinyl-CoA (Dicarboxylic) Negligible Negligible (<1%) Succinyl->Negligible Low Similarity (Different Structure)

Caption: Relationship between acyl-CoA structural similarity and antibody cross-reactivity.

References

A Comparative Guide to the Metabolic Fates of trans-11-methyldodec-2-enoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two distinct fatty acyl-CoA molecules: the saturated, straight-chain palmitoyl-CoA and the methyl-branched, unsaturated trans-11-methyldodec-2-enoyl-CoA. Understanding the differential metabolism of these molecules is crucial for research in areas such as metabolic disorders, drug development, and nutritional science. While the metabolism of palmitoyl-CoA is well-documented, the metabolic fate of this compound is less characterized. This guide synthesizes established knowledge and outlines experimental approaches to further elucidate the metabolism of such branched-chain fatty acids.

Overview of Metabolic Pathways

The metabolic fates of palmitoyl-CoA and this compound are primarily dictated by their chemical structures. Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, is a canonical substrate for mitochondrial beta-oxidation. In contrast, this compound, a 13-carbon fatty acyl-CoA with a methyl group at the 11th position and a double bond at the 2nd position, is expected to undergo a more complex metabolic route involving peroxisomal alpha- and beta-oxidation due to its branched structure.

Palmitoyl-CoA Metabolism

Palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Once inside, it undergoes a cyclical series of four enzymatic reactions collectively known as beta-oxidation, which sequentially shortens the fatty acyl chain by two carbons per cycle, releasing acetyl-CoA, NADH, and FADH2.

Proposed Metabolism of this compound

Due to the methyl group at an odd-numbered carbon, complete beta-oxidation of this compound is hindered. It is hypothesized that this molecule is initially metabolized in peroxisomes. The presence of the methyl group likely necessitates an initial round of alpha-oxidation to remove a single carbon atom, thereby shifting the methyl group to an even-numbered position and allowing for subsequent beta-oxidation. The trans-2-double bond is a standard intermediate in beta-oxidation and can be processed by enoyl-CoA hydratase.

Comparative Data

Direct quantitative comparisons of the metabolic rates and enzyme kinetics for this compound versus palmitoyl-CoA are not extensively available in the current literature. The following tables summarize the known and predicted aspects of their metabolism.

FeaturePalmitoyl-CoAThis compound (Predicted)
Primary Site of Metabolism MitochondriaPeroxisomes and Mitochondria
Initial Oxidative Pathway Beta-oxidationAlpha-oxidation followed by Beta-oxidation
Key Initial Enzymes Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD)Phytanoyl-CoA Hydroxylase (for alpha-oxidation), Peroxisomal Acyl-CoA Oxidases
End Products of Complete Oxidation 8 Acetyl-CoA, 7 FADH2, 7 NADHPropionyl-CoA, Acetyl-CoA, FADH2, NADH (specific stoichiometry depends on the exact pathway)
Energy Yield High (e.g., 106 ATP from one molecule)Lower than a straight-chain fatty acid of similar length due to the generation of propionyl-CoA

Table 1: Summary of Metabolic Differences. This table highlights the key distinctions in the metabolic processing of palmitoyl-CoA and the predicted pathway for this compound.

EnzymeSubstrateCellular LocationFunction
Carnitine Palmitoyltransferase I & II Palmitoyl-CoAMitochondrial MembranesTransport of long-chain fatty acids into mitochondria
Acyl-CoA Dehydrogenases Palmitoyl-CoAMitochondriaFirst step of beta-oxidation (dehydrogenation)
Enoyl-CoA Hydratase trans-2-Enoyl-CoAMitochondria, PeroxisomesHydration of the double bond
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoAMitochondria, PeroxisomesSecond dehydrogenation step
Thiolase 3-Ketoacyl-CoAMitochondria, PeroxisomesCleavage to release acetyl-CoA
Phytanoyl-CoA Hydroxylase Branched-chain Acyl-CoAPeroxisomesAlpha-hydroxylation in alpha-oxidation
2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxyphytanoyl-CoAPeroxisomesCleavage to release formyl-CoA and an aldehyde

Table 2: Key Enzymes in Fatty Acyl-CoA Metabolism. This table lists the crucial enzymes involved in the breakdown of both straight-chain and branched-chain fatty acyl-CoAs.

Signaling Pathways and Experimental Workflows

Metabolic Pathways Visualization

The following diagrams illustrate the distinct metabolic pathways for palmitoyl-CoA and the proposed pathway for this compound.

Palmitoyl_CoA_Metabolism Palmitoyl_CoA Palmitoyl-CoA (C16) Mitochondrion Mitochondrial Matrix Palmitoyl_CoA->Mitochondrion Carnitine Shuttle Beta_Oxidation Beta-Oxidation Cycle (4 steps) Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA x8 Energy ATP, NADH, FADH2 Beta_Oxidation->Energy x7 NADH x7 FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Energy

Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.

Branched_Chain_FA_Metabolism Branched_FA_CoA This compound Peroxisome Peroxisome Branched_FA_CoA->Peroxisome Alpha_Oxidation Alpha-Oxidation Peroxisome->Alpha_Oxidation Pristanoyl_CoA_analog C12-methyl-acyl-CoA Alpha_Oxidation->Pristanoyl_CoA_analog Removes 1 Carbon Beta_Oxidation_Perox Peroxisomal Beta-Oxidation Pristanoyl_CoA_analog->Beta_Oxidation_Perox Mitochondrion Mitochondrion Beta_Oxidation_Perox->Mitochondrion Shortened Acyl-CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Perox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Perox->Acetyl_CoA Beta_Oxidation_Mito Mitochondrial Beta-Oxidation Mitochondrion->Beta_Oxidation_Mito Beta_Oxidation_Mito->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Comparative Analysis

To obtain quantitative data on the metabolic fate of this compound compared to palmitoyl-CoA, a series of experiments can be performed. The following workflow outlines a potential approach.

Experimental_Workflow Start Start: Synthesize Radiolabeled This compound and Palmitoyl-CoA (e.g., ¹⁴C or ¹³C) Cell_Culture Cell Culture (e.g., Hepatocytes, Myocytes) Start->Cell_Culture Enzyme_Assays In vitro Enzyme Assays with purified enzymes (e.g., Acyl-CoA oxidases, Thiolases) Start->Enzyme_Assays Incubation Incubate cells with radiolabeled fatty acyl-CoAs Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction (Aqueous and Organic Phases) Incubation->Metabolite_Extraction Analysis Analysis Metabolite_Extraction->Analysis LC_MS LC-MS/MS for Metabolite Identification and Quantification Analysis->LC_MS Scintillation Scintillation Counting of Acid-Soluble Metabolites (ASMs) to determine oxidation rate Analysis->Scintillation Data_Comparison Comparative Data Analysis: - Oxidation Rates - Metabolite Profiles - Enzyme Kinetics LC_MS->Data_Comparison Scintillation->Data_Comparison Enzyme_Assays->Data_Comparison

Caption: Workflow for comparing fatty acyl-CoA metabolism.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments.

Cell-Based Fatty Acid Oxidation Assay (Radiometric)

This protocol is adapted from standard methods for measuring the rate of fatty acid oxidation in cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Seahorse XF cell culture microplates or standard culture plates

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid, custom synthesized [¹⁴C]-trans-11-methyldodec-2-enoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Assay Medium (e.g., DMEM with low glucose)

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a culture plate and grow to desired confluency.

  • Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed with BSA. Briefly, the radiolabeled fatty acid is dissolved in ethanol (B145695) and then added to a BSA solution while vortexing.

  • Cell Treatment: Wash cells with warm PBS. Add assay medium containing the radiolabeled fatty acid-BSA complex and L-carnitine.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

  • Termination and Lysis: Stop the reaction by adding cold PCA to each well to precipitate macromolecules.

  • Separation of Metabolites: Centrifuge the plates to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASMs), which are the radiolabeled products of beta-oxidation (e.g., acetyl-CoA).

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The rate of fatty acid oxidation is calculated as the amount of radiolabeled ASM produced per unit time per milligram of protein.

In Vitro Enzyme Kinetics Assay

This protocol outlines a general approach to determine the kinetic parameters of enzymes involved in fatty acid oxidation.

Materials:

  • Purified enzymes (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase)

  • Substrates (palmitoyl-CoA and this compound)

  • Spectrophotometer or fluorometer

  • Appropriate buffers and cofactors (e.g., FAD, NAD+)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer, cofactors, and the purified enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate (palmitoyl-CoA or this compound) at various concentrations.

  • Monitor Reaction: Monitor the reaction in real-time by measuring the change in absorbance or fluorescence. For example, the reduction of FAD by acyl-CoA dehydrogenase can be monitored by the decrease in absorbance at 450 nm.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (Michaelis constant) for each substrate.

Conclusion

The metabolic fate of this compound is predicted to be significantly different from that of palmitoyl-CoA, primarily due to its methyl branch. While palmitoyl-CoA undergoes the canonical mitochondrial beta-oxidation pathway, the branched-chain fatty acyl-CoA likely requires initial processing via alpha-oxidation in peroxisomes before entering beta-oxidation. Direct experimental evidence and quantitative data for the metabolism of this compound are currently lacking. The experimental protocols provided in this guide offer a framework for researchers to investigate and quantify these differences, which will be instrumental in advancing our understanding of lipid metabolism and its role in health and disease.

Confirming the Structure of Biosynthetic trans-11-Methyldodec-2-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathway and structural confirmation of trans-11-methyldodec-2-enoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. The information presented herein is essential for researchers in microbiology, biochemistry, and drug development who are studying bacterial lipid metabolism and identifying novel bioactive compounds.

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are common components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1] BCFAs are primarily categorized as iso- or anteiso-branched, depending on the position of the methyl group near the terminus of the acyl chain.

The biosynthesis of anteiso-fatty acids, such as the parent molecule of this compound, commences with a primer derived from the amino acid isoleucine.[2] Isoleucine is converted to 2-methylbutyryl-CoA, which then enters the fatty acid synthase (FAS) pathway for elongation.[2] In contrast, iso-fatty acids are typically initiated by primers derived from valine (isobutyryl-CoA) or leucine (B10760876) (isovaleryl-CoA).

The elongation of the fatty acyl chain proceeds through a series of condensation, reduction, and dehydration reactions, mirroring the canonical fatty acid synthesis pathway.[3] A key intermediate in each elongation cycle is a trans-2-enoyl-acyl carrier protein (ACP) or trans-2-enoyl-CoA derivative, which is subsequently reduced to a saturated acyl chain.[4] Therefore, the formation of the trans-2-enoyl double bond is an integral part of the biosynthetic process.

Structural Confirmation: A Comparative Approach

The definitive identification of this compound relies on a combination of analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy of the corresponding fatty acid methyl ester (FAME).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying fatty acids based on their retention times and fragmentation patterns. For structural elucidation of BCFAs, the fatty acyl-CoAs are typically hydrolyzed and derivatized to their more volatile FAMEs prior to analysis.[5] The electron ionization (EI) mass spectra of iso- and anteiso-FAMEs exhibit characteristic fragmentation patterns that allow for their differentiation.

Table 1: Comparison of Key Mass Spectral Fragments for Iso- and Anteiso-Fatty Acid Methyl Esters

Fragment Ioniso-FAMEsanteiso-FAMEsSignificance
[M-29]⁺MinorMajor Loss of an ethyl group, characteristic of the anteiso branch point.
[M-43]⁺Major MinorLoss of an isopropyl group, characteristic of the iso branch point.
[M-57]⁺MinorMajor Loss of a secondary butyl group, also indicative of the anteiso structure.

Note: M represents the molecular ion.

For 11-methyldodecanoic acid methyl ester (the derivative of the saturated acyl chain of the target molecule), the following key fragments would be expected in its mass spectrum, confirming its anteiso structure:

  • [M-29]⁺: Loss of the terminal ethyl group (CH₂CH₃).

  • [M-57]⁺: Loss of the terminal sec-butyl group (CH(CH₃)CH₂CH₃).

The presence of a double bond at the C-2 position in the CoA ester would be analyzed after reduction and derivatization to the saturated FAME, or by using specialized MS techniques for double bond localization in unsaturated fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination. For FAMEs, both ¹H and ¹³C NMR are employed.[6]

In the ¹H NMR spectrum of 11-methyldodecanoic acid methyl ester, the protons of the methyl branch and the terminal ethyl group would give rise to characteristic signals. The chemical shifts and coupling patterns of these signals would confirm the anteiso branching.

In the ¹³C NMR spectrum, the chemical shifts of the carbons at and near the branch point are diagnostic for distinguishing between iso and anteiso isomers.[6]

Experimental Protocols

Extraction and Derivatization of Fatty Acids to FAMEs

Objective: To hydrolyze fatty acyl-CoAs and convert the resulting free fatty acids into their corresponding methyl esters for GC-MS analysis.

Protocol:

  • Hydrolysis: Bacterial cell pellets or lipid extracts are subjected to alkaline hydrolysis (e.g., using 0.5 M NaOH in methanol) at elevated temperatures (e.g., 100°C for 30 minutes) to release the fatty acids from their CoA thioesters and lipids.

  • Methylation: The fatty acids are then esterified to FAMEs using a suitable reagent, such as 14% BF₃ in methanol, by heating at 100°C for 5 minutes.

  • Extraction: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).

  • Purification: The organic phase is washed with saturated NaCl solution and dried over anhydrous Na₂SO₄. The solvent is then evaporated under a stream of nitrogen.

  • Sample Preparation for GC-MS: The dried FAMEs are redissolved in a small volume of hexane (B92381) for injection into the GC-MS system.

GC-MS Analysis of FAMEs

Objective: To separate and identify the FAMEs based on their retention times and mass spectra.

Protocol:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for FAME analysis (e.g., a polar column like Supelcowax™ or a non-polar column like DB-5ms) is used.

  • Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.

  • Temperature Program: A suitable temperature program is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all components.

  • Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Mass spectra are acquired over a suitable mass range (e.g., m/z 50-550).

  • Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and analyzed for the characteristic fragmentation patterns of iso- and anteiso-FAMEs as described in Table 1.

Visualizations

Biosynthesis_of_Anteiso_Fatty_Acyl_CoA Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation_Cycle Elongation Cycle (Condensation, Reduction, Dehydration) FAS->Elongation_Cycle trans_2_enoyl_ACP trans-2-Enoyl-ACP Intermediate Elongation_Cycle->trans_2_enoyl_ACP Dehydration Anteiso_Acyl_ACP Anteiso-Acyl-ACP Elongation_Cycle->Anteiso_Acyl_ACP Multiple Cycles trans_2_enoyl_ACP->Elongation_Cycle Reduction trans_11_methyldodec_2_enoyl_CoA This compound Anteiso_Acyl_ACP->trans_11_methyldodec_2_enoyl_CoA Thioesterase/ Transferase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Structural Analysis Bacterial_Culture Bacterial Culture Lipid_Extraction Lipid Extraction Bacterial_Culture->Lipid_Extraction Hydrolysis Alkaline Hydrolysis Lipid_Extraction->Hydrolysis Methylation Methylation (BF3/MeOH) Hydrolysis->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS NMR NMR Spectroscopy FAMEs->NMR Data_Analysis Data Analysis & Structure Confirmation GC_MS->Data_Analysis NMR->Data_Analysis

References

A Comparative Guide to Iso- and Anteiso-Methyl-Branched Fatty Acids: Unraveling Their Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between iso- and anteiso-methyl-branched fatty acids (BCFAs). Found predominantly in bacteria but also present in various other biological systems, including human neonatal vernix caseosa, these fascinating lipids play crucial roles in membrane dynamics, cellular signaling, and host-pathogen interactions. Understanding their distinct properties is paramount for advancements in microbiology, drug development, and human health research.

Structural Distinction: The Basis of Functional Duality

At the heart of their functional differences lies a subtle yet significant variation in their molecular architecture. Both are saturated fatty acids with a methyl group branching off the main acyl chain. However, the position of this methyl group dictates their three-dimensional structure and, consequently, their physicochemical properties.

  • Iso-branched fatty acids feature a methyl group on the penultimate (n-2) carbon atom from the methyl end of the fatty acid chain.

  • Anteiso-branched fatty acids have a methyl group on the antepenultimate (n-3) carbon atom from the methyl end.

This seemingly minor shift has profound implications for how these molecules pack within a lipid bilayer, influencing membrane fluidity and other critical cellular processes.

Core Functional Differences: A Head-to-Head Comparison

The primary functional distinction between iso- and anteiso-BCFAs revolves around their impact on the physical properties of cell membranes. Anteiso-BCFAs are more effective at disrupting the orderly packing of fatty acid chains, leading to a more fluid membrane. This is a critical adaptation for organisms, particularly bacteria, that need to maintain membrane function in low-temperature environments.

FeatureIso-Methyl-Branched Fatty AcidsAnteiso-Methyl-Branched Fatty AcidsSupporting Experimental Data
Effect on Membrane Fluidity Increase membrane fluidity, but to a lesser extent than anteiso-BCFAs.Significantly increase membrane fluidity, creating a more disordered lipid bilayer.[1]Fluorescence anisotropy studies consistently show that membranes enriched with anteiso-BCFAs exhibit lower anisotropy values, indicating higher fluidity, compared to those enriched with iso-BCFAs.[1]
Melting Point Higher melting point compared to their anteiso isomers of the same chain length.Lower melting point compared to their iso isomers of the same chain length.Differential Scanning Calorimetry (DSC) data reveals that for a given carbon number, anteiso-fatty acids have a lower melting temperature. For example, the melting point of anteiso-C15:0 is lower than that of iso-C15:0.
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) Induce a smaller depression in the Tm of phospholipid bilayers.Cause a more significant depression in the Tm of phospholipid bilayers.DSC analysis of liposomes reconstituted with phospholipids (B1166683) containing either iso- or anteiso-BCFAs demonstrates a more pronounced lowering of the Tm in the presence of anteiso-BCFAs.
Biosynthesis Primer Synthesized from isobutyryl-CoA (derived from valine) or isovaleryl-CoA (derived from leucine).Synthesized from 2-methylbutyryl-CoA (derived from isoleucine).Isotopic labeling studies have traced the carbon skeletons of branched-chain amino acids to their corresponding iso- and anteiso-fatty acid products.
Role in Cold Adaptation Contribute to cold adaptation, but the effect is less pronounced.Play a critical role in maintaining membrane fluidity at low temperatures, enabling bacterial survival and growth.[2][3]Bacteria like Listeria monocytogenes increase the ratio of anteiso- to iso-BCFAs in their membranes when shifted to lower temperatures.[2][3]
Presence in Human Vernix Caseosa Present in significant amounts.Also a major component, contributing to the moisturizing and protective properties of vernix.Gas chromatography-mass spectrometry (GC-MS) analysis of vernix caseosa lipids has identified a diverse range of both iso- and anteiso-BCFAs.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the physical properties of iso- and anteiso-methyl-branched fatty acids.

Table 1: Melting Points of Selected Iso- and Anteiso-Methyl-Branched Fatty Acids

Fatty AcidTotal CarbonsMelting Point (°C)
iso-C14:01453.5
anteiso-C14:01425.5
iso-C15:01552.2
anteiso-C15:01523.5
iso-C16:01662.5
anteiso-C16:01643.5
iso-C17:01760.5
anteiso-C17:01739.5

Note: Melting points can vary slightly depending on the experimental conditions and purity of the sample.

Table 2: Effect on Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) of Phosphatidylcholine (PC) Bilayers

Fatty Acid Incorporated into PCChain LengthTm (°C)
Di-iso-C15:0 PC1529.8
Di-anteiso-C15:0 PC1516.5
Di-iso-C17:0 PC1745.0
Di-anteiso-C17:0 PC1736.0

Data is illustrative and compiled from various studies on synthetic phospholipid vesicles.

Visualizing the Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key biosynthetic pathways and a known signaling relationship involving these fatty acids.

Biosynthesis_of_Branched_Chain_Fatty_Acids cluster_amino_acids Branched-Chain Amino Acids cluster_primers Acyl-CoA Primers cluster_fatty_acids Branched-Chain Fatty Acids Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Transamination & Decarboxylation Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Transamination & Decarboxylation Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Transamination & Decarboxylation Iso_Even iso-Fatty Acids (even-numbered) Isobutyryl_CoA->Iso_Even Iso_Odd iso-Fatty Acids (odd-numbered) Isovaleryl_CoA->Iso_Odd Anteiso_Odd anteiso-Fatty Acids (odd-numbered) Methylbutyryl_CoA->Anteiso_Odd Malonyl_CoA Malonyl-CoA (Chain Elongation) Malonyl_CoA->Iso_Even Malonyl_CoA->Iso_Odd Malonyl_CoA->Anteiso_Odd

Caption: Biosynthesis of iso- and anteiso-methyl-branched fatty acids from amino acid precursors.

BCFAs_and_Listeria_Virulence Anteiso_BCFA High Anteiso-BCFA Content Membrane_Fluidity Optimal Membrane Fluidity Anteiso_BCFA->Membrane_Fluidity Maintains PrfA_Activity PrfA Activity Membrane_Fluidity->PrfA_Activity Positively Influences Virulence_Genes Virulence Gene Expression (e.g., hly for LLO) PrfA_Activity->Virulence_Genes Activates Pathogenesis Successful Pathogenesis Virulence_Genes->Pathogenesis Leads to

Caption: Proposed model for the role of anteiso-BCFAs in regulating Listeria monocytogenes virulence.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells to determine the relative abundance of iso- and anteiso-BCFAs.

a. Cell Culture and Harvesting:

  • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary) under controlled conditions.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.

  • Lyophilize the cell pellet to dryness for subsequent extraction.

b. Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed Transesterification):

  • To the dried cell pellet (typically 10-20 mg), add 1 mL of 2.5% (v/v) sulfuric acid in methanol.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

  • Seal the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Add 1.5 mL of deionized water and 1 mL of hexane (B92381) to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen gas.

  • Re-dissolve the dried FAMEs in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

c. GC-MS Analysis:

  • Inject 1 µL of the FAMEs sample into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

  • Employ a temperature program that effectively separates the different FAMEs. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 140°C at 20°C/min, then ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards and a reference library (e.g., NIST).

  • Quantify the relative abundance of each fatty acid by integrating the peak areas and normalizing to the internal standard.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP) Microscopy

This protocol describes a fluorescence microscopy-based method to assess the overall fluidity of bacterial membranes using the environmentally sensitive dye Laurdan.

a. Cell Preparation and Staining:

  • Grow bacteria to the mid-logarithmic phase in an appropriate culture medium.

  • Harvest the cells by gentle centrifugation (e.g., 2,000 x g for 5 minutes).

  • Resuspend the cells in a suitable buffer (e.g., PBS) to an optical density at 600 nm (OD600) of approximately 0.4.

  • Add Laurdan (from a stock solution in DMSO, e.g., 5 mM) to the cell suspension to a final concentration of 10 µM.

  • Incubate the cells with the dye in the dark at room temperature for 10-15 minutes.

  • Wash the cells twice with the buffer to remove excess dye.

b. Microscopy and Image Acquisition:

  • Prepare a microscope slide with a thin layer of 1% agarose (B213101) in buffer.

  • Spot a small volume (e.g., 2 µL) of the stained cell suspension onto the agarose pad and cover with a coverslip.

  • Use a fluorescence microscope equipped with a high numerical aperture objective (e.g., 100x oil immersion).

  • Excite the Laurdan dye using a UV light source (e.g., ~365 nm).

  • Acquire two images sequentially using two different emission filters: one for the gel phase emission (~440 nm) and one for the liquid-crystalline phase emission (~490 nm). Ensure identical exposure times for both channels.

c. Image Analysis and GP Calculation:

  • For each cell, measure the average pixel intensity in both the 440 nm (I_440) and 490 nm (I_490) channels.

  • Calculate the Generalized Polarization (GP) value for each cell using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)

  • GP values range from +1 (highly ordered/gel phase) to -1 (highly disordered/liquid-crystalline phase). Higher GP values correspond to lower membrane fluidity.

  • Analyze a population of cells to obtain a distribution of GP values, which reflects the overall membrane fluidity of the bacterial population.

Determination of Lipid Phase Transition by Differential Scanning Calorimetry (DSC)

This protocol provides a general outline for using DSC to measure the gel-to-liquid crystalline phase transition temperature (Tm) of lipid vesicles.

a. Liposome (B1194612) Preparation:

  • Prepare a thin lipid film by dissolving the desired phospholipids (e.g., synthetic phosphatidylcholine with incorporated iso- or anteiso-BCFAs) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove all traces of the solvent.

  • Hydrate the lipid film with a suitable buffer (e.g., HEPES buffer) by vortexing at a temperature above the expected Tm of the lipids. This will form multilamellar vesicles (MLVs).

  • For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

b. DSC Analysis:

  • Load a precise amount of the liposome suspension into a DSC sample pan.

  • Load an identical volume of the buffer into a reference pan.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a temperature well below the expected Tm.

  • Scan the temperature upwards at a constant rate (e.g., 1°C/minute) through the phase transition region.

  • Record the differential heat flow between the sample and reference pans as a function of temperature.

c. Data Analysis:

  • The resulting thermogram will show an endothermic peak corresponding to the absorption of heat during the gel-to-liquid crystalline phase transition.

  • The temperature at the maximum of this peak is defined as the phase transition temperature (Tm).

  • The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

  • Compare the Tm values of liposomes containing iso-BCFAs with those containing anteiso-BCFAs to quantify their differential effects on membrane phase behavior.

Conclusion

The distinct structural arrangements of iso- and anteiso-methyl-branched fatty acids give rise to significant functional differences, primarily impacting the physical state of cellular membranes. Anteiso-BCFAs are more potent fluidizing agents than their iso- counterparts, a property that is crucial for the adaptation of many bacteria to cold environments. These differences in membrane dynamics can, in turn, influence a cascade of cellular processes, including signaling pathways that regulate virulence. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of these important lipids in both prokaryotic and eukaryotic systems, paving the way for new discoveries in drug development and our understanding of fundamental biological processes.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for trans-11-methyldodec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for trans-11-methyldodec-2-enoyl-CoA, a complex fatty acyl-CoA molecule. Adherence to these guidelines is critical for maintaining a secure and efficient research environment.

Personal Protective Equipment (PPE): A Comprehensive Approach

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles should always be worn. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][2][3]Provides maximum protection against splashes and potential aerosols.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[3][4][5]Creates a necessary barrier to prevent skin contact.[4][5]
Respiratory Protection Air-Purifying RespiratorA NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges should be used, especially when working outside of a fume hood or with potentially volatile materials.[1][2]Protects against the inhalation of any irritating vapors or aerosols.[1][2]
Protective Clothing Laboratory Coat & ApronA standard laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[4][6]Prevents contamination of personal clothing and minimizes skin exposure.[4][6]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in all laboratory settings.Protects feet from spills and falling objects.[3][4]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_aliquot Carefully Aliquot Required Amount prep_materials->handle_aliquot Proceed to handling handle_reaction Perform Experimental Procedure handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment complete cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Dispose of Chemical Waste in Labeled Container cleanup_ppe->dispose_waste Ready for disposal dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Key Methodologies

1. Donning and Doffing of PPE:

  • Donning Sequence:

    • Put on the laboratory coat.

    • Put on the respirator.

    • Put on safety goggles and face shield.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing Sequence:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the face shield and goggles.

    • Remove the laboratory coat.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

2. Aliquoting and Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate precision tools, such as calibrated micropipettes with filtered tips, for transferring the substance.

  • Avoid creating aerosols by dispensing liquids slowly against the inner wall of the receiving vessel.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • All solutions and materials containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[4]

    • The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste.

    • These materials should be collected in a separate, clearly labeled waste bag or container.

By implementing these safety and handling protocols, research professionals can mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.